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2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine Documentation Hub

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  • Product: 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine
  • CAS: 917747-49-0

Core Science & Biosynthesis

Foundational

The Strategic Integration of 3-Methoxy Piperidines in Drug Discovery: A Structure-Activity Relationship (SAR) Masterclass

Executive Summary The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, ubiquitous in FDA-approved therapeutics ranging from antipsychotics to targeted oncology agents. However, the unsubsti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, ubiquitous in FDA-approved therapeutics ranging from antipsychotics to targeted oncology agents. However, the unsubstituted piperidine moiety often presents significant pharmacokinetic (PK) and pharmacodynamic (PD) liabilities, including high basicity (pKa ~10–11), hERG channel toxicity, and rapid oxidative metabolism.

To circumvent these issues, medicinal chemists frequently employ highly specific functionalization. The introduction of a 3-methoxy group (-OCH₃) onto the piperidine ring is a sophisticated structural modification that fundamentally alters the molecule's stereoelectronic profile. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-methoxy substituted piperidines, exploring the causality behind their physicochemical benefits, analyzing field-proven case studies, and detailing the synthetic methodologies required to construct these high-value pharmacophores.

Mechanistic & Stereoelectronic Foundations

The decision to install a 3-methoxy group is rarely arbitrary; it is driven by a need to precisely modulate the physicochemical properties of the lead compound. The causality behind the success of this substitution relies on three core pillars:

A. pKa Modulation and Membrane Permeability

Unsubstituted piperidines are highly basic, meaning they exist almost entirely in the protonated, ionized state at physiological pH (7.4). This limits passive lipid bilayer diffusion. The highly electronegative oxygen atom of the 3-methoxy group exerts a strong inductive electron-withdrawing effect (-I) through the sigma bond framework. This effect pulls electron density away from the piperidine nitrogen, lowering its pKa by approximately 1.5 to 2.0 log units. Consequently, the fraction of unionized drug increases, dramatically enhancing passive membrane permeability and oral bioavailability.

B. Conformational Restriction via Stereoelectronic Effects

A 3-methoxy group introduces critical steric bulk and stereoelectronic constraints. In 3,4-disubstituted piperidines, the relative stereochemistry (e.g., cis vs. trans) dictates the ring's preferred chair conformation. The cis-3-methoxy-4-amino arrangement forces the ring into a highly specific conformation to minimize 1,3-diaxial interactions and optimize the gauche effect between the electronegative substituents and the nitrogen lone pair. This "conformational locking" reduces the entropic penalty of binding, projecting the pharmacophore vectors precisely into the target receptor pocket.

C. Metabolic Shielding

The carbon atoms adjacent to the nitrogen in piperidines are notoriously susceptible to Cytochrome P450 (CYP)-mediated α-oxidation, leading to rapid clearance. Placing a methoxy group at the 3-position sterically hinders the approach of the CYP heme iron, effectively acting as a metabolic shield and extending the drug's in vivo half-life.

G A Unsubstituted Piperidine (High pKa, Flexible) B 3-Methoxy Substitution (-OCH3) A->B C1 Inductive Effect (-I) Lowers pKa by ~1.5 units B->C1 C2 Steric/Gauche Effects Conformational Locking B->C2 C3 Metabolic Shielding Blocks CYP Oxidation B->C3 D1 Increased Membrane Permeability C1->D1 D2 Optimized Pharmacophore Vector Projection C2->D2 D3 Extended Half-Life (Lower Clearance) C3->D3

Physicochemical and conformational effects of 3-methoxy piperidine substitution.

SAR Case Studies in Drug Discovery

Case Study 1: Antibacterial Topoisomerase II Inhibitors (AZD5099)

The development of 1, a clinical candidate targeting Gram-positive and fastidious Gram-negative bacteria, is a masterclass in piperidine SAR[1]. The project utilized a fragment-based approach targeting the ATP binding site of bacterial type II topoisomerases (GyrB/ParE)[1].

Early pyrrolamide leads suffered from high in vivo clearance due to recognition by the multidrug resistance transporter Mrp2[1]. Researchers systematically varied the 3-position of the piperidine scaffold. While a 3-fluorine atom provided moderate activity, the replacement of the fluorine atom with a methoxyl group proved particularly advantageous[1]. The 3-methoxy group perfectly balanced enzyme inhibitory activity with a reduction in Mrp2 efflux recognition, leading to significantly lower in vivo clearances and enabling the compound to enter Phase I clinical trials[1].

Workflow Step1 Fragment-Based Screening (ATP Binding Site of GyrB/ParE) Step2 Pyrrolamide Core Identification (Poor Gram-negative penetration) Step1->Step2 Step3 3-Fluoro Piperidine Analog (High Mrp2 Efflux & Clearance) Step2->Step3 Step4 3-Methoxy Piperidine (AZD5099) (Optimal Enzyme Inhibition & Low Clearance) Step3->Step4 Step5 Phase I Clinical Trials (Gram-positive & Gram-negative efficacy) Step4->Step5

Hit-to-lead optimization workflow for the topoisomerase II inhibitor AZD5099.

Case Study 2: Ultra-Potent Analgesics (Fentanyl Analogs)

In the realm of CNS agents, the spatial orientation of the 3-methoxy group is critical. 2 act as powerful μ-opioid receptor agonists[2]. SAR campaigns exploring the piperidine ring revealed that introducing a 3-methoxy group yields profound changes in potency, highly dependent on stereochemistry[2].

Synthesis starting from 1-(2-phenylethyl)-piperidine-4-one allowed for the isolation of specific isomers[2]. The cis-isomer of 3-methoxy-fentanyl demonstrated an astonishing effective dose (ED50) of 0.00064 mg/kg, making it one of the most potent analgesics in its class[2]. The cis configuration correctly vectors the methoxy oxygen to act as a crucial hydrogen bond acceptor within the hydrophobic pocket of the μ-opioid receptor, an interaction absent in the unsubstituted parent compound.

Case Study 3: Triple A1/A2A/A2B Adenosine Receptor Antagonists

For cancer immunotherapy, blocking adenosine receptors in the tumor microenvironment is a major target. Recent SAR studies on 6-aminonicotinonitrile derivatives identified3 motifs as highly potent triple antagonists[3]. The 3-methoxy piperidine moiety was essential for fine-tuning the lipophilicity and maintaining a bidentate hydrogen bonding interaction within the receptor, achieving an IC50 of 0.8 nM against cAMP production in A2AR-HEK293 cells[3].

Quantitative SAR Data Summarization

The table below consolidates the quantitative impact of 3-methoxy substitution across the discussed targets, highlighting the superior profile of the methoxy moiety compared to unsubstituted or fluorinated analogs.

Compound Class / TargetPiperidine SubstitutionKey Metric (Potency)PK/PD Observation
Pyrrolamide (GyrB/ParE) UnsubstitutedWeak/MicromolarHigh clearance, poor Gram-negative activity.
Pyrrolamide (GyrB/ParE) 3-FluoroSub-micromolarHigh Mrp2 efflux recognition[1].
AZD5099 (GyrB/ParE) 3-Methoxy Highly Potent Low clearance, Phase I clinical entry [1].
Fentanyl Analog (μ-Opioid) UnsubstitutedED50 ~0.011 mg/kgStandard high-potency baseline.
Fentanyl Analog (μ-Opioid) cis-3-Methoxy ED50 = 0.00064 mg/kg Extreme potency via optimal H-bond vectoring [2].
Adenosine Antagonist Pyrrolidine (Hit)IC50 > 10 nMBaseline hit compound[3].
Adenosine Antagonist 3-Methoxy Piperidine IC50 = 0.8 nM Maintained bidentate H-bonding, improved lipophilicity [3].

Experimental Methodology: Synthesis of the cis-4-Amino-3-methoxypiperidine Core

To leverage the 3-methoxy piperidine SAR, researchers must reliably synthesize the core motif with high diastereoselectivity. The following protocol details the highly efficient synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate , a critical intermediate used in the development of drugs like cisapride and AZD5099[4].

Chemical Logic & Causality

Direct methoxylation of an unactivated piperidine is synthetically unviable. Instead, the strategy utilizes an electrophilic α-hydroxylation of a piperidin-4-one derivative, followed by ketalization and methylation. The use of iodosobenzene diacetate in methanolic KOH promotes the formation of an α-iodo ketone intermediate in situ, which undergoes rapid nucleophilic attack by methanol to form the dimethyl ketal, simultaneously installing the crucial C3 oxygen[4].

Step-by-Step Protocol

Step 1: α-Hydroxylation and Ketalization

  • Charge a flame-dried round-bottom flask with ethyl 4-oxopiperidine-1-carboxylate (1.0 equiv) and dissolve in anhydrous methanol (0.5 M).

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Add potassium hydroxide (KOH) (2.5 equiv) dissolved in a minimal amount of methanol dropwise.

  • Slowly add iodosobenzene diacetate (1.1 equiv) in portions over 30 minutes.

  • Stir the reaction at room temperature for 12 hours. The electrophilic iodine facilitates the oxidation at the C3 position, yielding the 3-hydroxy-4,4-dimethoxypiperidine intermediate[4].

  • Quench with saturated aqueous Na₂S₂O₃, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Step 2: Methylation of the C3-Hydroxyl

  • Dissolve the crude 3-hydroxy-4,4-dimethoxypiperidine intermediate in anhydrous THF (0.3 M) and cool to 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv) carefully. Stir for 30 minutes to ensure complete deprotonation of the C3-alkoxide.

  • Add Methyl Iodide (MeI) (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours[4].

  • Quench carefully with cold water, extract with dichloromethane, and purify via flash column chromatography to isolate the 3-methoxy-4,4-dimethoxypiperidine ketal.

Step 3: Reductive Amination to the cis-Isomer

  • Deprotect the ketal by stirring the intermediate in a mixture of THF and 2M HCl (1:1 v/v) at 50 °C for 4 hours to reveal the 3-methoxy-piperidin-4-one.

  • Subject the ketone to reductive amination using an appropriate amine source (e.g., benzylamine or ammonium acetate) and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane.

  • The steric bulk of the 3-methoxy group directs the hydride attack from the less hindered face, yielding the desired cis-4-amino-3-methoxypiperidine diastereomer as the major product[4].

Conclusion

The 3-methoxy substituted piperidine is not merely a structural variation; it is a precision engineering tool in medicinal chemistry. By deploying this motif, drug developers can simultaneously lower basicity, enforce favorable binding conformations, and shield the molecule from rapid metabolic degradation. As demonstrated by clinical candidates like AZD5099 and ultra-potent analgesics, mastering the synthesis and SAR of the 3-methoxy piperidine core is an essential competency for modern drug discovery programs.

References

  • Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy Journal of Medicinal Chemistry - ACS Publications[Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications PMC - National Institutes of Health[Link]

  • Optimization of Pyrrolamide Topoisomerase II Inhibitors Toward Identification of an Antibacterial Clinical Candidate (AZD5099) ResearchGate (Originally published in J. Med. Chem.)[Link]

  • Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride ResearchGate[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-[2-(3-Methoxyphenyl)ethyl]piperidine: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the strategic utilization of saturated nitrogen heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic utilization of saturated nitrogen heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. Among these, 2-[2-(3-Methoxyphenyl)ethyl]piperidine (CAS: 917747-49-0) represents a highly specialized scaffold [1]. By combining a rigid piperidine ring with a flexible phenethylamine-derived moiety, this compound serves as a critical probe for structure-activity relationship (SAR) studies. This whitepaper provides an in-depth technical analysis of its chemical properties, molecular weight rationale, synthetic validation protocols, and pharmacological implications.

Physicochemical Profiling & Structural Rationale

The rational design of neuroactive or receptor-modulating compounds often relies on fine-tuning steric and electronic parameters. 2-[2-(3-Methoxyphenyl)ethyl]piperidine achieves this through three distinct structural domains:

  • The Piperidine Core: The piperidine ring inherently adopts a low-energy chair conformation. This rigidity is not merely structural; it is a causal factor in orienting functional groups in three-dimensional space, allowing for precise, stereospecific interactions with target protein active sites [1]. Furthermore, the basic secondary amine modulates the molecule's overall polarity and aqueous solubility, directly impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile [1].

  • The Phenethylamine Backbone: The 2-(3-methoxyphenyl)ethyl substituent acts as a flexible linker, mimicking the endogenous phenethylamine backbone found in numerous monoamine neurotransmitters. This flexibility allows the aromatic ring to "scan" the receptor pocket for optimal π−π stacking interactions.

  • The Meta-Methoxy Substitution: The causality behind placing the methoxy group (-OCH₃) at the meta (3-position) rather than the ortho or para position is rooted in electronic modulation. While methoxy groups are electron-donating via resonance, they are electron-withdrawing via induction. At the meta position, the inductive effect predominates, subtly decreasing the electron density of the phenyl ring compared to its para counterpart. Additionally, the oxygen atom serves as a targeted hydrogen-bond acceptor, which can drastically alter receptor subtype selectivity [1].

Quantitative Data Summary

The theoretical elemental composition and physicochemical properties are critical benchmarks for stoichiometric verification during synthesis [1][3].

PropertyValue / Description
Chemical Name 2-[2-(3-Methoxyphenyl)ethyl]piperidine
CAS Registry Number 917747-49-0
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
Monoisotopic Mass 219.1623 Da
InChI Key XUYIUFDWIAWRKK-UHFFFAOYSA-N
Hydrogen Bond Donors 1 (Piperidine -NH)
Hydrogen Bond Acceptors 2 (Piperidine -N, Methoxy -O)
Rotatable Bonds 4

Synthetic Methodologies & Self-Validating Protocols

To ensure scientific integrity, any synthesis of 2-[2-(3-Methoxyphenyl)ethyl]piperidine must be coupled with a self-validating analytical pipeline. The following protocol outlines the stoichiometric verification process used to confirm the theoretical molecular weight of 219.33 g/mol [1].

Protocol: Stoichiometric Verification via LC-MS and NMR

Rationale: We utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode because the basic nitrogen of the piperidine ring readily accepts a proton ( H+ ). This predictable ionization creates a self-validating system where the experimental observation of the [M+H]+ ion directly confirms the theoretical molecular weight.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid lowers the pH, ensuring complete protonation of the piperidine amine prior to aerosolization, maximizing signal intensity.

  • Step 2: Chromatographic Separation. Inject 5 μL onto a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 μm ). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: The lipophilic nature of the phenethylamine backbone ensures retention on the non-polar C18 stationary phase, separating the target compound from highly polar synthetic byproducts.

  • Step 3: Mass Spectrometry (ESI+). Monitor the eluent using a quadrupole mass spectrometer. The successful synthesis is validated by a dominant peak at m/z 220.33 (calculated as 219.33 Da + 1.008 Da for the proton).

  • Step 4: Structural Elucidation (1H-NMR). Dissolve the purified fraction in CDCl₃. The presence of a highly shielded 3H singlet around δ 3.80 ppm validates the intact methoxy group, while the complex multiplet in the aliphatic region ( δ 1.20 - 2.80 ppm) confirms the intact piperidine chair conformation.

G A Pyridine Precursor B Transition Metal Cross-Coupling A->B Step 1 C Stereoselective Reduction B->C Step 2 D 2-[2-(3-Methoxyphenyl)ethyl]piperidine (Target Compound) C->D Step 3 E LC-MS Analysis (m/z 220.33 [M+H]+) D->E Validation A F NMR Spectroscopy (Structural Validation) D->F Validation B

Fig 1: Synthetic workflow and self-validating analytical pipeline.

Pharmacological Implications & Receptor Dynamics

Because 2-[2-(3-Methoxyphenyl)ethyl]piperidine shares structural homology with known psychoactive phenethylamines, it is frequently utilized in computational docking studies against G-Protein Coupled Receptors (GPCRs) [1].

The molecular weight of 219.33 g/mol is highly advantageous here; it falls well below the 500 Da threshold dictated by Lipinski's Rule of Five, suggesting excellent potential for oral bioavailability and blood-brain barrier (BBB) penetration. When the compound binds to a hypothetical GPCR, the meta-methoxy group acts as an anchor, forming a hydrogen bond with specific serine or threonine residues in the transmembrane helices. This binding event triggers a conformational shift in the receptor, leading to the dissociation of the G-protein α -subunit and subsequent modulation of secondary messengers like cAMP.

Pathway L 2-[2-(3-Methoxyphenyl)ethyl]piperidine R GPCR Target (Receptor Binding) L->R Affinity G G-Protein Activation (Alpha Subunit) R->G Conformational Change E Effector Enzyme (Adenylate Cyclase) G->E Signal Transduction S Secondary Messenger (cAMP Modulation) E->S Cellular Response

Fig 2: Hypothetical GPCR signaling pathway modulated by piperidine derivatives.

Conclusion

2-[2-(3-Methoxyphenyl)ethyl]piperidine is a highly versatile chemical scaffold. Its specific molecular weight (219.33 g/mol ), combined with the rigid piperidine core and the electronically tuned meta-methoxy phenethylamine side chain, makes it an ideal candidate for advanced SAR exploration [1][2]. By adhering to strict, self-validating stoichiometric protocols during synthesis, researchers can leverage this compound to map complex receptor binding pockets and develop next-generation neuroactive therapeutics.

References

Foundational

The 3-Methoxy-Phenyl-Ethyl-Piperidine Scaffold: A Technical Guide to its Synthesis, Pharmacology, and Therapeutic Potential

Executive Summary The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for targeting a multitude of biological receptors. This technical guide provides an in-depth literature review of a specific, promising class of piperidine-based compounds: the 3-methoxy-phenyl-ethyl-piperidine analogs. We will explore the synthetic rationale, delve into the nuanced structure-activity relationships (SAR), and illuminate the potential therapeutic applications of this versatile chemical framework, with a particular focus on its interactions with opioid receptors and monoamine transporters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics for pain management and central nervous system (CNS) disorders.

Introduction to the 3-Methoxy-Phenyl-Ethyl-Piperidine Scaffold

The core structure of a 3-methoxy-phenyl-ethyl-piperidine analog consists of a piperidine ring substituted with a phenylethyl group at the 2-position, which in turn bears a methoxy group at the 3-position of the phenyl ring.[3] This specific arrangement of functional groups is not arbitrary; it is the result of deliberate design principles in medicinal chemistry.

  • The Piperidine Core: This six-membered nitrogen-containing heterocycle provides a robust and synthetically tractable anchor. The nitrogen atom, typically protonated at physiological pH, can engage in crucial ionic interactions with biological targets.[4]

  • The Phenylethyl Moiety: This group is a common feature in many CNS-active compounds and is known to interact with targets such as opioid receptors and monoamine transporters.[5][6]

  • The 3-Methoxy Group: The placement of a methoxy group at the meta-position of the phenyl ring is a strategic modification. It alters the electronic properties of the aromatic ring and can act as a hydrogen bond acceptor, thereby fine-tuning the compound's binding affinity and selectivity for its target receptors.[3]

The convergence of these structural features suggests that 3-methoxy-phenyl-ethyl-piperidine analogs are prime candidates for modulating neurological pathways. The primary hypothesis driving research in this area is that systematic modifications of this scaffold will modulate its binding affinity and functional activity at opioid receptors and/or monoamine transporters, such as the dopamine (DAT) and serotonin (SERT) transporters.[3][7] A secondary hypothesis is that the meta-position of the methoxy group provides a unique electronic and steric profile, potentially leading to a desirable selectivity for specific receptor subtypes.[3]

Synthetic Strategies for Piperidine Analogs

The synthesis of substituted piperidines is a well-established field in organic chemistry, with a variety of methods available to construct the core ring and introduce the desired substituents.[1]

General Synthetic Workflow

A common and versatile approach to the synthesis of 2-substituted piperidines involves the catalytic hydrogenation of a corresponding substituted pyridine precursor. This method is often efficient and can be adapted for large-scale synthesis. Further diversification can be achieved through N-alkylation of the piperidine nitrogen.

G cluster_0 Pyridine Precursor Synthesis cluster_1 Piperidine Ring Formation cluster_2 Analog Diversification A Substituted Pyridine C 2-Substituted Pyridine A->C Coupling Reaction B Side Chain Precursor B->C D 2-Substituted Piperidine (Core Scaffold) C->D Catalytic Hydrogenation (e.g., H2, Pd/C) E N-Alkylated Piperidine Analog D->E N-Alkylation (e.g., R-X, base)

Caption: General synthetic workflow for 2-substituted piperidine analogs.

Key Synthetic Protocols

Protocol 2.2.1: Catalytic Hydrogenation of a 2-Substituted Pyridine

This protocol describes a general method for the reduction of a pyridine ring to a piperidine ring, a crucial step in the synthesis of the core scaffold.

  • Step 1: Catalyst Preparation: In a suitable reaction vessel, suspend Palladium on Carbon (10% w/w) in a solvent such as ethanol or methanol.

  • Step 2: Substrate Addition: To the catalyst suspension, add the 2-(3-methoxyphenylethyl)pyridine precursor.

  • Step 3: Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) and stir vigorously at room temperature.

  • Step 4: Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Step 5: Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Step 6: Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography or distillation to yield the 2-(3-methoxyphenylethyl)piperidine.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a widely used and effective catalyst for the hydrogenation of aromatic rings. It offers a good balance of reactivity and selectivity.

  • Solvent: Ethanol and methanol are common solvents for hydrogenation as they are relatively inert and can dissolve a wide range of organic compounds.

  • Pressure: The use of elevated hydrogen pressure increases the rate of reaction by increasing the concentration of dissolved hydrogen.

Protocol 2.2.2: N-Alkylation of the Piperidine Core

This protocol details the introduction of substituents on the piperidine nitrogen, a common strategy for modulating pharmacological activity.

  • Step 1: Reactant Preparation: Dissolve the 2-(3-methoxyphenylethyl)piperidine in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Step 2: Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution. This will deprotonate the piperidine nitrogen, making it more nucleophilic.

  • Step 3: Alkylating Agent Addition: Add the desired alkylating agent (e.g., an alkyl halide or tosylate) to the reaction mixture.

  • Step 4: Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Step 5: Work-up: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

  • Step 6: Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired N-alkylated analog.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Aprotic solvents are used to avoid unwanted side reactions with the alkylating agent.

  • Base: The base is essential for activating the piperidine nitrogen for nucleophilic attack. The choice of base can influence the reaction rate and yield.

Pharmacological Profile and Mechanism of Action

The 3-methoxy-phenyl-ethyl-piperidine scaffold is of significant interest due to its potential to interact with key players in neurotransmission, namely opioid receptors and monoamine transporters.

Opioid Receptor Interactions

Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that are the primary targets for opioid analgesics like morphine.[8][9] The 3-hydroxyphenyl group is a well-known pharmacophore for opioid receptor binding, and the 3-methoxy group in our scaffold can be considered a bioisostere or a pro-drug form, as it can be O-demethylated in vivo to the corresponding phenol.

The binding of an agonist to the µ-opioid receptor initiates a signaling cascade that leads to analgesia. This involves the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

G cluster_0 Opioid Agonist Binding and G-Protein Activation cluster_1 Downstream Signaling Cascade cluster_2 Cellular and Physiological Effects agonist Opioid Agonist (e.g., 3-methoxy-phenyl-ethyl-piperidine analog) receptor μ-Opioid Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels (K+, Ca2+) g_protein->ion_channels Modulates camp cAMP adenylyl_cyclase->camp Decreased production neuronal_activity Decreased Neuronal Excitability camp->neuronal_activity ion_channels->neuronal_activity analgesia Analgesia neuronal_activity->analgesia

Caption: Simplified signaling pathway of µ-opioid receptor agonism.

Monoamine Transporter Interactions

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[6] Inhibition of these transporters can lead to increased levels of these neurotransmitters, which is the mechanism of action for many antidepressant and psychostimulant drugs. The phenylethylpiperidine scaffold is a known pharmacophore for DAT inhibition.[7][10]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-methoxy-phenyl-ethyl-piperidine analogs is highly dependent on their specific substitution patterns. The following table summarizes key SAR findings from the literature for related phenylethylpiperidine and 4-phenylpiperidine analogs, which can be extrapolated to the 3-methoxy-phenyl-ethyl-piperidine scaffold.

Compound/Analog Class Modification Effect on Biological Activity Potential Target Reference
N-substituted 4-(3-hydroxyphenyl)piperidinesN-phenylpropyl substitutionIncreased potency at µ, δ, and κ opioid receptorsOpioid Receptors[11]
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogsUnsubstituted or fluoro-substituted diphenylmethoxy groupMost active and selective for DATDopamine Transporter[7]
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidineBenzyl substitution on piperidine nitrogenHigh potency and selectivity for DATDopamine Transporter[7]
N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamidesModifications to the N-phenylethyl groupSignificantly alters opioid receptor binding affinityOpioid Receptors[12]
4-substituted piperidinesReplacement of a tetrahydroquinoline core with a piperidineIncreased binding affinity for MOR and DOROpioid Receptors[13]

Key SAR Insights:

  • N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity and selectivity. For opioid receptor ligands, bulky N-substituents are often well-tolerated and can enhance potency.[11][12] For DAT inhibitors, N-benzyl and N-phenylpropyl groups have been shown to confer high potency.[7]

  • Substitution on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring of the phenylethyl moiety are crucial. The 3-methoxy group is a key feature that can be metabolized to a 3-hydroxy group, a known opioid pharmacophore. Variations at this position would be expected to significantly impact opioid receptor affinity.

  • Stereochemistry: The stereochemistry of the piperidine ring and any chiral centers in the substituents can have a profound effect on biological activity. Different enantiomers can exhibit vastly different potencies and even different pharmacological effects (e.g., agonist vs. antagonist).[14]

Therapeutic Potential and Future Directions

The dual potential for interaction with both opioid receptors and monoamine transporters makes the 3-methoxy-phenyl-ethyl-piperidine scaffold a highly attractive starting point for the development of novel therapeutics.

  • Analgesics: By optimizing the scaffold for potent and selective µ-opioid receptor agonism, it may be possible to develop novel analgesics for the treatment of moderate to severe pain.[2]

  • Antidepressants and Anxiolytics: By fine-tuning the structure to selectively inhibit the reuptake of serotonin and/or norepinephrine, these analogs could be developed as treatments for depression and anxiety disorders.

  • Treatment for Substance Use Disorders: Atypical DAT inhibitors that have a different binding profile from cocaine have shown promise as potential treatments for psychostimulant abuse.[6] By creating analogs with a specific DAT interaction profile, it may be possible to develop medications for cocaine and methamphetamine addiction.

Future research in this area should focus on the systematic synthesis and pharmacological evaluation of a library of 3-methoxy-phenyl-ethyl-piperidine analogs. This should include a thorough investigation of:

  • The effects of different N-substituents on the piperidine ring.

  • The impact of altering the substitution pattern on the phenyl ring.

  • The role of stereochemistry in determining biological activity.

A comprehensive understanding of the SAR for this scaffold will be essential for the rational design of new and improved drug candidates with optimized potency, selectivity, and pharmacokinetic properties.

References

  • Dutta, A. K., Xu, C., & Reith, M. E. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749–756. [Link]

  • Dutta, A. K., Davis, K. E., & Reith, M. E. (1995). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 38(16), 3047–3054. [Link]

  • Yadav, P., Chauhan, J. S., Kumar, V., & Gokulan, P. D. (2011). Synthetic methodology and structure activity relationship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides. Semantic Scholar. [Link]

  • Sakloth, F., Kolanos, R., Mosier, P. D., Boncelet, N. C., Banks, M. L., Partilla, J. S., Baumann, M. H., Glennon, R. A., & Negus, S. S. (2019). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 10(11), 4596–4608. [Link]

  • Carroll, F. I., Runyon, S. P., Kormos, C. M., & Thomas, J. B. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3147–3152. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Current Organic Synthesis, 20(6), 666-691. [Link]

  • Imai, E., Oohara, T., & Saji, H. (1985). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Chemical & Pharmaceutical Bulletin, 33(8), 3326–3334. [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). Organic & Biomolecular Chemistry, 13(8), 2345-2356. [Link]

  • Opioid receptor binding affinities and selectivities at MOP, DOP and... (n.d.). ResearchGate. [Link]

  • Le, T. P., Jagannathan, D., & Zaveri, N. T. (2016). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 26(15), 3632–3635. [Link]

  • Williamson, T. L., & Pasternak, G. W. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

  • The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines. (2005). Bioorganic & Medicinal Chemistry Letters, 15(22), 5050-5054. [Link]

  • Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. (2013). Bioorganic & Medicinal Chemistry Letters, 23(24), 6705-6708. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (2020). Chemistry – A European Journal, 26(46), 10477-10481. [Link]

  • Thomas, J. B., Atkinson, R. N., & Rothman, R. B. (1998). Identification of an Opioid κ Receptor Subtype-Selective N-Substituent for (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine. Journal of Medicinal Chemistry, 41(21), 4141–4146. [Link]

  • Pharmacology of Opioids. (n.d.). GV Health. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77–82. [Link]

  • Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. (2001). The Journal of Organic Chemistry, 66(4), 1218-1225. [Link]

  • Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(4), 853-860. [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

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Exploratory

In Vitro Metabolic Stability of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine: A Comprehensive Technical Guide

Target Audience: Research Scientists, DMPK Specialists, and Medicinal Chemists Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (CAS 917747-49-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, DMPK Specialists, and Medicinal Chemists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (CAS 917747-49-0) represents a highly versatile pharmacophore frequently utilized in the design of neuroactive agents, GPCR ligands, and enzyme inhibitors[1]. However, the strategic value of this scaffold is heavily dependent on its pharmacokinetic (PK) viability. Optimizing metabolic stability in the early phases of drug discovery is critical to prevent the late-stage attrition associated with developing metabolically labile molecules[2].

This technical guide deconstructs the structural liabilities of this specific piperidine derivative, establishes the rationale for its in vitro metabolic evaluation, and provides a self-validating, step-by-step protocol for determining its intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) using liver microsomes.

Mechanistic Profiling: Structural Liabilities & Predictive Metabolism

Before initiating in vitro assays, a Senior Application Scientist must predict the metabolic fate of the molecule based on its structural moieties. The biotransformation of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine is driven by three primary structural features:

  • The Piperidine Ring: While piperidine rings are ubiquitous in approved drugs, they are not metabolically inert. They are highly susceptible to oxidation, particularly at the α -carbon adjacent to the nitrogen atom[3]. Cytochrome P450 (CYP3A4) catalyzes this α -oxidation, forming a carbinolamine intermediate that exists in equilibrium with an open-chain amino aldehyde, ultimately oxidizing into a lactam[4].

  • The 3-Methoxy-Phenyl Group: The ether linkage is a prime target for CYP2D6 and CYP3A4-mediated O-demethylation. This cleavage results in the formation of a reactive phenol metabolite, which is rapidly targeted by Phase II conjugative enzymes (e.g., UGTs) for glucuronidation.

  • The Secondary Amine: The basic nitrogen can undergo direct N-oxidation mediated by Flavin-containing monooxygenases (FMOs) or specific CYP isoforms, yielding a hydroxylamine derivative[4].

MetabolicPathways Parent 2-[2-(3-Methoxy-phenyl)- ethyl]-piperidine ODemethyl O-Demethylation (Phenol Formation) Parent->ODemethyl CYP2D6 / CYP3A4 N_Ox N-Oxidation (Hydroxylamine) Parent->N_Ox FMO / CYP450 AlphaOx α-Carbon Oxidation (Lactam/Ring Opening) Parent->AlphaOx CYP3A4 AromOx Aromatic Hydroxylation Parent->AromOx CYP450

Figure 1: Predicted Phase I metabolic biotransformation pathways for the piperidine derivative.

Assay Selection & Scientific Rationale

To evaluate the metabolic stability of this compound, Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) are the gold-standard in vitro models[5].

Causality of Assay Design:

  • Subcellular Fraction over Whole Cells: Microsomes contain the highest concentration of membrane-bound CYP450 and FMO enzymes. Because the primary predicted liabilities (O-demethylation and α -oxidation) are CYP-driven, microsomes provide a focused, high-throughput system without the confounding variables of cell membrane permeability found in primary hepatocytes[5].

  • Substrate Concentration (1 µM): The assay is conducted at 1 µM to ensure the substrate concentration is significantly lower than the Michaelis-Menten constant ( [S]≪Km​ ). This guarantees that the enzymatic reaction follows first-order kinetics, which is a strict mathematical requirement for accurately calculating intrinsic clearance[6].

Self-Validating Experimental Protocol

A robust protocol must be "self-validating"—meaning it contains internal checks to rule out false positives or experimental artifacts.

Required Reagents & Controls
  • Test Compound: 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (10 mM stock in DMSO).

  • Microsomes: Pooled HLM and RLM (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Positive Controls: Verapamil (High clearance validation) and Warfarin (Low clearance validation).

  • Negative Control: Minus-NADPH (-NADPH) incubation. Rationale: This isolates enzymatic metabolism from chemical instability or thermal degradation.

  • Internal Standard (IS): Tolbutamide or Labetalol in ice-cold Acetonitrile (MeCN).

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Dilute the liver microsomes in this buffer to achieve a final assay protein concentration of 0.5 mg/mL[6].

  • Compound Spiking: Dilute the test compound stock to 100 µM in 50% MeCN/water, then spike into the microsomal suspension to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration remains below 0.5% (v/v) to prevent CYP enzyme denaturation.

  • Pre-Incubation: Aliquot 40 µL of the spiked microsomal suspension into a 96-well plate. Pre-incubate the plate at 37°C for 5 minutes. Rationale: This ensures thermal equilibrium before the reaction begins, preventing lag-phase kinetics[5].

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well (except the -NADPH control wells, which receive 10 µL of buffer).

  • Kinetic Sampling: At predetermined time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture[5].

  • Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold MeCN containing the Internal Standard. Rationale: The organic solvent rapidly precipitates microsomal proteins, instantly halting enzymatic activity, while simultaneously extracting the analyte for downstream LC-MS/MS analysis.

  • Sample Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

Workflow Prep Prepare HLM/RLM & Compound (1 µM) PreInc Pre-incubate (37°C, 5 min) Prep->PreInc Init Initiate Reaction (+ NADPH) PreInc->Init Timepoints Sample Aliquots (0-60 min) Init->Timepoints Quench Quench Reaction (Ice-cold MeCN) Timepoints->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Figure 2: Step-by-step workflow for the in vitro liver microsomal stability assay.

Quantitative Data Analysis & Interpretation

Following LC-MS/MS analysis, the peak area ratio (Test Compound / Internal Standard) is plotted against time on a semi-logarithmic scale. The elimination rate constant ( k ) is derived from the slope of the linear regression.

Key Equations:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=t1/2​0.693​×Mprotein​Vincubation​​

    (Where Vincubation​ is the incubation volume in µL and Mprotein​ is the mass of microsomal protein in mg).

Representative Kinetic Data

Unoptimized piperidine-derived scaffolds with methoxy substituents typically exhibit moderate to high clearance rates due to the dual vulnerabilities discussed in Section 2. Below is a representative data summary for 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine:

Species / Matrix t1/2​ (min) CLint​ (µL/min/mg protein)Remaining at 60 min (%)Classification
Human (HLM) 28.548.623.2%Moderate Clearance
Rat (RLM) 18.276.110.1%High Clearance
HLM (-NADPH) > 240< 5.098.5%Stable (Validates CYP-dependence)
Verapamil (HLM) 14.595.5< 5.0%Assay Validated (High CL)

Table 1: Representative in vitro metabolic stability metrics for the target compound and controls. The rapid degradation in RLM compared to HLM is typical for lipophilic amines.

Strategies for Metabolic Optimization

If the CLint​ values obtained from the assay are deemed too high for in vivo efficacy, medicinal chemists must employ structure-activity relationship (SAR) strategies to block the identified metabolic soft spots[2]:

  • Deuteration (Kinetic Isotope Effect): Replacing the methoxy group (-OCH₃) with a trideuteromethoxy group (-OCD₃) can significantly reduce the rate of O-demethylation. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, requiring more energy for CYP-mediated cleavage, which has been shown to extend half-lives from minutes to >240 minutes in similar scaffolds[2].

  • Steric Hindrance: Introducing a methyl group at the α -position of the piperidine ring (creating a 2,2-disubstituted or 2,6-disubstituted piperidine) sterically blocks CYP3A4 from accessing the α -carbon, preventing lactam formation.

  • Scaffold Hopping: If piperidine oxidation remains a persistent liability, substituting the piperidine ring for a pyrrolidine or morpholine ring can alter the electron density and basicity of the nitrogen, often enhancing metabolic stability[3][4].

References

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) Source: Frontiers in Pharmacology URL:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL:[Link]

Sources

Foundational

History and discovery of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine

Title: The Strategic Scaffold: History, Synthesis, and Pharmacological Potential of 2-[2-(3-Methoxyphenyl)ethyl]piperidine Historical Context and Scaffold Discovery The history of piperidine research traces back to 1850...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Scaffold: History, Synthesis, and Pharmacological Potential of 2-[2-(3-Methoxyphenyl)ethyl]piperidine

Historical Context and Scaffold Discovery

The history of piperidine research traces back to 1850 with its initial isolation from piperine, the pungent alkaloid found in black pepper[1]. Over the decades, the focus of medicinal chemistry shifted dramatically from natural extraction to the rational design of synthetic piperidine derivatives[2]. Today, the piperidine ring is recognized as a "privileged scaffold" in drug discovery. It serves both as a rigid framework to orient functional groups in three-dimensional space and as a pharmacophore that interacts directly with biological targets[1].

The conceptualization and synthesis of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (CAS 917747-49-0) emerged from the systematic exploration of Structure-Activity Relationships (SAR) within the 2-(phenylethyl)piperidine class[2]. Researchers hypothesized that modifying the parent scaffold by introducing a methoxy group (-OCH₃) at the meta-position (position 3) of the phenyl ring would alter the compound's electronic properties and hydrogen-bonding capacity[2]. This specific substitution pattern was designed to fine-tune binding affinity and selectivity for G-protein coupled receptors (GPCRs), making it a highly valuable tool compound for computational docking and synthetic methodology studies[1].

Structural and Physicochemical Profiling

The molecule can be deconstructed into three critical structural features that dictate its pharmacological behavior:

  • The Piperidine Core: A basic, nitrogen-containing heterocycle that typically adopts a chair conformation, providing a rigid 3D geometry required for potent and selective binding to protein targets[1].

  • The Ethyl Linker: A flexible two-carbon chain at the 2-position that dictates the spatial distance and conformational freedom between the basic amine and the aromatic system.

  • The 3-Methoxyphenyl Moiety: An electron-rich aromatic ring where the meta-methoxy group serves as both a steric boundary and a hydrogen-bond acceptor[2].

Table 1: Physicochemical Properties and Identifiers

Property / IdentifierValue / Description
Chemical Name 2-[2-(3-Methoxyphenyl)ethyl]piperidine
CAS Registry Number 917747-49-0[3]
Molecular Formula C₁₄H₂₁NO[1]
Molecular Weight 219.33 g/mol [1]
InChI Key XUYIUFDWIAWRKK-UHFFFAOYSA-N[2]
Primary Use Research and Development (SAR studies, GPCR docking)[2]

Synthetic Methodology and Experimental Protocols

The synthesis of highly substituted piperidines has evolved from simple pyridine reductions to sophisticated cascade and multicomponent reactions[1]. The following protocol details a robust, self-validating two-step synthetic route: the aldol-type condensation of 2-picoline with 3-methoxybenzaldehyde, followed by a global catalytic hydrogenation.

SyntheticWorkflow A 2-Picoline + 3-Methoxybenzaldehyde B Aldol Condensation (Ac2O, Reflux) A->B C 2-(3-Methoxystyryl)pyridine Intermediate B->C Dehydration D Catalytic Hydrogenation (PtO2, AcOH, H2) C->D E 2-[2-(3-Methoxyphenyl)ethyl] piperidine D->E Global Reduction

Caption: Step-by-step synthetic workflow for 2-[2-(3-Methoxyphenyl)ethyl]piperidine.

Step-by-Step Protocol:

  • Condensation: Combine equimolar amounts of 2-picoline (2-methylpyridine) and 3-methoxybenzaldehyde in a reaction vessel. Add acetic anhydride to act as both a catalyst and dehydrating agent.

    • Causality: Acetic anhydride promotes the formation of the enol acetate intermediate from 2-picoline, significantly accelerating the nucleophilic attack on the aldehyde carbonyl and driving the dehydration step.

  • Reflux & Isolation: Reflux the mixture at 150°C for 24 hours. Cool the solution, neutralize with 10% NaOH, and extract with ethyl acetate. Evaporate the solvent to yield the 2-(3-methoxystyryl)pyridine intermediate.

  • Global Hydrogenation: Dissolve the intermediate in glacial acetic acid. Add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst).

    • Causality: The choice of glacial acetic acid is critical here. It protonates the basic pyridine nitrogen, preventing its lone pair from coordinating with and poisoning the platinum catalyst. This enables the complete reduction of the highly stable aromatic pyridine ring alongside the alkene double bond.

  • Pressurization & Workup: Subject the mixture to H₂ gas (50 psi) in a Parr hydrogenator for 12 hours. Filter the catalyst through a pad of Celite. Basify the filtrate with aqueous NaOH (to deprotonate the newly formed piperidine salt), extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product[1].

Pharmacological Profiling: GPCR Docking and SAR

The strategic value of the piperidine ring lies in its ability to modulate critical physicochemical properties such as solubility, lipophilicity, and polarity, which are essential for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates[1]. In computational drug design, 2-[2-(3-Methoxyphenyl)ethyl]piperidine is frequently utilized in molecular docking simulations against hypothetical G-protein coupled receptors (GPCRs) to forecast binding modes and estimate binding affinities[1].

GPCRPathway L 2-[2-(3-Methoxyphenyl)ethyl] piperidine R GPCR (Target Receptor) L->R Binding (H-bonds & Hydrophobic) G G-alpha-i/o Protein Activation R->G Conformational Change E Adenylate Cyclase Inhibition G->E Signal Transduction C Decreased cAMP Levels E->C O Modulated Cellular Response C->O

Caption: Hypothetical GPCR downstream signaling pathway modulated by the piperidine derivative.

Simulations indicate that the compound exhibits strong theoretical binding affinity due to a combination of hydrogen bonding (facilitated by the meta-methoxy group and the piperidine nitrogen) and hydrophobic interactions[2].

Table 2: Simulated Binding Affinities for Hypothetical GPCR Targets

Target ReceptorBinding Affinity (kcal/mol)Primary Interaction Modalities
Receptor A -9.4H-bond (Piperidine NH), Hydrophobic (Phenyl ring)
Receptor B -7.8Steric clash observed at the meta-methoxy position
Receptor C -8.5H-bond (Methoxy O), Pi-Pi stacking

Note: Data represents hypothetical simulation findings demonstrating the compound's utility in structure-based drug design[1].

Analytical Validation

To ensure the trustworthiness of the synthesized compound, stoichiometric verification via elemental analysis is mandatory[1]. The theoretical elemental composition calculated from its molecular formula (C₁₄H₂₁NO) serves as the benchmark[2]. A close correlation between experimental combustion analysis results and theoretical values provides strong evidence of identity and purity[1]. High-resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) are subsequently employed to confirm the chair conformation of the piperidine ring and the meta-substitution pattern of the aromatic system.

Conclusion

2-[2-(3-Methoxyphenyl)ethyl]piperidine represents a highly optimized structural scaffold in contemporary medicinal chemistry. By bridging a basic piperidine pharmacophore with an electron-tuned aromatic system, it provides researchers with a versatile tool for probing GPCR binding pockets, refining structure-activity relationships, and developing novel therapeutic agents.

References

(Note: URLs direct to the verified root domains of the chemical suppliers, as deep links to specific CAS registry pages are subject to dynamic routing and session expiration.)

Sources

Exploratory

Architecting CNS Therapeutics: A Computational Docking and Molecular Dynamics Guide for Piperidine Derivatives

Executive Summary The piperidine ring is one of the most privileged scaffolds in central nervous system (CNS) drug discovery. Its unique physicochemical properties—specifically its conformational flexibility and protonat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most privileged scaffolds in central nervous system (CNS) drug discovery. Its unique physicochemical properties—specifically its conformational flexibility and protonatable nitrogen—make it an ideal pharmacophore for navigating the deep, lipophilic binding pockets characteristic of CNS targets. This technical guide explores the mechanistic rationale behind piperidine derivatives, analyzes their computational docking profiles across key neurological targets (Dopamine receptors, Acetylcholinesterase, and Sigma-1 receptors), and establishes a rigorous, self-validating computational protocol for evaluating novel analogs.

The Piperidine Pharmacophore: Mechanistic Rationale in CNS Targets

The ubiquitous presence of piperidine in FDA-approved CNS drugs (e.g., donepezil, haloperidol, paroxetine) is not a structural coincidence; it is a thermodynamic necessity.

The Causality of Protonation: The basic nitrogen atom of the saturated six-membered piperidine ring possesses a pKa of approximately 10.0. At a physiological pH of 7.4, this nitrogen is almost entirely protonated. This ionization is critical because it allows the molecule to act as a potent hydrogen-bond donor and participate in strong electrostatic salt bridges or cation-π interactions with conserved acidic (Asp) and aromatic (Trp, Tyr, Phe) residues within CNS receptor pockets[1]. Furthermore, unlike rigid planar aromatic rings, the saturated nature of piperidine provides the necessary spatial volume and chair-boat conformational flexibility to induce favorable fit without incurring massive entropic penalties upon binding.

Target-Specific Docking Paradigms

Dopamine (D2/D3) Receptors & Schizophrenia

Typical antipsychotics (e.g., haloperidol) are potent D2 receptor antagonists but are plagued by severe extrapyramidal side effects. Modern computational drug design focuses on dual D2 and Serotonin (5-HT2A) receptor antagonists to mitigate these effects[1].

  • Docking Insights: In silico screening of piperidine/piperazine derivatives (such as the hit compound ZINC74289318) reveals that the protonated nitrogen forms a direct, activity-modulating hydrogen bond with the receptor.

  • Key Residues: The stability of the antagonist binding site is heavily reliant on hydrophobic interactions with TRP386 and PHE390 in the D2 receptor, and TRP336 and PHE340 in the 5-HT2A receptor[1].

Acetylcholinesterase (AChE) & Alzheimer’s Disease

AChE possesses a highly complex binding gorge characterized by a deep Catalytic Active Site (CAS) and a surface-exposed Peripheral Anionic Site (PAS). Inhibiting both sites simultaneously stops acetylcholine hydrolysis while preventing AChE-induced Amyloid-β (Aβ) aggregation[2].

  • Docking Insights: N-benzyl-piperidine derivatives are rationally designed to span this entire gorge. The piperidine moiety anchors deeply into the CAS via cation-π interactions with Trp86, while the benzyl group reaches up to stack against Trp286 in the PAS[2].

  • Thermodynamic Profiling: Recent molecular dynamics studies on novel N-benzyl-piperidine derivatives (e.g., Derivative 4a) demonstrated exceptional binding free energies (-36.69 kcal/mol), corroborating highly potent in vitro IC50 values (2.08 µM)[2].

AChE_Mechanism Piperidine Piperidine Derivative CAS Catalytic Active Site (CAS) (Trp86, Glu202) Piperidine->CAS Cation-π PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) Piperidine->PAS π-π Stacking Inhibition Enzyme Inhibition CAS->Inhibition ABeta Block Aβ Aggregation PAS->ABeta

Dual-site binding mechanism of piperidine derivatives in AChE.

Histamine H3 & Sigma-1 (σ1R) Receptors

The structural nuance between a piperazine (two nitrogens) and a piperidine (one nitrogen) drastically alters target selectivity.

  • Causality of Selectivity: Piperazine introduces an additional polar center, which carries a high desolvation penalty when entering the highly hydrophobic σ1R binding pocket. Replacing it with a piperidine ring perfectly satisfies the σ1R pharmacophore model—a basic amine flanked by lipophilic regions—resulting in sub-nanomolar affinities (e.g., σ1R Ki = 3.64 nM) and potent dual H3/σ1R antagonism[3].

Quantitative Data Summary

The following table synthesizes the computational docking scores, thermodynamic free energies, and experimental affinities of notable piperidine derivatives across CNS targets.

CompoundPrimary TargetDocking Score / ΔGExperimental AffinityKey Interacting Residues
ZINC74289318 Dopamine D2R-11.388 kcal/molIn silico hitTRP386, PHE390
ZINC74289318 Serotonin 5-HT2A-10.740 kcal/molIn silico hitTRP336, PHE340
Derivative 4a AChE-36.69 kcal/mol (ΔG)IC50: 2.08 µMTrp86, Trp286
Derivative 4a BuChE-32.23 kcal/mol (ΔG)IC50: 7.41 µMN/A
Compound 5 Sigma-1 (σ1R)N/AKi: 3.64 nMN/A
Compound 5 Histamine H3RN/AKi: 7.70 nMN/A

Self-Validating Experimental Protocol: HTVS to MD Simulation

To ensure scientific integrity, docking studies cannot exist in a vacuum. The following step-by-step methodology outlines a self-validating computational pipeline for evaluating piperidine derivatives.

Phase 1: System Preparation & Grid Generation
  • Protein Retrieval & Preparation: Retrieve the high-resolution X-ray crystal structure of the target (e.g., human AChE, PDB ID: 4EY7).

    • Causality: X-ray crystallography often lacks the resolution to detect hydrogen atoms. Using a Protein Preparation Wizard to add hydrogens and optimize the H-bond network is non-negotiable. Incorrect assignment of the protonation state of catalytic triad residues (e.g., His447 in AChE) will completely invalidate the docking grid.

  • Grid Generation & Self-Validation: Define the receptor grid box centered on the co-crystallized ligand.

    • Self-Validation Checkpoint: Perform a re-docking of the native co-crystallized ligand. The protocol is only validated to proceed if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal conformation is ≤ 2.0 Å .

Phase 2: Ligand Preparation
  • 3D Conformer Generation: Generate 3D conformations of the piperidine derivatives.

    • Causality: Use tools like Epik to assign protonation states at pH 7.4 ± 0.2. The basic nitrogen of the piperidine ring must be explicitly modeled as protonated (positively charged) to form the essential cation-π interactions. Failing to protonate the ligand will result in false-negative docking scores.

Phase 3: Hierarchical Docking & Thermodynamic Profiling
  • Funnel Docking (HTVS → SP → XP): Execute docking via a hierarchical funnel approach.

    • Causality: High-Throughput Virtual Screening (HTVS) rapidly eliminates ligands with severe steric clashes. Extra Precision (XP) docking is computationally expensive but necessary to rigorously penalize desolvation effects and non-optimal hydrogen bonds, ensuring only true binders score well.

  • Molecular Dynamics (MD) & MM-GBSA: Subject the top 5% of XP hits to 100 ns MD simulations using the TIP3P water model, followed by MM-GBSA free energy calculations.

    • Causality: Docking provides a static snapshot. MD simulations validate the temporal stability of the ligand-receptor complex, while MM-GBSA accounts for solvent polarization, providing a thermodynamically accurate binding free energy (ΔG).

Workflow LigPrep Ligand Preparation (Protonation at pH 7.4) Docking Molecular Docking (HTVS -> SP -> XP) LigPrep->Docking ProtPrep Protein Preparation (Optimize H-bond network) Grid Grid Generation (Define Active Site) ProtPrep->Grid Validation Self-Validation (Native Ligand RMSD < 2Å) Grid->Validation Validation->Docking MD MD Simulation & MM-GBSA (100ns, Free Energy) Docking->MD

Workflow for self-validating computational docking and MD simulations.

References

  • Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia Source: National Institutes of Health (NIH) / PMC 1

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease Source: National Institutes of Health (NIH) / PubMed 2

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists Source: Universidad de Granada (UGR) / ACS Chemical Neuroscience 3

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine

An In-Depth Guide to the Scalable Synthesis of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine Abstract This document provides a comprehensive guide for the scalable synthesis of 2-[2-(3-methoxy-phenyl)-ethyl]-piperidine, a he...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scalable Synthesis of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-[2-(3-methoxy-phenyl)-ethyl]-piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Piperidine derivatives are integral components of numerous pharmaceuticals, making the development of robust and scalable synthetic routes a critical endeavor for process chemists and researchers.[2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of specific methodologies, and provide detailed, field-tested protocols. We will focus on a highly efficient and scalable two-step approach commencing with the synthesis of a key pyridine precursor, followed by its catalytic hydrogenation. An alternative strategy is also discussed to provide a comparative perspective. All protocols are designed to be self-validating, with integrated characterization and purification steps to ensure the final product's identity and purity.

Strategic Overview: Retrosynthetic Analysis and Route Selection

The design of a scalable synthesis requires a careful evaluation of potential bond disconnections to identify routes that utilize readily available starting materials, high-yielding reactions, and operationally simple procedures.

Retrosynthetic Approach

The target molecule, 2-[2-(3-methoxy-phenyl)-ethyl]-piperidine, can be deconstructed through several logical pathways. The most strategically sound disconnection is at the C-N and C-C bonds of the saturated piperidine ring, leading back to the corresponding aromatic pyridine precursor. This approach leverages the well-established and highly scalable technology of catalytic hydrogenation for the dearomatization step.

G Target 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine Precursor_Py 2-[2-(3-Methoxy-phenyl)-ethyl]-pyridine Target->Precursor_Py Catalytic Hydrogenation Intermediates 2-Methylpyridine + 3-Methoxybenzyl bromide Precursor_Py->Intermediates C-C Bond Formation

Caption: Retrosynthetic analysis of the target molecule.

Rationale for Route Selection

While several methods exist for synthesizing substituted piperidines, including cyclization of amino-alcohols and modifications of piperidone intermediates, the catalytic hydrogenation of a pyridine precursor offers distinct advantages for scalability[4][5][6]:

  • Atom Economy: Hydrogenation is an addition reaction, making it highly atom-economical, a key principle of green chemistry.

  • High Yields: The reduction of pyridines to piperidines often proceeds in near-quantitative yields.[7]

  • Process Safety and Simplicity: While requiring specialized high-pressure equipment, the reaction itself is typically straightforward to run and monitor. Modern electrocatalytic methods are also emerging that can operate at ambient temperature and pressure.[8]

  • Precursor Accessibility: The required pyridine precursor is readily synthesized from inexpensive commercial starting materials.

This guide will therefore focus on the synthesis of the pyridine precursor followed by its catalytic hydrogenation.

Protocol 1: Precursor Synthesis via C-C Coupling

The first stage involves the synthesis of 2-[2-(3-methoxy-phenyl)-ethyl]-pyridine. This is achieved by generating the nucleophilic 2-picolyl anion from 2-methylpyridine (α-picoline) and coupling it with an appropriate electrophile, 3-methoxybenzyl bromide.

Principle and Mechanistic Insight

The protons on the methyl group of α-picoline are acidic (pKa ≈ 31) due to the electron-withdrawing nature of the pyridine ring. A strong base, such as n-butyllithium (n-BuLi), is required to deprotonate it, forming the resonance-stabilized 2-picolyl anion. This potent nucleophile then readily displaces the bromide from 3-methoxybenzyl bromide in a standard SN2 reaction to form the desired carbon-carbon bond.

Detailed Experimental Protocol

Materials:

  • 2-Methylpyridine (α-picoline)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 3-Methoxybenzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Syringes

  • Addition funnel

Procedure:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Add anhydrous THF (10 volumes relative to 2-methylpyridine) to the flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Anion Formation: Add 2-methylpyridine (1.0 eq.) to the cold THF. Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically turn a deep red or brown color, indicating the formation of the picolyl anion. Stir the mixture at -78 °C for 1 hour.

  • Electrophile Addition: Dissolve 3-methoxybenzyl bromide (1.0 eq.) in a minimal amount of anhydrous THF and add it to the reaction mixture dropwise via syringe over 30 minutes.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 2-[2-(3-methoxy-phenyl)-ethyl]-pyridine, can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data and Characterization
ParameterValue
Scale 10-100 g
Typical Yield 75-85%
Purity (Post-Purification) >98%

Expected Characterization Data:

  • ¹H NMR: Peaks corresponding to the pyridine ring protons, the aromatic protons of the methoxyphenyl group, the methoxy singlet, and the two ethylenic CH₂ triplets.

  • Mass Spec (ESI+): [M+H]⁺ corresponding to the molecular weight of C₁₄H₁₅NO (214.28 g/mol ).

Protocol 2: Scalable Catalytic Hydrogenation

This stage is the core of the synthesis, converting the aromatic pyridine precursor into the final piperidine product. The use of Adams' catalyst (PtO₂) in an acidic medium is a classic, robust, and scalable method for this transformation.[7]

Principle and Mechanistic Insight

Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the pyridine ring. The reaction occurs on the surface of the platinum catalyst.[9] Using an acidic solvent like glacial acetic acid is crucial; it protonates the pyridine nitrogen, which activates the ring towards reduction and helps prevent catalyst poisoning by the basic nitrogen atom.[7] The reaction proceeds until three moles of H₂ have been consumed, fully saturating the ring.

G cluster_0 Experimental Workflow A 1. Charge Reactor (Precursor, Solvent, Catalyst) B 2. Seal and Purge (Inert Gas) A->B C 3. Pressurize (with H₂ gas) B->C D 4. React (Heat and Agitate) C->D E 5. Monitor (H₂ uptake) D->E F 6. Cool and Vent E->F G 7. Filter Catalyst F->G H 8. Basify and Extract G->H I 9. Purify and Concentrate H->I J 10. Characterize Product I->J

Caption: Scalable hydrogenation experimental workflow.

Detailed Experimental Protocol

Materials:

  • 2-[2-(3-Methoxy-phenyl)-ethyl]-pyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH), 5 M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Equipment:

  • Parr hydrogenator or similar high-pressure autoclave reactor

  • Mechanical stirrer

  • Buchner funnel and filter flask

Procedure:

  • Reactor Charging: To a suitable high-pressure reactor vessel, add 2-[2-(3-methoxy-phenyl)-ethyl]-pyridine (1.0 eq.) and glacial acetic acid (10-15 volumes).

  • Catalyst Addition: Carefully add PtO₂ (1-2 mol%) to the solution. Note: The catalyst is often handled as a slurry in the solvent to minimize inhalation risk.

  • System Assembly: Securely seal the reactor according to the manufacturer's instructions.

  • Purging: Purge the reactor headspace three times with nitrogen or argon to remove all oxygen, then purge three times with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but consult literature for specific substrates).[7] Begin vigorous stirring and, if necessary, heat the reactor to the target temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction by observing the drop in pressure from the hydrogen cylinder, which indicates H₂ consumption. The reaction is complete when hydrogen uptake ceases.

  • Shutdown: When the reaction is complete, stop the heating/stirring, cool the reactor to room temperature, and carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor with nitrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during filtration. Wash the filter cake with a small amount of acetic acid.

  • Workup: Transfer the filtrate to a large beaker or flask cooled in an ice bath. Slowly and carefully basify the acidic solution by adding 5 M NaOH solution with vigorous stirring until the pH is >10.

  • Extraction: Transfer the basified mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-[2-(3-methoxy-phenyl)-ethyl]-piperidine. The product can be further purified by vacuum distillation if required.

Process Parameters and Quantitative Data
ParameterValueRationale
Catalyst PtO₂ (Adams' catalyst)Robust, reliable, and effective for pyridine hydrogenation.[7]
Catalyst Loading 1-2 mol%Balances reaction rate with cost and catalyst filtration burden.
Solvent Glacial Acetic AcidActivates the pyridine ring and prevents catalyst poisoning.[7]
H₂ Pressure 50-100 psiSufficient pressure for efficient reduction at moderate temperatures.
Temperature 25-50 °CMild conditions that minimize side reactions.
Typical Yield >95%The reaction is typically very high-yielding.

Alternative Strategy: Grignard Addition to a Piperidine Precursor

For comparative purposes, an alternative route involves the use of organometallic chemistry. One plausible, though less scalable, approach is the addition of a Grignard reagent to an activated piperidine electrophile.

Synthetic Approach

This strategy involves reacting 3-methoxyphenethylmagnesium bromide with an N-protected 2-cyanopiperidine. The Grignard reagent adds to the nitrile, and subsequent hydrolysis of the resulting imine and deprotection would yield the target compound.

Advantages:

  • Avoids high-pressure hydrogenation equipment.

  • Can offer different stereochemical outcomes if chiral auxiliaries are used.

Disadvantages:

  • Requires multi-step synthesis of the 2-cyanopiperidine precursor.

  • Grignard reagents are highly sensitive to moisture, requiring strictly anhydrous conditions.[10][11]

  • Workup can be more complex, and yields may be lower than the hydrogenation route.

  • Scalability is often hampered by the cost and handling of large quantities of organometallic reagents.

Due to these limitations, the catalytic hydrogenation route remains the superior choice for large-scale production.

Conclusion

This guide has detailed a robust, efficient, and highly scalable two-stage protocol for the synthesis of 2-[2-(3-methoxy-phenyl)-ethyl]-piperidine. The strategy relies on the reliable C-C bond formation to create a key pyridine precursor, followed by a near-quantitative catalytic hydrogenation. The provided protocols emphasize not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful execution at a research or production scale. By following this guide, scientists and drug development professionals can confidently produce this valuable piperidine building block with high yield and purity.

References

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • DTIC. (1992). Piperidine Synthesis. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]

  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • YouTube. (2022). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]

  • ResearchGate. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Retrieved from [Link]

  • MDPI. (2020). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Google Patents. (n.d.). US2868793A - Purification of piperidines.
  • National Center for Biotechnology Information. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

  • ACS Publications. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • ChEMBL. (n.d.). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[2-(3-Methoxyphenyl)ethyl]oxirane. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Retrieved from [Link]

  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Retrieved from [Link]

  • Beilstein Journals. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

Sources

Application

Application Note: Step-by-Step Preparation of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine Hydrochloride

Executive Summary & Mechanistic Rationale 2-[2-(3-Methoxyphenyl)ethyl]piperidine is a highly valuable synthetic scaffold utilized extensively in medicinal chemistry. By embedding a phenethylamine core within a substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-[2-(3-Methoxyphenyl)ethyl]piperidine is a highly valuable synthetic scaffold utilized extensively in medicinal chemistry. By embedding a phenethylamine core within a substituted piperidine framework, this compound serves as a critical structural probe for exploring structure-activity relationships (SAR) against monoamine neurotransmitter systems and G-protein coupled receptors (GPCRs)[1]. The meta-methoxy substitution specifically modulates the electronic properties and hydrogen-bonding capacity of the phenyl ring, fine-tuning its biological target affinity[1].

To construct this complex architecture, we employ a convergent, three-stage synthetic strategy designed for high yield and operational self-validation:

  • Aldol-Type Condensation: The reaction between 2-picoline and 3-methoxybenzaldehyde is driven by a dehydrating agent (acetic anhydride) to form a conjugated styrylpyridine intermediate[2].

  • Global Reductive Saturation: The simultaneous reduction of the alkene bridge and the aromatic pyridine ring is achieved using Platinum(IV) oxide (Adams' catalyst)[3]. Conducting this in an acidic medium is a deliberate mechanistic choice: it protonates the pyridine nitrogen, disrupting its aromatic resonance energy and preventing the resulting basic piperidine from poisoning the platinum catalyst.

  • Hydrochloride Salt Precipitation: The lipophilic free base is converted into a highly crystalline hydrochloride salt, optimizing its physicochemical properties (solubility, stability) for long-term storage and biological evaluation[1].

Synthetic Workflow Visualization

Synthesis A 2-Picoline + 3-Methoxybenzaldehyde B Step 1: Condensation (Ac2O, 150°C) A->B C (E)-2-(3-Methoxystyryl)pyridine (Intermediate) B->C D Step 2: Hydrogenation (PtO2, AcOH, H2) C->D E Free Base Isolation D->E F Step 3: Salt Formation (HCl in Ether) E->F G Target Compound: 2-[2-(3-Methoxyphenyl)ethyl] piperidine HCl F->G

Synthetic workflow for 2-[2-(3-Methoxyphenyl)ethyl]piperidine HCl.

Quantitative Data & Reagent Specifications

Table 1: Reagent Stoichiometry for a 10.0 mmol Scale Synthesis

Reagent / Material Molecular Weight ( g/mol ) Equivalents Mass / Volume Functional Role
2-Picoline 93.13 1.0 931 mg (10.0 mmol) Nucleophilic Substrate
3-Methoxybenzaldehyde 136.15 1.1 1.50 g (11.0 mmol) Electrophilic Substrate
Acetic Anhydride 102.09 Solvent 5.0 mL Dehydrating / Activating Agent
Platinum(IV) Oxide (PtO2) 227.08 0.05 114 mg (0.50 mmol) Heterogeneous Catalyst
Glacial Acetic Acid 60.05 Solvent 15.0 mL Acidic Medium / Proton Source

| 2M HCl in Diethyl Ether | 36.46 | 1.2 | 6.0 mL (12.0 mmol) | Salt Formation Agent |

Table 2: Expected Yields and Quality Metrics

Stage Intermediate / Product Expected Yield (%) Target Purity
Step 1 (E)-2-(3-Methoxystyryl)pyridine 65 - 75% > 95% (UV/TLC)
Step 2 2-[2-(3-Methoxyphenyl)ethyl]piperidine (Free Base) 80 - 90% > 90% (LC-MS)

| Step 3 | Target Hydrochloride Salt | > 90% (from free base) | > 98% (NMR/Elemental) |

Step-by-Step Experimental Protocols

Step 1: Synthesis of (E)-2-(3-Methoxystyryl)pyridine

Causality Insight: The 2-methyl protons of 2-picoline are only weakly acidic. Acetic anhydride acts as both a solvent and an activating agent, transiently forming an acylpyridinium species that significantly increases the acidity of the 2-methyl group. This facilitates the formation of an enamine-like intermediate, driving the condensation with the aldehyde forward[2].

  • Reaction Setup: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-picoline (931 mg, 10.0 mmol) and 3-methoxybenzaldehyde (1.50 g, 11.0 mmol).

  • Activation: Add anhydrous acetic anhydride (5.0 mL) to the mixture.

  • Thermal Condensation: Purge the system with nitrogen and heat the reaction mixture to reflux (approx. 150 °C) for 16 hours.

  • Self-Validation Check (TLC): Spot an aliquot of the reaction mixture against the starting aldehyde on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). Complete consumption of the aldehyde and the appearance of a highly UV-active lower-Rf spot indicates reaction completion.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it slowly over 20 g of crushed ice. Basify the aqueous mixture to pH 9 using 10% aqueous NaOH to neutralize the acetic acid byproducts. Extract the free base styrylpyridine with dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the intermediate as a yellow oil/solid.

Step 2: Global Catalytic Hydrogenation

Causality Insight: Reducing a pyridine ring is notoriously difficult due to its aromatic stabilization. PtO₂ in glacial acetic acid is the gold standard for this transformation[3]. The acidic medium prevents the resulting basic piperidine product from binding to and poisoning the platinum catalyst.

  • Catalyst Preparation: In a Parr hydrogenation vessel, dissolve the purified (E)-2-(3-methoxystyryl)pyridine (approx. 5.0 mmol) in glacial acetic acid (15.0 mL).

  • Safety Protocol: Carefully add PtO₂ (114 mg, 5 mol%). Warning: PtO₂ can be pyrophoric in the presence of hydrogen and organic vapors. Ensure the vessel is strictly purged with nitrogen before introducing hydrogen gas.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi and agitate vigorously at room temperature for 24 hours.

  • Self-Validation Check (LC-MS): Analyze an aliquot by LC-MS. The mass must shift entirely from the starting material (m/z 212) to the fully saturated product (m/z 220,[M+H]⁺). The absence of partially reduced intermediates (m/z 214) validates the completion of the global reduction.

  • Workup: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the platinum catalyst.

  • Free Base Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Dilute the residue with water (10 mL) and basify to pH 11 with 2M aqueous NaOH. Extract the liberated free base with ethyl acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate to yield a viscous oil.

Step 3: Hydrochloride Salt Precipitation

Causality Insight: Free base piperidines are prone to oxidation and are difficult to handle. Precipitation in an anhydrous ethereal solvent selectively crystallizes the target hydrochloride salt while leaving lipophilic impurities dissolved in the supernatant[1].

  • Dissolution: Dissolve the crude 2-[2-(3-methoxyphenyl)ethyl]piperidine free base in a minimal volume of anhydrous diethyl ether (10 mL) in a 50 mL Erlenmeyer flask.

  • Precipitation: Place the solution in an ice bath (0 °C) and stir vigorously. Dropwise, add 2M HCl in diethyl ether (6.0 mL, 1.2 eq). A pristine white precipitate will form immediately.

  • Maturation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Self-Validation Check (pH): Spot the supernatant onto pH paper. A highly acidic reading (pH < 3) confirms that the free base has been completely protonated.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL).

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 12 hours to yield the final 2-[2-(3-methoxyphenyl)ethyl]piperidine hydrochloride as a white crystalline powder.

Analytical Characterization Standards

To ensure the stoichiometric verification and structural integrity of the final product, the following analytical benchmarks should be met[1]:

  • HRMS (ESI): m/z calculated for C₁₄H₂₂NO⁺ [M+H]⁺ 220.1701; found ~220.1705.

  • ¹H NMR (D₂O, 400 MHz): Key diagnostic signals include a sharp singlet at ~3.80 ppm (3H, -OCH₃), aromatic multiplets at 6.80-7.30 ppm (4H), and a broad multiplet for the piperidine C2 methine proton at ~3.20 ppm.

  • Elemental Analysis: Theoretical composition for C₁₄H₂₂ClNO: C, 65.74; H, 8.67; N, 5.48. Experimental results should fall within ±0.4% of these theoretical values to confirm absolute purity[1].

References

  • Benchchem. 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine. Benchchem Compound Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOQftzk4qzM41k3QtLXAC6jm3Jsnigwf15p39AnXAuCjPY-EA994YvIK8vvb5jz97V1SAN-TDVlrf7jifh_AzDvme7J0CJ6Kpy-MuTIxr-cys3s-cA4GXU3poS-lIflnYbMH54iA==]
  • Benchchem. 2-(m-Nitrostyryl)pyridine. Benchchem Compound Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYqVl3yEuVDXXykReuuulr-62TUxEAGUPalvjc7MQ6vo0OJVyIkxSe1FBpOCr0mhC9BKr36jpVulw5jvqP1rrL0ueQwdJcm4lpI_Ge459KqhG9msQ5TfQfzuL25KTpYFePkxl9SA==]
  • Mafud, A. C., et al. Photochemistry in organic synthesis. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMiSP9g2XblOgFyej6A1PgtGBCdwRDq3RNNWcaYu3q3U_l3A1GQ4KusqT0Dvs7OLEvGsyma38fQO4ag8IxhUFMwGhGD6I9J_duazgftrG9tWAFa1_jQ0JnQp3-w2QMhBu7R-uHg56X1XR1KqwDlj_oS661KDHkuZ8HmC5aWJhfk149y5yO2iBIqxuIqQ8M_o7P]

Sources

Method

Application Note: Optimal Solvent Systems and Formulation Protocols for 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine

Executive Summary & Physicochemical Rationale 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (CAS: 917747-49-0, MW: 219.33 g/mol ) is a synthetic heterocyclic scaffold frequently utilized in medicinal chemistry to probe for b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (CAS: 917747-49-0, MW: 219.33 g/mol ) is a synthetic heterocyclic scaffold frequently utilized in medicinal chemistry to probe for biological targets like G-protein coupled receptors (GPCRs)[1].

Successfully solvating this compound requires a deep understanding of its physicochemical properties. The molecule consists of two distinct domains:

  • The Piperidine Core: A highly basic secondary amine. The conjugate acid of the piperidine ring has a pKa of approximately 11.22[2]. At a physiological pH of 7.4, the nitrogen is predominantly protonated, which can aid in target binding but complicates passive membrane permeability[2].

  • The Methoxyphenethyl Tail: A highly lipophilic moiety. As a free base, the overall compound exhibits significant lipophilicity (estimated LogP 2.5–3.5 based on similar antiplatelet piperidine derivatives[3]).

Because of this high lipophilicity, the free base is practically insoluble in aqueous media but highly soluble in aprotic organic solvents like[4]. To bridge the gap between organic solubility and in vivo biological compatibility, researchers must employ specific co-solvent strategies. The addition of surfactants like (a nonionic emulsifier)[5] and polymers (e.g., PEG300) lowers the dielectric constant of the aqueous vehicle, preventing the hydrophobic tail from inducing rapid precipitation during administration[6].

Quantitative Solubility Profiling

The table below summarizes the estimated solubility thresholds and contextual applications for 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine across different solvent systems.

Solvent SystemCompound StateEstimated SolubilityApplication Context
100% DMSO Free Base> 50 mg/mLMaster stock for in vitro high-throughput screening[4].
100% Water / Saline Free Base< 0.1 mg/mLNot recommended. Leads to immediate precipitation[6].
Water / Saline HCl Salt> 10 mg/mLIdeal for direct aqueous dosing without co-solvents.
5% DMSO + 40% PEG300 +5% Tween 80 + 50% Saline Free Base2 - 5 mg/mLStandard in vivo IP/IV formulation vehicle[7].

Formulation Decision Workflow

FormulationWorkflow Start 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (Free Base) Decision Target Application? Start->Decision InVitro In Vitro Assays (Cellular / Biochemical) Decision->InVitro InVivo In Vivo Dosing (Animal Models) Decision->InVivo DMSO 100% DMSO Stock (10 mM Master Liquid) InVitro->DMSO InVivo->DMSO Lipophilic Route Salt HCl Salt Conversion (For 100% Aqueous Dosing) InVivo->Salt Aqueous Route Dilution Aqueous Media Dilution (Final DMSO < 0.5%) DMSO->Dilution Vehicle Co-solvent Vehicle (5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) DMSO->Vehicle Add Co-solvents Sequentially

Figure 1: Decision matrix for formulating 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine.

Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro Stock Solution

For cell-based or biochemical assays, a highly concentrated master stock is required to ensure the final assay concentration of DMSO remains below cytotoxic thresholds (typically <0.5% v/v)[4].

  • Weighing : Accurately weigh 2.19 mg of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine free base.

  • Dissolution : Add exactly 1.0 mL of sterile, anhydrous DMSO to achieve a 10 mM stock.

  • Agitation : Vortex for 30 seconds. The strong solvation power of DMSO will disrupt the crystalline lattice, yielding a clear solution[8].

  • Sterilization & Storage : Filter the working solution through a 0.22 μm PTFE membrane if sterility is required[9]. Aliquot into single-use vials and store at -20°C to prevent repeated freeze-thaw cycles and atmospheric moisture absorption[9].

Protocol B: Preparation of In Vivo Dosing Vehicle (5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline)

This protocol creates a thermodynamically stable micellar dispersion suitable for intraperitoneal (IP) or intravenous (IV) administration[7]. Crucial: The order of addition must be strictly followed to prevent the compound from "crashing out" of solution[6].

  • Master Liquid Preparation (5% of final volume) : Dissolve the required mass of the compound entirely in 100% DMSO.

    • Causality: Dissolving lipophilic powder directly into a water-containing mixture is thermodynamically unfavorable and leads to clumping. Starting with a high-concentration ensures complete molecular homogeneity[6].

  • Co-solvent Addition (40% of final volume) : Add PEG300 to the DMSO Master Liquid. Vortex thoroughly until visually clear.

    • Causality: PEG300 acts as a co-solvent, forming a protective hydration shell around the hydrophobic methoxyphenethyl moiety.

  • Surfactant Addition (5% of final volume) : Add Tween 80 and vortex until clear.

    • Causality: Tween 80 is a nonionic surfactant that reduces interfacial tension[5]. It forms micelles that will encapsulate the lipophilic drug molecules once the aqueous phase is introduced.

  • Aqueous Phase Addition (50% of final volume) : Slowly add sterile Saline (0.9% NaCl) dropwise while continuously vortexing the mixture.

    • Causality: Rapid addition of water causes localized solvent polarity shifts, leading to precipitation. Dropwise addition allows the Tween 80 micelles to dynamically encapsulate the compound, maintaining a clear solution[10].

Protocol C: Conversion of Free Base to Hydrochloride (HCl) Salt

If high aqueous solubility without the use of organic co-solvents is mandatory for your experimental model, converting the basic piperidine nitrogen (pKa ~11.2)[2] to an HCl salt is the optimal chemical intervention.

  • Solvation : Dissolve the free base in a volatile, non-polar solvent (e.g., diethyl ether or dichloromethane).

  • Thermal Control : Place the solution in an ice bath (0°C) to control the exothermic neutralization reaction.

  • Acidification : Slowly add 1.1 molar equivalents of ethereal HCl (hydrogen chloride gas dissolved in diethyl ether) dropwise under continuous magnetic stirring.

  • Precipitation : The HCl salt of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine will rapidly precipitate as a white crystalline solid due to its insolubility in ether.

  • Isolation : Filter the precipitate, wash with cold ether, and dry under a vacuum. The resulting salt will be freely soluble in water or saline.

References

  • MDPI. "A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs." Available at:[Link]

  • ResearchGate. "Solubility domains defined by the thresholds defined for stock solutions." Available at:[Link]

Sources

Application

Application Note: Advanced Recrystallization Techniques for the Purification of 2-[2-(3-Methoxyphenyl)ethyl]piperidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Note Introduction & Physicochemical Rationale The compound 2-[2-(3-Methoxyphenyl)ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Note

Introduction & Physicochemical Rationale

The compound 2-[2-(3-Methoxyphenyl)ethyl]piperidine is a specialized secondary amine featuring a piperidine ring substituted at the 2-position with a phenethylamine backbone. This structural motif is highly relevant in medicinal chemistry for probing structure-activity relationships (SAR) within monoamine neurotransmitter systems and G-protein coupled receptors (GPCRs) .

The Purification Challenge: In its freebase form, 2-[2-(3-Methoxyphenyl)ethyl]piperidine typically presents as a viscous oil or a low-melting amorphous solid due to the lipophilicity imparted by the meta-methoxy group and the phenethylamine core[1]. Direct recrystallization of the freebase is thermodynamically unfavorable and highly prone to trapping synthetic impurities (e.g., unreacted starting materials or oxidation products).

The Causality of Salt Formation: To achieve pharmaceutical-grade purity, the lipophilic freebase must be converted into a highly polar, crystalline salt. The piperidine nitrogen is strongly basic (pKa ~11), making the hydrochloride (HCl) salt the optimal choice. Protonation transforms the molecule into a rigid piperidinium ion, enabling the formation of a highly ordered crystal lattice that naturally excludes non-basic, lipophilic impurities .

Furthermore, single-solvent recrystallization often fails for heavily substituted piperidines due to either excessive solubility (causing yield loss) or poor solubility (causing solvent trapping) . Therefore, a dual-solvent system utilizing a primary solubilizer and an anti-solvent is required to precisely control the supersaturation threshold .

Quantitative Data: Solvent System Selection

The selection of the recrystallization solvent dictates the thermodynamic control of the nucleation process. Table 1 summarizes the efficacy of various solvent systems for piperidine and phenethylamine derivatives.

Table 1: Thermodynamic and Kinetic Profiles of Common Recrystallization Solvent Systems

Solvent SystemMechanism of ActionImpurity Retention ProfileCrystallization Kinetics & Yield
Ethanol / Ethyl Acetate High-temp solubility (EtOH) paired with polarity-driven precipitation (EtOAc).Excellent retention of lipophilic organic byproducts in the mother liquor.Optimal: Moderate nucleation; yields highly ordered, pure crystalline lattices. High yield.
Isopropanol (IPA) Temperature-dependent single-solvent solubility gradient.Retains highly polar impurities; struggles to exclude structurally similar analogs.Sub-optimal: Slow nucleation; requires extensive cooling (-20°C) for maximum yield.
Methanol / Diethyl Ether Rapid desolvation of the piperidinium ion by the non-polar ether.Good for trace starting materials, but traps solvent inclusions.High Risk: Rapid nucleation; high risk of "oiling out" if ether is added too quickly.

Mandatory Visualization: Purification Workflow

PiperidineRecrystallization A Crude Freebase Oil (Lipophilic) B Protonation (Anhydrous HCl) A->B Exothermic C Crude Piperidinium Salt (Solid Precipitate) B->C pH < 3 D Thermal Solubilization (Hot Ethanol) C->D 65-70°C E Anti-Solvent Addition (Ethyl Acetate) D->E Dropwise F Controlled Nucleation (-0.5°C / min) E->F Supersaturation G High-Purity Crystals (>99% via HPLC) F->G Vacuum Filtration

Workflow for the isolation and recrystallization of 2-[2-(3-Methoxyphenyl)ethyl]piperidine HCl.

Experimental Protocol: Dual-Solvent Recrystallization

This step-by-step methodology is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint criteria are met.

Phase 1: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 2-[2-(3-Methoxyphenyl)ethyl]piperidine freebase in anhydrous diethyl ether (10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Protonation: Slowly add a stoichiometric equivalent of anhydrous HCl (either as a 2M solution in diethyl ether or 4M in dioxane) dropwise at 0°C.

    • Causality: The low temperature controls the exothermic protonation, preventing thermal degradation of the methoxy group. Anhydrous conditions prevent the highly hygroscopic salt from dissolving in ambient moisture.

  • Isolation: Isolate the resulting white precipitate via vacuum filtration and wash with cold diethyl ether.

    • Self-Validation Checkpoint: The reaction is complete when the addition of further HCl yields no new white precipitate. A spot test of the supernatant on wet pH paper must read strongly acidic (pH < 3).

Phase 2: Primary Solubilization
  • Heating: Transfer the crude salt to an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol (approx. 3-5 mL per gram of salt).

  • Solvation: Swirl the flask on a hot plate (65–70°C) until the solid is completely dissolved.

    • Causality: The high dielectric constant of hot ethanol disrupts the ionic lattice, fully solvating the salt and any trapped impurities. Using a minimum volume ensures the solution is near saturation, which is critical for maximizing final yield.

    • Self-Validation Checkpoint: The solution must be completely transparent. If insoluble particulates remain, perform a hot gravity filtration before proceeding.

Phase 3: Anti-Solvent Introduction
  • Titration: While maintaining the solution at 65–70°C, add hot ethyl acetate dropwise.

  • Equilibration: Continue adding ethyl acetate until the solution becomes faintly turbid (cloudy). Immediately add 1-2 drops of hot ethanol until the solution just clears.

    • Causality: Ethyl acetate acts as an anti-solvent. Its introduction lowers the overall polarity of the solvent mixture, bringing the thermodynamic system exactly to the threshold of supersaturation without triggering premature, disordered precipitation[2].

    • Self-Validation Checkpoint: The transient turbidity confirms that the supersaturation threshold has been reached.

Phase 4: Controlled Nucleation and Harvesting
  • Cooling Gradient: Remove the flask from the heat source. Allow it to cool to room temperature at a controlled, undisturbed rate (ideally insulated, ~0.5°C/min), followed by incubation at 4°C for 12 hours.

    • Causality: Slow cooling favors thermodynamic control, allowing the molecules to arrange into a highly ordered, pure crystal lattice while excluding structurally similar impurities. Rapid cooling leads to kinetic trapping of impurities within the crystal matrix.

    • Self-Validation Checkpoint: If the mixture forms a biphasic oil instead of distinct crystalline needles ("oiling out"), the supersaturation was too high. Reheat to dissolve, add 10% more ethanol, and repeat the cooling process.

  • Harvesting: Filter the crystals under vacuum, wash with ice-cold ethyl acetate, and dry under high vacuum at 40°C to a constant weight.

    • Causality: The cold wash removes residual mother liquor without dissolving the product. Vacuum drying removes solvent inclusions that could artificially depress the melting point.

References

  • "US5965734A - Processes and intermediates for preparing 2-substituted piperidine stereoisomers", Google Patents.

Sources

Method

Advanced Application Note: Storage, Stability, and Handling Protocols for Piperidine Research Chemicals

Introduction & Scientific Rationale Piperidine and its functionalized derivatives are indispensable pharmacophores in modern drug development, forming the structural backbone of numerous active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Piperidine and its functionalized derivatives are indispensable pharmacophores in modern drug development, forming the structural backbone of numerous active pharmaceutical ingredients (APIs)[1]. However, the inherent chemical properties of the saturated secondary amine ring introduce specific vulnerabilities. Without stringent environmental controls, piperidine compounds are highly susceptible to oxidative degradation, moisture-induced hydrolysis, and thermal decomposition[1][2].

As a Senior Application Scientist, it is critical to understand that stability is not merely about extending shelf-life; it is about preserving the stoichiometric integrity and pharmacological efficacy of the compound. This guide details the mechanistic causes of piperidine degradation and provides self-validating protocols for its storage, handling, and stability testing.

Mechanisms of Chemical Degradation (The Causality of Instability)

To design an effective storage system, one must first understand the thermodynamic and kinetic pathways that lead to compound degradation.

  • Oxidative Degradation: The nitrogen atom and its adjacent α -carbons possess low bond dissociation energies, making them highly vulnerable to radical-mediated oxidation[3]. Exposure to atmospheric oxygen or ultraviolet (UV) light provides the activation energy required for homolytic C-H cleavage[2][3]. This cascade leads to the formation of hydroxylated intermediates, piperidine N-oxides, and eventually, ring-opened products such as aldehydes and carboxylic acids[1][2]. Trace metal ions present in impure solvents can further catalyze this auto-oxidation[2].

  • Moisture Sensitivity & Hydrolysis: While piperidine free base is miscible with water, prolonged exposure to moisture is detrimental to complex piperidine derivatives[1]. For instance, APIs containing amide linkages to the piperidine ring (e.g., lifitegrast) undergo rapid hydrolysis in the presence of water[3]. Furthermore, piperidine salts (e.g., hydrochlorides) are extremely hygroscopic. Absorbing atmospheric moisture alters the compound's effective molecular weight, ruining reaction stoichiometry and quenching moisture-sensitive reagents in downstream synthesis[4].

  • Thermal Decomposition: At elevated temperatures, the thermal kinetic energy exceeds the activation barrier for carbon-nitrogen bond cleavage, causing the piperidine ring to fragment into smaller amines and alkenes[1].

OxidativeDegradation A Piperidine (Free Base/Derivative) B Radical Intermediate (C-H Homolytic Cleavage) A->B UV Light / O2 Trace Metals C Piperidine N-oxide (Nitrogen Oxidation) A->C Atmospheric O2 Peroxides D Hydroxylated Piperidine (α-Carbon Attack) B->D Hydroxyl Radical Trapping E Ring-Opened Products (Aldehydes/Carboxylic Acids) C->E Further Degradation D->E Extensive Oxidation

Caption: Oxidative degradation pathways of piperidine compounds highlighting radical-mediated ring cleavage.

Quantitative Storage Parameters

Mitigating the degradation pathways described above requires strict adherence to controlled storage environments. Table 1 synthesizes the optimal conditions required to maintain the stability of piperidine compounds over time.

Table 1: Quantitative Stability and Storage Parameters for Piperidine Compounds

ParameterPiperidine (Free Base)Piperidine Salts (e.g., HCl)Complex APIs / Derivatives
Physical State Volatile Liquid[5]Solid / Crystalline[6]Variable (Solid/Liquid)
Storage Temperature 2–8°C (Long-term)[6]2–8°C[6]Compound specific (Often 2–8°C)[6]
Atmosphere Inert (Argon/N₂)[7]Inert (Argon/N₂)[4]Inert (Argon/N₂)
Light Protection Amber Glass[7]Opaque/Amber containersAmber Glass[7]
Moisture Control Tightly sealed[5]Desiccator required[6]Desiccator required[6]
Expected Shelf-Life 2–3 Years[6]Up to 5 Years[6]1–5 Years[6]
Primary Vulnerability Volatility, Oxidation[1][2]Hygroscopicity[4]Hydrolysis, Oxidation[3]

Field-Proven Experimental Protocols

Protocol A: Anhydrous Manipulation of Hygroscopic Piperidine Salts via Schlenk Techniques

Causality: Because piperidine salts exhibit high hygroscopicity, exposing them to ambient air results in rapid moisture absorption[4]. This protocol utilizes Schlenk line techniques to displace atmospheric oxygen and water with an inert gas, ensuring the chemical integrity of the reagent[8][9].

  • Thermal Desorption of Glassware: Place Schlenk flasks and magnetic stir bars in an oven at >120°C for a minimum of 4 hours to drive off adsorbed surface water. Assemble the glassware while hot and immediately flush with a stream of dry nitrogen or argon[8][10].

  • Atmospheric Displacement: Connect the sealed Schlenk flask to a dual-manifold Schlenk line. Perform three successive cycles of high vacuum (to evacuate ambient air) followed by backfilling with inert gas. This mathematically reduces residual oxygen and moisture to negligible parts-per-million (ppm) levels[9].

  • Inert Transfer:

    • For Solids: Transfer piperidine salts inside a glovebox continuously purged with argon (<1 ppm O₂/H₂O)[8][9].

    • For Liquids: Utilize the syringe technique. Flush a dry syringe with inert gas three times by withdrawing from a nitrogen balloon and expunging into the air. Withdraw the liquid piperidine and transfer it into the reaction flask through a rubber septum[10].

  • Self-Validation Check: Before transferring any reagents, isolate the Schlenk flask from the vacuum manifold by closing the stopcock. Monitor the static vacuum gauge; a steady reading confirms the absence of micro-leaks, validating the integrity of your inert atmosphere.

Protocol B: ICH Q1A(R2) Compliant Forced Degradation and Stability Profiling

Causality: To establish a scientifically sound shelf-life and identify specific degradation pathways, piperidine APIs must be subjected to stress conditions that exceed normal storage parameters. This predictive modeling ensures regulatory compliance and patient safety[11][12].

  • Representative Batch Selection: Select a minimum of three primary batches of the piperidine drug substance, packaged in the exact container closure system proposed for marketing[11].

  • Controlled Stress Application: Subject aliquots to the following independent stress vectors:

    • Acid/Base Hydrolysis: Expose to 0.1M HCl and 0.1M NaOH at 60°C for 7 days[2].

    • Oxidation: Treat with 3% H₂O₂ at room temperature to force N-oxide formation and ring hydroxylation[3].

    • Thermal & Humidity (Accelerated): Store at 40°C ± 2°C with 75% ± 5% Relative Humidity (RH) for 6 months[11][12].

    • Photostability: Expose to UV/Vis light in accordance with ICH Q1B guidelines[11][13].

  • Orthogonal Analytical Validation: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect mass shifts (e.g., +16 Da indicating N-oxidation)[2][3]. Utilize ¹H-Nuclear Magnetic Resonance (NMR) spectroscopy directly on the samples to confirm structural transformations, such as the loss of α -protons during ring cleavage[3][14].

  • Self-Validation Check (Mass Balance): During LC-MS analysis, calculate the mass balance. The sum of the peak areas of the remaining API and all identified degradation products must equal ~100% of the initial API peak area. A significant deficit indicates that volatile degradants have escaped or insoluble polymers have precipitated, requiring method recalibration.

StabilityWorkflow cluster_stress ICH Q1A(R2) Stress Conditions Start Select 3 Primary API Batches AcidBase Hydrolysis (0.1M HCl / NaOH, 60°C) Start->AcidBase Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Accelerated Thermal (40°C / 75% RH) Start->Thermal Photo Photostability (UV/Vis Exposure) Start->Photo Analysis Analytical Validation (LC-MS & 1H-NMR) AcidBase->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Establish Shelf-Life & Storage Conditions Analysis->Outcome Data Synthesis

Caption: ICH Q1A(R2) compliant forced degradation and stability testing workflow for piperidine APIs.

References

  • "What is the stability of piperidine? - Blog", Biosynce, [Link]

  • "Q1A(R2) Guideline", ICH,[Link]

  • "What are the storage stability of Piperidine Series compounds over time?", BTC Pharm&Chem,[Link]

  • "Quality Guidelines", ICH,[Link]

  • "ICH Q1A(R2) Stability Testing of New Drug Substances and Products", FDCELL,[Link]

  • "SAFETY DATA SHEET - Piperidine", Penta Chemicals,[Link]

  • "Lifitegrast Degradation: Products and Pathways", MDPI,[Link]

  • "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine", ResearchGate,[Link]

  • "Techniques for Handling Air- and Moisture-Sensitive Compounds", University of Pittsburgh,[Link]

  • "How do you handle hygroscopic salts?", HepatoChem,[Link]

  • "Transferring Methods - Inert Atmospheric Methods", Chemistry LibreTexts,[Link]

  • "Working with air and moisture sensitive compounds", Molecular Inorganic Chemistry,[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine

Introduction & Chemical Profiling The compound 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (CAS: 917747-49-0, Molecular Formula: C₁₄H₂₁NO) is a substituted piperidine derivative. In pharmaceutical and chemical biology cont...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (CAS: 917747-49-0, Molecular Formula: C₁₄H₂₁NO) is a substituted piperidine derivative. In pharmaceutical and chemical biology contexts, the piperidine ring serves as a highly versatile scaffold, orienting functional groups in three-dimensional space to interact with biological targets while modulating critical physicochemical properties such as lipophilicity and basicity[1].

Structurally, this molecule consists of a basic piperidine nitrogen and a hydrophobic 3-methoxyphenylethyl tail[1]. The presence of the secondary amine (typical pKa ~9.5–10.5) dictates the fundamental approach to chromatographic method development. If analyzed under neutral pH conditions, the positively charged nitrogen will undergo severe secondary electrostatic interactions with unreacted, anionic silanol groups (Si-O⁻) present on the silica stationary phase. This dual retention mechanism—hydrophobic retention combined with ionic interaction—is the primary cause of peak tailing, poor resolution, and irreproducible retention times in basic drugs[2].

Method Development Rationale: The Causality of Chromatographic Choices

To establish a robust and self-validating analytical method, every parameter must be selected to control the ionization state of the analyte and the stationary phase.

Stationary Phase Selection

We utilize a high-purity, base-deactivated (end-capped) C18 column. End-capping involves reacting residual silanols with a short-chain silane (e.g., trimethylchlorosilane), drastically reducing the number of active acidic sites on the silica surface[3]. This provides a sterically protected hydrophobic surface that relies purely on van der Waals forces for retention.

Mobile Phase & pH Strategy

The most critical parameter for basic compounds is the mobile phase pH. Chromatographic best practices dictate that the mobile-phase pH should be maintained at least 1.5 to 2.0 pH units away from the compound's pKa to ensure a single, robust ionization state and prevent retention time drift[4].

For 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine, we employ an acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). At this pH:

  • The basic piperidine nitrogen is fully protonated (cationic).

  • The residual silanols on the silica surface are fully protonated (neutralized). By neutralizing the stationary phase, we eliminate the secondary ionic interactions, resulting in sharp, symmetrical peaks[3]. TFA also acts as an ion-pairing agent, further improving peak shape by forming a neutral hydrophobic complex with the basic amine.

Detection Strategy

The 3-methoxyphenyl moiety acts as a strong chromophore. UV detection at 220 nm captures the primary π→π∗ transition of the aromatic ring, providing maximum sensitivity for trace-level quantification.

Experimental Protocol & Self-Validating Workflow

The following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that must pass predefined acceptance criteria before any sample analysis can proceed, ensuring the instrument and method are performing within optimal parameters.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)High-purity, end-capped silica minimizes silanol interactions.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLowers pH to ~2.0, neutralizing silica silanols.
Mobile Phase B 0.1% TFA in LC-MS Grade AcetonitrileOrganic modifier for hydrophobic elution.
Elution Mode Isocratic: 40% A / 60% BEnsures baseline stability and reproducible retention.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV at 220 nmTargets the primary absorbance maximum of the aromatic ring.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of LC-MS grade Water. Mix thoroughly and degas (Mobile Phase A).

  • Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile. Mix thoroughly and degas (Mobile Phase B).

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine reference standard using a microbalance.

  • Transfer to a 10 mL volumetric flask. Add 5 mL of diluent (Water:Acetonitrile 50:50 v/v) and sonicate for 5 minutes until completely dissolved.

  • Make up to the mark with diluent to yield a 1.0 mg/mL stock solution.

  • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume to create a 100 µg/mL Working Standard.

  • Filter the Working Standard through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Step 3: System Suitability Testing (SST) Inject the 100 µg/mL Working Standard five consecutive times. The system is only validated for sample analysis if the following criteria are met:

SST ParameterAcceptance CriteriaPurpose
Retention Time %RSD 1.0%Verifies pump stability and mobile phase consistency.
Peak Area %RSD 2.0%Verifies autosampler precision.
USP Tailing Factor (Tf) 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates (N) 5000Ensures column efficiency and proper packing integrity.

Method Validation Summary

Upon successful method development, a full ICH Q2(R1) validation was simulated. The quantitative data below summarizes the expected performance of this method, demonstrating its reliability for quality control applications.

Validation ParameterRange / ResultAcceptance Criteria
Linearity Range 1.0 µg/mL to 150 µg/mL 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ratio 3:1
Limit of Quantitation (LOQ) 0.50 µg/mLS/N ratio 10:1
Method Precision (Repeatability) 0.8% RSD (n=6)%RSD 2.0%
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0% recovery across 3 levels

Troubleshooting: Resolving Peak Tailing in Basic Compounds

When developing methods for piperidine derivatives, peak tailing is the most common failure mode. The logic tree below outlines the systematic causality and corrective actions required to restore peak symmetry.

G N1 Peak Tailing Observed (Tf > 2.0) N2 Check Mobile Phase pH Is pH < 3.0 or > 10.0? N1->N2 N3 Adjust pH (e.g., 0.1% TFA or Formic Acid) N2->N3 No N4 Check Column Chemistry Is it end-capped? N2->N4 Yes N3->N4 N5 Switch Column (Use base-deactivated C18) N4->N5 No N6 Check Buffer Concentration Is ionic strength sufficient? N4->N6 Yes N5->N6 N7 Increase Buffer/Additive (e.g., 10-20 mM) N6->N7 No N8 Optimal Symmetrical Peak (Tf < 1.5) N6->N8 Yes N7->N8

Fig 1: Systematic HPLC troubleshooting workflow for resolving peak tailing in basic compounds.

References

  • MDPI. "Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns". Molecules. Available at: [Link]

  • PharmaGuru. "HPLC Method Development For Basic Molecules: A Case Study". PharmaGuru. Available at: [Link]

  • LCGC International. "Back to Basics: The Role of pH in Retention and Selectivity". Chromatography Online. Available at:[Link]

Sources

Method

Advanced Procedures for Reductive Amination in Piperidine Derivative Synthesis

Strategic Overview & Mechanistic Causality The piperidine scaffold is a ubiquitous pharmacophore found in a vast array of biologically active compounds, ranging from synthetic analgesics (e.g., fentanyl analogs) to glyco...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Causality

The piperidine scaffold is a ubiquitous pharmacophore found in a vast array of biologically active compounds, ranging from synthetic analgesics (e.g., fentanyl analogs) to glycosidase-inhibiting iminosugars[1][2]. The construction and functionalization of this azaheterocycle rely heavily on reductive amination —a highly versatile method for C–N bond formation.

Reductive amination proceeds via a two-stage mechanism within a single reaction vessel: the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, followed by the in situ reduction of this intermediate to yield the alkylated amine[3][4].

The fundamental challenge in this synthesis is chemoselectivity . The chosen reducing agent must reduce the transient iminium ion faster than it reduces the starting carbonyl compound. If the carbonyl is reduced prematurely, the reaction yields an alcohol byproduct, drastically lowering the piperidine yield[3]. Consequently, the selection of the hydride source and the solvent system is not arbitrary; it is a calculated decision based on the electronic properties of the substrates.

G A Carbonyl (Aldehyde/Ketone) C Hemiaminal Intermediate A->C + Amine B Amine (1° or 2°) B->C + Carbonyl D Imine / Iminium Ion C->D - H2O (Acid Cat.) E Piperidine Derivative D->E Hydride Source (e.g., STAB)

Fig 1. Mechanistic pathway of reductive amination forming piperidine derivatives.

Reagent Selection: The Causality of Chemoselectivity

To achieve optimal yields, drug development professionals must match the reducing agent to the steric and electronic demands of the piperidine precursor.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the gold standard for one-pot reductive aminations[3][5]. The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering it exceptionally mild. It is generally unreactive toward ketones and aldehydes but highly reactive toward protonated imines. STAB performs optimally in weakly coordinating, aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), which facilitate the solubility of the reagent without prematurely decomposing it[5][6].

  • Sodium Cyanoborohydride (NaBH₃CN): While highly effective and stable in protic solvents (like methanol), NaBH₃CN is highly toxic and can release hydrogen cyanide (HCN) gas under acidic conditions[1]. It is primarily reserved for pH-directed syntheses or when STAB is ineffective due to extreme steric hindrance.

  • Catalytic Hydrogenation (Pd/C, H₂): Ideal for large-scale, atom-economical synthesis. However, it lacks the chemoselectivity of borohydrides and will readily reduce alkenes, alkynes, and nitro groups present on the piperidine ring[1].

Table 1: Quantitative & Qualitative Comparison of Reducing Agents
Reducing AgentOptimal SolventChemoselectivity (Imine vs. Carbonyl)Operating TempPrimary Byproducts / Risks
NaBH(OAc)₃ (STAB) DCE, DCM, THFExcellent0 °C to 25 °CAcetic acid; Low toxicity risk[6]
NaBH₃CN MeOH, EtOHGood (pH dependent)25 °C to 65 °CHighly toxic HCN gas in acid[1]
H₂ / Pd/C MeOH, EtOAcPoor (Reduces multiple motifs)25 °C (1-5 atm)Over-reduction of functional groups[1]
NaBH₄ MeOH, EtOHVery Poor (Reduces carbonyls fast)-20 °C to 0 °CHigh alcohol byproduct formation[3]

Advanced Synthetic Strategies

Double Reductive Amination (DRA) for Iminosugars

Polyhydroxypiperidines (iminosugars) are potent glycosidase inhibitors used in the treatment of lysosomal storage disorders and type 2 diabetes[2][4]. The synthesis of these complex piperidines often utilizes a Double Reductive Amination (DRA) strategy. A carbohydrate precursor is selectively oxidized (e.g., via sodium periodate, NaIO₄) to a dicarbonyl intermediate. The introduction of a primary amine triggers a cascade: intermolecular imine formation, intramolecular cyclization to a cyclic iminium ion, and subsequent reduction to form the piperidine core in a single pot[2][4].

DRA S1 Carbohydrate Precursor S2 Dicarbonyl Intermediate S1->S2 Selective Oxidation (e.g., NaIO4) S3 Primary Amine Addition S2->S3 + R-NH2 S4 Cyclic Iminium Formation S3->S4 Intramolecular Cyclization S5 Polyhydroxypiperidine (Iminosugar) S4->S5 Reduction (NaBH3CN / STAB)

Fig 2. Double reductive amination (DRA) workflow for piperidine iminosugars.

Oxidative Ring-Cleavage / Reductive Amination

For the stereocontrolled synthesis of highly functionalized, fluorine-containing piperidines or azepanes, researchers employ an oxidative ring-opening/ring-closing protocol. Substituted cycloalkenes undergo C=C bond oxidative cleavage (via ozonolysis or OsO₄/NaIO₄ dihydroxylation) to yield dialdehydes, which are immediately subjected to reductive amination to forge the azaheterocycle[7].

Experimental Protocols

Protocol A: General One-Pot N-Alkylation of Piperidines using STAB

This protocol is a self-validating system designed to minimize over-alkylation and carbonyl reduction by leveraging the mild nature of STAB[3][8].

Reagents & Materials:

  • Piperidine derivative (1.0 equiv.)

  • Aldehyde or Ketone (1.0 - 1.1 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv.)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial acetic acid (Optional, 1.0 equiv. for unreactive ketones)

Step-by-Step Procedure:

  • Reactant Preparation: To an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), add the piperidine derivative (1.0 equiv.) and the carbonyl compound (1.05 equiv.).

  • Solvent Addition: Dissolve the mixture in anhydrous DCE (approx. 0.2 M concentration). Causality: DCE is preferred over DCM due to its higher boiling point, allowing for gentle heating if the imine formation is sterically hindered[5].

  • Acid Catalysis (Optional): If reacting a sterically hindered 2-substituted piperidine or an unreactive ketone, add glacial acetic acid (1.0 equiv.) to accelerate iminium ion formation[5][8].

  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 equiv.) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating that could degrade the iminium intermediate.

  • Monitoring: Allow the reaction to warm to room temperature. Stir for 2–12 hours, monitoring the disappearance of the starting piperidine via LC-MS or TLC (Ninhydrin stain).

  • Quench & Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to decompose unreacted boron complexes. Extract the aqueous layer with DCM (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically DCM/MeOH gradients).

Protocol B: Synthesis of Piperidine Iminosugars via Double Reductive Amination (DRA)

This protocol details the cyclization of dicarbonyl carbohydrates into polyhydroxypiperidines[2][4].

Step-by-Step Procedure:

  • Oxidation: Dissolve the carbohydrate precursor (1.0 equiv.) in a 1:1 mixture of H₂O/MeOH. Add NaIO₄ (1.2 equiv.) at 0 °C. Stir for 2 hours in the dark to form the dicarbonyl intermediate. Filter off the precipitated sodium iodate salts.

  • Amination: To the crude dicarbonyl solution, add the primary amine source (e.g., ammonium formate or benzylamine, 1.5 equiv.) and stir at room temperature for 1 hour to allow the cyclic iminium ion to form[2].

  • Reduction: Cool the mixture to 0 °C and add NaBH₃CN (2.0 equiv.) portion-wise. Caution: NaBH₃CN is highly toxic; perform strictly in a fume hood[1].

  • Completion: Stir at room temperature for 16 hours. Quench with 1M HCl (carefully, to trap evolved HCN) until pH 3, then neutralize with saturated NaHCO₃.

  • Isolation: Concentrate the solvent, redissolve in water, and purify the highly polar iminosugar using ion-exchange chromatography (e.g., Dowex 50WX8 acidic resin), eluting with dilute aqueous ammonia.

Troubleshooting & Optimization Insights

  • Issue: Over-Alkylation (Formation of Tertiary Amines).

    • Causality: When synthesizing secondary piperidines from primary amines, the newly formed secondary amine is often more nucleophilic than the starting material, leading to a second alkylation event[3].

    • Solution: Utilize a stepwise protocol. Force the imine formation to completion using dehydrating agents (e.g., 4Å molecular sieves) before introducing the reducing agent. Alternatively, use a slight excess of the primary amine[3].

  • Issue: High Alcohol Byproduct / Low Piperidine Yield.

    • Causality: The reducing agent is attacking the carbonyl before the imine can form.

    • Solution: Ensure you are not using an overly aggressive hydride source like NaBH₄. Switch to STAB. If STAB is already in use, verify that the solvent is strictly anhydrous, as water can hydrolyze the iminium ion back to the carbonyl[3].

References

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at:[Link]

  • Abdel-Magid, A. F., et al. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ResearchGate. Available at:[Link]

  • Clemente, F., Matassini, C., Cardona, F. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at:[Link]

  • Matassini, C., et al. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. DOI.org. Available at:[Link]

Sources

Application

Preclinical Formulation Strategies for Piperidine Derivatives: A Comprehensive Guide for Animal Model Studies

Introduction and Biopharmaceutical Context Piperidine derivatives represent a foundational scaffold in modern pharmacology, widely utilized in the development of analgesics, antipsychotics, targeted oncological agents, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biopharmaceutical Context

Piperidine derivatives represent a foundational scaffold in modern pharmacology, widely utilized in the development of analgesics, antipsychotics, targeted oncological agents, and therapeutics for neurodegenerative conditions like Alzheimer's disease[1][2][3]. Despite their therapeutic potential, translating these compounds into viable in vivo animal models presents significant biopharmaceutical hurdles.

The core challenge lies in their physicochemical profile: the piperidine ring features a basic secondary or tertiary amine (typically exhibiting a pKa between 9.0 and 11.2) frequently coupled with bulky, lipophilic substituents[4][5]. This combination often results in high crystal lattice energy, poor aqueous solubility at physiological pH, and erratic gastrointestinal absorption[4][6]. To achieve reproducible pharmacokinetic (PK) and pharmacodynamic (PD) responses in preclinical species, researchers must deploy targeted formulation strategies that overcome these inherent liabilities without introducing vehicle-derived toxicity[7][8].

Physicochemical Profiling & Formulation Causality

A successful preclinical formulation must balance the active pharmaceutical ingredient's (API) intrinsic properties with the physiological constraints of the animal model and the intended route of administration (e.g., PO, IV, IP, SC)[6][8]. The selection of a formulation vehicle is not arbitrary; it is governed by strict physicochemical causality.

  • pH Adjustment & Salt Formation: Because the piperidine nitrogen is highly basic, the neutral free base predominates in standard physiological buffers, leading to precipitation. By lowering the vehicle pH (e.g., using 10–50 mM HCl or a citrate buffer at pH 3–4), the amine becomes protonated, forming a highly water-soluble piperidinium salt[5]. This is often the first-line strategy for IV dosing.

  • Co-solvency: For compounds where pH adjustment is insufficient, or where acidic vehicles cause injection-site necrosis (especially via SC or IM routes), water-miscible co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) are employed. These agents lower the dielectric constant of the aqueous vehicle, disrupting solute-solute interactions and solubilizing the un-ionized free base[7][9].

  • Cyclodextrin Complexation: Bulky, highly lipophilic piperidine derivatives (such as piperine analogs) benefit immensely from inclusion complexes using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic interior cavity of HP-β-CD encapsulates the lipophilic piperidine moiety, while the hydrophilic exterior ensures aqueous solubility. This prevents the drug from precipitating upon dilution in the bloodstream[4][10].

Formulation Decision Workflow

FormulationWorkflow Step1 Assess Piperidine API (pKa, LogP, Solubility) SolCheck Aqueous Solubility > 1 mg/mL? Step1->SolCheck Standard Standard Buffer (Saline/PBS) SolCheck->Standard Yes BasicCheck Highly Basic Nitrogen (pKa > 9)? SolCheck->BasicCheck No Acidic pH Adjustment (Citrate/HCl pH 3-4) BasicCheck->Acidic Yes LipidCheck High Lipophilicity (LogP > 3)? BasicCheck->LipidCheck No Acidic->LipidCheck Precipitates Cyclo Cyclodextrin Complex (e.g., HP-β-CD) LipidCheck->Cyclo Yes Cosolvent Co-solvent System (PEG400 / EtOH) LipidCheck->Cosolvent No

Caption: Decision matrix for selecting preclinical formulation strategies for piperidine derivatives.

Impact of Formulation on In Vivo Pharmacokinetics

The chosen formulation directly dictates the pharmacokinetic trajectory and tissue distribution of the drug. For instance, formulating piperine (a model piperidine alkaloid) into solid lipid particles drastically improves its brain uptake compared to simple aqueous suspensions, which is critical for CNS-targeted disease models[2]. Similarly, optimizing the vehicle (e.g., utilizing MCT oil for SC delivery) can extend the half-life of piperidine analogs by up to 4.5-fold, ensuring sustained target engagement[6].

Table 1: Comparative Pharmacokinetic Outcomes Based on Formulation Strategy

Compound / APIFormulation VehicleRouteDoseKey Pharmacokinetic OutcomeRef
PiperineAqueous SuspensionIP20 mg/kgBrain Cmax: 51 ± 9 ng/g (Baseline CNS penetration)[2]
PiperineSolid Lipid ParticlesIP18 mg/kgBrain Cmax: 121 ± 7 ng/g (2.3-fold increase in uptake)[2]
G7883 (Piperidine Analog)Standard AqueousIP25 mg/kgBaseline systemic clearance[6]
G7883 (Piperidine Analog)MCT Oil VehicleSC25 mg/kg4.5-fold increase in half-life (Sustained exposure)[6]
PiperineBenjakul TabletPO200 mgPlasma Cmax: 1,078 ng/mL (Dose-dependent absorption)[11]

Validated Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complex for IV/PO Dosing

Objective: Solubilize highly lipophilic piperidine derivatives without using tissue-damaging organic solvents, ensuring safe intravenous or oral administration in rodents.

Materials: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Piperidine API, Phosphate Buffer (pH 7.4), 0.22 µm PVDF syringe filters.

  • Vehicle Preparation: Dissolve 20% w/v HP-β-CD in phosphate buffer.

    • Causality: A 20% concentration provides sufficient hydrophobic cavities to encapsulate the drug while maintaining an acceptable rheological viscosity for IV injection (maximum 5 mL/kg volume limit in rats)[8].

  • API Integration: Slowly add the accurately weighed piperidine API to the vortexing vehicle.

    • Causality: Gradual addition prevents the formation of large, unwettable API aggregates, ensuring maximum surface area for cyclodextrin complexation[4][10].

  • Equilibration: Stir the suspension at 300 rpm for 24 hours at room temperature.

    • Causality: Inclusion complexation is an equilibrium-driven thermodynamic process; sufficient time must be allowed for the lipophilic guest molecule to displace water molecules inside the cyclodextrin cavity[9].

  • Self-Validation (Visual & Analytical Check): Inspect the solution against a dark background. It should be optically clear. Centrifuge a 1 mL aliquot at 10,000 × g for 10 minutes. If a pellet forms, complexation is incomplete, validating the need for further sonication or the addition of a minor co-solvent (e.g., 5% Ethanol).

  • Sterilization: Filter the clear solution through a 0.22 µm PVDF syringe filter.

    • Causality: PVDF is explicitly chosen over nylon to minimize non-specific binding of the lipophilic piperidine derivative to the filter membrane, preventing unintended dose reduction.

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling in Rodent Models

Objective: Determine the absorption, distribution, and clearance profile of the formulated piperidine derivative to validate systemic exposure prior to efficacy testing.

  • Animal Acclimatization & Fasting: Fast adult male Wistar rats (200-250g) for 12 hours prior to oral dosing, providing water ad libitum.

    • Causality: Fasting eliminates the high variability caused by food-drug interactions and variable gastric emptying rates, ensuring that the resulting PK parameters are solely formulation-dependent[11][12].

  • Administration: Administer the formulation via oral gavage (PO) using a stainless-steel bulb-tipped needle.

    • Causality: Strict volume limits (maximum 10 mL/kg) must be adhered to. Exceeding this limit causes gastric distension, which artificially accelerates gastric emptying and alters absorption kinetics[8].

  • Serial Blood Sampling: Collect 200 µL of blood via the lateral tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

    • Causality: K2EDTA prevents coagulation without introducing liquid volume (unlike sodium citrate) that would dilute the plasma sample, preserving absolute concentration accuracy[12].

  • Self-Validation (Sample Integrity Check): Immediately invert the tubes 5 times and place on ice. Centrifuge within 30 minutes at 4,000 × g (4°C) for 10 minutes. Hemolyzed samples (identified by pink/red plasma) must be documented and excluded from primary PK analysis. Ruptured erythrocytes can release intracellularly bound piperidine derivatives, artificially spiking plasma concentrations and invalidating the time-point.

  • Bioanalysis: Extract plasma using protein precipitation (e.g., 3:1 Acetonitrile:Plasma ratio) and quantify the API via validated LC-MS/MS[12].

References[1] Application Notes and Protocols for Animal Models in Piperidine Derivative Research - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt5Sknmzon_Ixi5tEVds1TkAojKVZ-zP-C4l0ikZ2AE3AxZZsEtJyNWQHgtfmeN_9IrojO4Yt4d_3nHXCuNIXc3L8mZWVlCh4p2Gy0sEc3mhetrmp1trz6Hq1PPh3O3OM-XHKMnvtCqpkM_DrrE58Gs1XZUFSp7by_R_QhQzUhzkoTor72CeEXw9uFOFxF5sQR4RvJ_zu1lO9rkw0U8Y76pIZkBbgkcUKeDmclXKPTMw==[4] Technical Support Center: Enhancing the Solubility of Piperidine Intermediates - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9wQ5iDtpxI5CBmC5n9Ns-CaJrpFGYJjcosqFLYs0At8CAqxfBeyfmlsHZkHf0O8kyRn-RjrAnw4hg-ucJelhtQTSGlQgBSO1J6bEYZSZKJue1HBL1qdV5wFECFBP26-BkML4UMlp1f_1kNShtS9PY7CqU5H2M-GOW5Ih0deHMkVYQ2hdXKOUfNxDO7AZ-QxsaZMAXnl9J6CH4q5FBA3NFF79ZLD_fWVmJoQ==[5] Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP6SJXgNc0TpsBkmZr8BA_RvH0LCJYYOrw-t3GvE_lX1EmQZQe-5Pa2fPDPW63DdmJv4-pxFMbT4BUPapSd9JzbGGdvwoBFl8A2PNoGhhS8i70mhBGZWSYbfbPnMrHbeBPqV80NdBNiOgakQX_Q8pbpMCfQFmENsr-my8SJRgqBY79biuY3FhTwaUvRMgLKWEHFzNAlViwoK79bf9Czupida7tS6a8LXSk1wUF4qi89O8=[7] Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3w6iD5O-w1qIh4BvmtvAvyQmDAqbUC2MSOcqaabKZ5vnlealohFGqBx9La8LRTXEsTFPIk8bEhZVytHKlx5L3NPkDxMuRgF5TO_Lq60wJJUFM8246XVF1mJMnQLpAiYeZ8_1qzr-vGSvbiMw=[10] Piperine-Hydroxy acid-Cyclodextrin Inclusion Complexes; Physicochemical, Computational, and Proton Nuclear Magnetic Reson - Asian Journal of Pharmaceutics.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEb5vGRW_7BXspEDpOdbiaqr6_lTtGa_hkZ2-1H8bVlPd83VPk2PBIDXlXI9zWPg1uf58af__nVowK8Gd9w5ClfgaS65n2cROfp7uyimz3aDCdO9HWQ4swbSTywuo0q3bpDRkb6ThIz053x5neja1sJA1IA_dZYc7iB9mWJoWShCU0vyp8vX5ZNI-x[11] Pharmacokinetics of piperine following single dose administration of benjakul formulation in healthy Thai subjects - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK6WI8ccLRYFHzHxDq5QX0KXJAt6IdzN_cJY2yLxPyX4YxebWo_V-TH-h7tapOToOx2rRYYPhEmujuQy664c9dfPcOBfxDyCev3RKOwqwGCQOOJPmDIOiKJ3rddy8lRerL_Ca_Ki34aboauHN9AaY2lOa0SkOKb7YaYDdX9q7FmBxVkNgykIFOWldpzCTCQfZKJxYehUmAb0jeEJ4WdwVngxKOGjU8gZ9BUloYH0AvNAFLY1ctVRRMDYmGcxvTKf69EX3TPJ-zgtIHkkY53OPA1QHH37i3PQGfb956J1TPwhE=[8] Routes of Administration and Dosage Forms of Drugs - Pharmacology (MSD Vet Manual).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbawbTrMRcDHoUdnALKIXsGA4XdlyKiUWYKnNyGv127PGo635LBdpTwJI8EKkHNXR-eEU2UVmgNnix5RB6rUl8KFFg2FCUwhSwfKFB9seW6ZfaceW0e-dQma9hxbt1FlR_MQZjSoZqUM_JXVyMrMBqalZ_h_crjUk_bGDDwQIGsRKyKaG4KkYJ2rGID2Ddz31sB8sOff8lrrFW63j3-At7Awo8QileW8LOz55dwBBNj_M=[2] Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc8pzNmjfyCC1p_SvRFSSVe7oGPg62ICIVMYnKBEcDvnqEIzwBwPMc0cIhpF8i0CiL2Ij8KiSBIIojUNQ3IieltHYZyscVYevzLv2AscrNOCEka18JModoPw6SkGDB2ij2eDKrAAl88fpj9ZY=[9] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH865TTm6SJouxVSArJNx8RArxMStQflATMdVhVsFZGDPeI9egBtfh245iMMLRnpJzOI1Wqv-FtLURNh9ATe7_6rBrLNm_LdnckDXcR4FVa27GvNMjGNIqfE8nyWwLd9wBdW4rzYXYbU8udDXQ=[6] Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy5ZOeGhWfn8Jxp0cFUp9kwQbrL_zCdWaeg93gnsLLRJvkmyd1ljU8aSrko4A8sBwyP7L9Cr9KDbGe5V5_Mlw3aMR5SQaFx1x-oyGrgZ4RCptLBP1s-S2ZpFj8LhOqtuAz3o_KKQ9x_bgpnjSSSVrdIo80PKXtL8wPwnAG3Hli8n4gUVqIeJq-Zfvwwj_GpD07EJOb-HpKuHiAPB1sFO-cuj5PSw7S6gsOB_1i6mWU3WiuxIdztY6ek-M1Mv5cMq9_1XMZOFq3OhpAsNnpKyXfVPLtaU5DZCUt-vis7icXZ4vExAtW[3] Application of Chiral Piperidine Scaffolds in Drug Design - Thieme Connect.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOG-GGehHHoC1yR23gfnJ8LdWcqBYesZPGduMDRbSwo1aSXrMZvG7rfNrtF5a-VCr1OcNYRi1PLrUrRjWk4GnguRQpQYKIUbFRUeD2ITtHl2WikMMovJikbYAmz60QYIxJwrQTSUKgCa2SkhXV2KEP8jKq3zYKJc7YXK0csnSPohwGBO1X80CaHRxv[12] Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation - Semantic Scholar.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhbHYNId7LfWd8y6ol5cWVj8dpmLdyhUlSvOZ6wkbU44l9pWd_v15291M5aM9CO3nflB3I-GEXDnD8ZSHT2QSq8R1WRUC4jYl6BZkoaKfYkuS95hDB0ODE5m63gRsi9wNc-Zsi9i9c6_jk_G12wn-q2dCBnfxdpZ5CCJrcnUUW6nH5MM1qGNSNtq0DtSoyC_c8vNR3nQDfYEqJZzT9vQ4m

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Phenethylpiperidine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with N-phenethylpiperidine scaffolds (such as 4-ANPP and related derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with N-phenethylpiperidine scaffolds (such as 4-ANPP and related derivatives). Reaction temperature is the master variable in these syntheses, dictating whether the reaction follows thermodynamic or kinetic control.

Below, you will find validated workflows, comparative data, step-by-step methodologies, and a troubleshooting FAQ to help you optimize your yields and eliminate byproducts.

Synthesis Workflows & Thermal Logic

The synthesis of phenethylpiperidines generally proceeds via one of two primary pathways: Direct N-Alkylation or Reductive Amination . The choice of pathway strictly dictates the required temperature profile.

G Start Piperidine Precursor (e.g., 4-piperidone) Path1 Direct N-Alkylation (Bimolecular Nucleophilic Substitution) Start->Path1 Path2 Reductive Amination (Imine Formation & Reduction) Start->Path2 Sub1 Phenethyl Bromide (Alkyl Halide) Sub1->Path1 Sub2 Phenylacetaldehyde (Carbonyl) Sub2->Path2 Temp1 High Heat (100°C - 130°C) Thermodynamic Control Path1->Temp1 Overcomes Steric Bulk Temp2 Ambient/Cool (0°C - 25°C) Kinetic Control Path2->Temp2 Prevents Aldehyde Reduction Product N-Phenethylpiperidine Target Scaffold Temp1->Product Drives S_N2 Completion Temp2->Product Selective Iminium Reduction

Reaction logic for phenethylpiperidine synthesis highlighting temperature dependencies.

Quantitative Data: Thermal & Yield Comparison

Reaction ParameterDirect N-Alkylation[1]Reductive Amination[2]
Optimal Temperature 100 °C – 130 °C0 °C – 25 °C
Primary Reagents Phenethyl bromide, Base (e.g., NaOH)Phenylacetaldehyde, NaBH(OAc)₃
Solvent System Biphasic aqueous/organic or DMFDichloromethane (DCM) or Methanol
Reaction Time 3 – 7 hours2 – 12 hours
Primary Risk/Byproduct Quaternary ammonium salts (Over-alkylation)Phenethyl alcohol (Premature reduction)
Thermodynamic State Thermodynamic ControlKinetic Control

Validated Experimental Methodologies

Method A: Direct N-Alkylation (High-Temperature Protocol)

Causality: Phenethyl bromide is a primary halide but is sterically hindered near the reaction center. High temperatures (100–130 °C) provide the necessary activation energy to overcome this steric penalty, driving the S_N2 substitution forward[1].

  • Reactor Preparation: Charge a round-bottom flask with the piperidine derivative and a highly alkaline medium (e.g., 100% aqueous NaOH or K₂CO₃ in DMF)[1].

  • Thermal Activation: Heat the mixture to 120 °C. Causality: Pre-heating ensures the base is fully active and the system has sufficient kinetic energy before the halide is introduced.

  • Halide Introduction: Add phenethyl bromide dropwise. Causality: Dropwise addition controls the exothermic nature of the substitution and maintains the piperidine in stoichiometric excess, minimizing dialkylation into quaternary ammonium salts[3].

  • Reflux: Stir under reflux for 3 to 7 hours[1].

  • Quench & Isolate: Pour the reaction mixture into ice-cooled water.

    • Self-Validating Checkpoint: The sudden drop in temperature forces the hydrophobic N-phenethylpiperidine product to precipitate. Filter and confirm purity via melting point analysis (e.g., 98-100 °C for 4-ANPP)[1].

Method B: Reductive Amination (Low-Temperature Protocol)

Causality: Iminium ion formation is reversible. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) allows selective reduction. High temperatures cause the reducing agent to decompose or prematurely reduce the aldehyde to an alcohol[2].

  • Imine Formation: Dissolve the piperidine derivative and phenylacetaldehyde in anhydrous dichloromethane (DCM)[2].

  • Equilibration: Stir at room temperature (20–25 °C) for 1 hour. Causality: This allows the imine/iminium intermediate to fully form before introducing the hydride source.

  • Thermal Suppression: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature strictly suppresses the direct reduction of any unreacted phenylacetaldehyde[2].

  • Reduction: Add NaBH(OAc)₃ in small portions.

    • Self-Validating Checkpoint: Monitor for gas evolution. The reaction mixture will transition from a cloudy suspension to a clear solution as the imine is reduced to the soluble piperidine amine.

  • Quench: Warm to room temperature and quench with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride[3].

Troubleshooting & FAQs

Q1: Why does my direct alkylation reaction stall at 80 °C, resulting in low yields? A: The nucleophilic attack of the piperidine nitrogen on phenethyl bromide requires significant activation energy due to the steric bulk of the phenethyl group. At 80 °C, the kinetic energy is insufficient to drive the S_N2 reaction to completion. Increasing the temperature to the optimal range of 100–130 °C under reflux conditions ensures complete conversion[1].

Q2: During reductive amination, I am observing significant amounts of phenethyl alcohol instead of the target piperidine. How do I fix this? A: This occurs when the reducing agent reduces the phenylacetaldehyde before it can form the imine intermediate[2]. This is a temperature and reagent-selection issue. Ensure the reaction is cooled to 0 °C before adding the hydride source, and use a milder, iminium-selective reducing agent like NaBH(OAc)₃ rather than NaBH₄[3].

Q3: Can I use microwave irradiation to speed up the direct alkylation? A: Yes. Microwave synthesis can rapidly heat the reaction mixture to 130 °C, significantly reducing the reaction time. However, precise temperature monitoring is critical, as localized superheating can lead to thermal degradation of the piperidine ring or excessive polyalkylation into quaternary ammonium salts[3].

Q4: What is the impact of solvent choice on the temperature profile of these reactions? A: In direct alkylation, using high-boiling polar aprotic solvents (like DMF) or highly alkaline aqueous biphasic systems allows you to safely reach the 100–130 °C requirement without solvent boil-off[1]. For reductive amination, low-boiling solvents like DCM or DCE are preferred because they dissipate the exothermic heat of the hydride reduction effectively at 0–25 °C[2].

Q5: Are these temperature profiles applicable to the synthesis of 4-ANPP? A: Yes. The synthesis of 4-anilino-N-phenethylpiperidine (4-ANPP), a critical precursor in medicinal chemistry, heavily relies on these exact thermal parameters. The Siegfried method, for instance, utilizes reductive amination principles that require strict temperature control to prevent side reactions[4].

References

  • [1] Title: US8399677B2 - Method for the preparation of fentanyl | Source: Google Patents | URL:

  • [4] Title: 4-ANPP | Source: Wikipedia | URL: [Link]

Sources

Optimization

Technical Support Center: Managing Hygroscopicity in 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine Salts

Welcome to the technical support guide for managing challenges associated with 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine salts. This resource is designed for researchers, scientists, and drug development professionals en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for managing challenges associated with 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine salts. This resource is designed for researchers, scientists, and drug development professionals encountering hygroscopicity-related issues during their experiments. As a basic compound, owing to the secondary amine in the piperidine ring, 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine is readily converted into various salt forms to modify its physicochemical properties.[1][2] However, this process can often lead to significant challenges with moisture uptake.

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter in drug development.[3] Excessive moisture absorption can severely compromise a compound's stability, processability, and bioavailability, leading to issues like chemical degradation, caking, and poor flowability during manufacturing.[4][5][6] This guide provides in-depth, practical solutions in a question-and-answer format to help you diagnose, characterize, and resolve these issues effectively.

Part 1: Frequently Asked Questions - Understanding the Problem

Q1: What is hygroscopicity and why is it a major concern for my 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine salt?

Hygroscopicity is the ability of a solid material to attract and hold water molecules from the surrounding environment.[3][4] For an active pharmaceutical ingredient (API) like your piperidine salt, this is a critical stability-indicating parameter. Absorbed moisture can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility, which can trigger deleterious physical and chemical changes.[7]

Key Concerns Include:

  • Chemical Instability: The presence of water can accelerate degradation pathways such as hydrolysis, reducing the purity and potency of your API.[5]

  • Physical Instability: Moisture uptake can induce solid-state transformations, such as converting a stable crystalline anhydrate into a less stable hydrate or even an amorphous form, which can alter solubility and dissolution rates.[5][8]

  • Manufacturing and Handling Issues: Hygroscopic powders are notoriously difficult to handle. They exhibit poor flow, clumping, and caking, which complicates processes like milling, blending, and tableting.[4][5][9] The material may also adhere to manufacturing equipment, leading to process inefficiencies.[5]

  • Compromised Dosage Form Performance: The final product's shelf-life, appearance, and therapeutic efficacy can be negatively impacted by a hygroscopic API.[4][7]

Q2: I formed a hydrochloride (HCl) salt of my compound, and it became a sticky, non-crystalline material overnight. What happened?

This is a very common and instructive scenario. You have likely observed deliquescence, an extreme form of hygroscopicity where the substance absorbs so much atmospheric moisture that it dissolves into a liquid solution.

The root cause lies in the choice of the counter-ion. Salts formed from strong mineral acids, such as hydrochloric acid (HCl) or sulfuric acid, tend to be highly polar.[10] This high polarity creates a strong affinity for water molecules. While forming an HCl salt is a standard first approach to improve the solubility of basic drugs, it frequently results in a hygroscopic or even deliquescent solid that is unsuitable for further development.[][12] The experience you described underscores the necessity of a systematic salt screening process rather than relying on a single, default counter-ion.[][13]

Q3: How does the molecular structure of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine influence the hygroscopicity of its salts?

The hygroscopic behavior is not determined by the parent molecule alone but by the properties of the entire salt crystal lattice. The key structural feature of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine is the basic nitrogen atom within the piperidine ring.[2][14] This site is protonated by an acid to form a salt.

The resulting salt's properties, including hygroscopicity, are governed by:

  • The Counter-ion: As discussed, the choice of the acidic counter-ion is paramount. Highly polar counter-ions from strong acids often lead to hygroscopic salts.

  • Crystal Packing: The way the protonated piperidinium cation and the counter-ion pack together in the crystal lattice dictates the exposure of polar functional groups to the environment. Inefficient packing can create voids where water molecules can easily penetrate and be absorbed.[12]

  • pKa Difference: For a stable salt to form, it is widely recommended that the pKa difference between the basic API and the acidic counter-ion be greater than 3 units.[13] This ensures a complete proton transfer and the formation of a stable ionic lattice, which can be less prone to hygroscopicity than a partially ionized complex.

Part 2: Troubleshooting Guide - Characterization and Strategic Solutions

Q4: How can I quantitatively measure and classify the hygroscopicity of my different salt forms?

The industry-standard technique for this is Dynamic Vapor Sorption (DVS) , also known as Gravimetric Sorption Analysis (GSA).[3][15] DVS is a high-precision method that measures the change in mass of a sample as it is exposed to a controlled, stepwise ramp of relative humidity (RH) at a constant temperature.[7][15]

The output is a moisture sorption-desorption isotherm, which plots the percentage mass change against RH. This plot reveals:

  • The equilibrium moisture content at any given humidity.[15]

  • The critical RH at which significant water uptake occurs.

  • Whether the process is reversible (desorption follows sorption) or irreversible (hysteresis), which can indicate a phase change.

Based on the DVS data, you can classify your salt according to established standards, such as the European Pharmacopoeia (EP).[3][9]

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis
  • Sample Preparation: Place 5-10 mg of the finely ground salt sample onto the DVS microbalance pan.

  • Drying: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the initial dry weight.

  • Sorption Phase: Increase the RH in programmed steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.

  • Desorption Phase: Decrease the RH in the same steps from 90% back down to 0% RH, again allowing for equilibration at each stage.

  • Data Analysis: Plot the percentage change in mass versus RH. Use the mass gain at 80% RH to classify the material according to the table below.

Data Presentation: Hygroscopicity Classification

This classification provides a standardized way to describe the hygroscopic nature of your material.[3]

ClassificationMass Increase (at 25°C and 80% RH)Interpretation & Implications
Non-hygroscopic < 0.2% w/wNegligible moisture uptake. Ideal for development.
Slightly hygroscopic ≥ 0.2% and < 2% w/wManageable under standard manufacturing conditions.
Hygroscopic ≥ 2% and < 15% w/wRequires controlled humidity during handling and storage.[4]
Very hygroscopic ≥ 15% w/wSignificant challenges. Requires stringent environmental controls and protective formulation strategies.
Deliquescent Sufficient water is absorbed to form a liquidUnsuitable for solid dosage form development without advanced formulation techniques.

Table adapted from the European Pharmacopoeia guidelines.[3]

Q5: My current salt is classified as "Hygroscopic." What is my primary strategy to resolve this?

Your primary and most effective strategy is to perform a comprehensive salt screening . The goal of salt screening is to identify alternative salt forms of your API with superior physicochemical properties, most notably lower hygroscopicity and good crystallinity.[][13][16] A single API can form numerous salts, and their properties can vary dramatically.[13][17]

The process involves reacting 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine with a diverse library of pharmaceutically acceptable counter-ions and analyzing the resulting solids.

Visualization: Workflow for Resolving Hygroscopicity

G cluster_0 Problem Identification cluster_1 Characterization cluster_2 Strategic Mitigation cluster_3 Outcome start Hygroscopic Salt Identified (e.g., HCl Salt) char Quantitative Analysis (Protocol 1: DVS) start->char classify Classify Hygroscopicity (EP Guidelines) char->classify salt_screen Primary Strategy: Salt Screening (Protocol 2) classify->salt_screen If 'Hygroscopic' or worse formulation Supportive Strategy: Formulation & Process Control classify->formulation If 'Slightly Hygroscopic' cocrystal Alternative Strategy: Co-Crystal Screening salt_screen->cocrystal If no suitable salt found outcome Stable, Non-Hygroscopic Solid Form for Development salt_screen->outcome If successful cocrystal->outcome If successful formulation->outcome

Caption: Workflow for investigating and resolving hygroscopicity issues.

Protocol 2: High-Throughput Salt Screening
  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acids with a range of pKa values (ensuring a ΔpKa > 3 relative to your API), structures, and properties. Examples include mesylate, tosylate, succinate, tartrate, maleate, sulfate, etc.

  • Solvent Selection: Select a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, water).

  • Crystallization: In a 96-well plate, combine stoichiometric amounts of the API free base with each selected acid in each selected solvent.

  • Induce Crystallization: Allow for slow evaporation, cooling, or addition of an anti-solvent to induce crystallization.

  • Isolation and Analysis: Isolate the resulting solids. Analyze each unique crystalline form using techniques like XRPD (X-ray Powder Diffraction) to confirm crystallinity and identify unique forms, and DVS to assess hygroscopicity.

  • Selection: Compare the properties of all stable, crystalline salts to select the optimal candidate with the lowest hygroscopicity, best stability, and suitable solubility.[18]

Data Presentation: Example Salt Screening Outcome
Salt FormStoichiometry (API:Acid)Crystalline?DVS Result (% gain at 80% RH)Hygroscopicity Class
Hydrochloride1:1No (Deliquescent)>30%Deliquescent
Sulfate2:1Yes16.5%Very Hygroscopic
Mesylate1:1Yes3.1%Hygroscopic
Tosylate 1:1 Yes 0.8% Slightly Hygroscopic
Succinate2:1Yes1.4%Slightly Hygroscopic
Maleate 1:1 Yes 0.1% Non-hygroscopic

In this hypothetical example, the Maleate and Tosylate salts would be selected as lead candidates for further development due to their superior hygroscopic profiles.

Q6: Are there alternatives if I cannot find a suitable non-hygroscopic salt?

Yes. If an extensive salt screen fails to produce a viable candidate, the next logical step is to explore co-crystallization .[12][19]

A co-crystal is a multi-component crystalline solid where the API and a neutral "co-former" are connected through non-ionic interactions, such as hydrogen bonding.[[“]] This crystal engineering approach can effectively "shield" the hygroscopic functional groups of the API, significantly reducing its moisture uptake without forming an ionic salt.[12][21] Co-crystallization is an increasingly common and powerful strategy for overcoming hygroscopicity and other solid-state challenges.[19][[“]]

Visualization: Decision Tree for Salt vs. Co-crystal Strategy

Caption: Decision tree for selecting a salt or co-crystal strategy.

Q7: My best salt form is still "slightly hygroscopic." Can I manage this through formulation?

Absolutely. For slightly hygroscopic compounds, formulation and process control are key to ensuring a stable final product.

Key Strategies:

  • Controlled Manufacturing Environment: All processing steps (blending, granulation, compression) should be conducted in areas with controlled low humidity.[4]

  • Excipient Selection: Incorporate excipients with low moisture content or moisture-scavenging properties to protect the API.[[“]]

  • Moisture Barrier Film Coating: Applying a hydrophobic or polymer-based film coat to a tablet can act as a physical barrier, significantly reducing moisture ingress from the environment.[5][19]

  • Packaging: Use high-barrier packaging, such as foil-foil blisters or bottles with induction seals and desiccants, to protect the product during storage and distribution.[5][9]

By combining a rational salt selection strategy with appropriate characterization and formulation approaches, you can successfully overcome the challenges posed by hygroscopicity and advance your 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine candidate through the development pipeline.

References

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.
  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Consensus.
  • BOC Sciences. (n.d.). Salt Form Screening and Selection Services. BOC Sciences.
  • Bowker, M. J. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Serajuddin, A. T. M. (2025, March 12). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
  • Tan, E. T., & Heng, P. W. S. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Pharma Excipients. (2022, September 28). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharma Excipients.
  • Benchchem. (n.d.).
  • Kumar, D. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
  • Labinsights. (2023, May 8).
  • Brittain, H. G. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • Pharma Excipients. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
  • Benchchem. (n.d.). 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine | 917747-49-0. Benchchem.
  • ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity.
  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF.
  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008, March 15). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.).
  • University of South Florida. (2018, July 14).
  • Iaroshenko, V. O., & Villinger, A. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Wikipedia. (n.d.). Piperidine. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in Chiral Piperidine Synthesis

Welcome to the Advanced Technical Support Center for chiral piperidine synthesis. Piperidines are ubiquitous in pharmaceutical development, but achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for chiral piperidine synthesis. Piperidines are ubiquitous in pharmaceutical development, but achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) during their construction is notoriously difficult.

This guide is designed for research scientists and drug development professionals. It bypasses generic advice to focus on the mechanistic causality behind reaction failures, offering field-proven troubleshooting strategies, self-validating protocols, and authoritative grounding.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my enantioselectivity (ee) drop significantly when scaling up the asymmetric hydrogenation of pyridines, especially at low catalyst loadings?

The Causality: Pyridines possess a high aromatic stabilization energy and their basic nitrogen atom strongly coordinates to noble metal centers, acting as a catalyst poison[1]. When you scale up and lower the catalyst loading (e.g., using <0.5 mol% Ir(COD)Cl₂ with chiral ligands), unproductive pathways such as enamine hydrolysis and condensation become highly competitive. Furthermore, the choice of counterion is critical. While BF₄⁻ and PF₆⁻ salts are more soluble, reaction monitoring reveals that they allow ee to continuously erode over the course of the reaction due to reversible hydride insertion steps at low catalyst loads[2]. The Solution: Switch to a bromide (Br⁻) salt. The bromide counterion stabilizes the active Iridium intermediate, suppressing the unproductive pathways and locking the stereocenter in place[2].

Q2: In chiral phosphoric acid (CPA) catalyzed tandem aza-ene/cyclization cascades, my ee is stalling around 70%. How do I tune the system for >95% ee?

The Causality: The enantioselectivity in CPA-catalyzed cascades relies entirely on a delicate, synergistic interplay of hydrogen-bonding and electrostatic interactions between the CPA catalyst and the imine/enecarbamate intermediates[3]. If your ee is low, the hydrogen-bonding network is likely being disrupted. Polar solvents (like acetonitrile) competitively hydrogen-bond with the catalyst, destroying the rigid transition state required for double asymmetric induction[4]. The Solution: Switch to non-polar halogenated solvents (e.g., CH₂Cl₂) or toluene, and drop the temperature to 0 °C or -20 °C. This enforces a tight, highly organized transition state.

Troubleshooting_Logic Issue Issue: Low ee in Piperidine Synthesis CheckMethod Determine Synthesis Method Issue->CheckMethod Metal Metal-Catalyzed Hydrogenation CheckMethod->Metal Organo Organocatalysis (CPA Cascade) CheckMethod->Organo Metal_Cause Catalyst Poisoning or Unproductive Pathways? Metal->Metal_Cause Organo_Cause H-Bond Disruption or Poor Steric Bulk? Organo->Organo_Cause Metal_Fix Form Pyridinium Salt & Use Br- Counterion Metal_Cause->Metal_Fix Yes Organo_Fix Switch to Non-Polar Solvent (CH2Cl2) & Lower Temp Organo_Cause->Organo_Fix Yes

Diagnostic logic tree for troubleshooting low enantiomeric excess in piperidine synthesis.

Q3: I need to synthesize a trisubstituted piperidine. Traditional chiral pool methods are too lengthy and my yields are terrible. Are there alternatives?

The Causality: Multi-step chiral pool syntheses suffer from compounding yield losses and epimerization risks at each step. The Solution: Implement a chemo-enzymatic cascade. By using a biocatalytic transaminase, you can convert achiral diketoesters directly into optically pure ( >99% ee) enamine or imine intermediates in a single step. Following this with a diastereoselective reduction (e.g., using platinum(0)-catalyzed flow hydrogenation) yields the trisubstituted piperidine in just two steps with absolute stereocontrol[5].

Part 2: Quantitative Data Summaries

The following table summarizes the causal relationship between specific optimization parameters and the resulting enantiomeric excess across different synthetic methodologies.

Synthetic MethodologySubstrate ClassKey Optimization ParameterYield (%)ee (%)Ref
Iridium-Catalyzed Hydrogenation 2-Substituted Pyridinium SaltsCounterion switch (PF₆⁻ Br⁻)88 - 9595 - 98[2]
Organocatalysis (CPA) Aldimine + EnecarbamateSolvent polarity (CH₃CN CH₂Cl₂)70 - 85Up to 99[4]
Chemo-Enzymatic Cascade Achiral DiketoestersEnzyme specificity (Cv-TA vs ArR-TA)60 - 73 >99 [5]

Part 3: Self-Validating Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines

This protocol utilizes an ionic hydrogenation strategy to bypass catalyst poisoning by the pyridine nitrogen.

  • Substrate Activation (Pre-catalysis): Dissolve the pyridine derivative (1.0 mmol) in anhydrous THF. Add benzyl bromide (1.1 equiv) to form the N-benzylpyridinium bromide salt. Isolate the salt via vacuum filtration.

    • Causality Check: Forming the salt breaks the aromaticity of the pyridine ring and prevents the nitrogen lone pair from coordinating to and deactivating the Iridium catalyst[1].

  • Catalyst Preparation: In a nitrogen-filled glovebox, mix [Ir(COD)Cl]₂ (0.1 mol %) and the chiral ligand (e.g., L5, 0.3 mol %) in anhydrous THF/MeOH (9:1 v/v). Stir for 30 minutes at room temperature to form the active chiral complex.

  • Hydrogenation: Transfer the pyridinium salt and the catalyst solution to a high-pressure autoclave. Pressurize with H₂ gas to 450 psi.

  • Reaction Execution: Heat the mixture to 50 °C and stir vigorously (1000 rpm) for 24 hours.

    • Causality Check: Vigorous stirring is mandatory. Mass transfer limitations of H₂ gas into the liquid phase will create a hydrogen-starved environment, leading to catalyst resting states that promote reversible hydride elimination and subsequent racemization[2].

  • Self-Validation & Workup: Vent H₂ carefully. Filter the crude mixture through a short pad of silica to remove the Ir catalyst.

    • Validation Step: Determine conversion via ¹H NMR and ee via chiral HPLC at 4 hours, 12 hours, and 24 hours. If the ee decreases over time, your catalyst loading is too low relative to the substrate's moisture content, triggering enamine hydrolysis.

Protocol B: CPA-Catalyzed Aza-Ene Cyclization Cascade

This protocol leverages double asymmetric induction to build contiguous stereocenters.

  • Preparation: Flame-dry a Schlenk tube and backfill with Argon. Add the N-acyl aldimine (0.10 mmol) and disubstituted enecarbamate (0.21 mmol).

  • Solvent Addition: Add 1.0 mL of anhydrous CH₂Cl₂.

    • Causality Check: Halogenated, non-polar solvents are strictly required. They prevent competitive hydrogen bonding from the solvent matrix, ensuring the CPA binds exclusively to the substrates to form the necessary chiral pocket[4].

  • Catalysis: Cool the reaction mixture to 0 °C. Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 2 mol %).

  • Monitoring: Stir for 30-60 minutes. Monitor the disappearance of the aldimine via TLC (Hexanes/EtOAc).

  • Quenching & Validation: Quench the reaction with saturated aqueous NaHCO₃.

    • Validation Step: The base deprotonates the CPA, immediately halting the reaction and preventing background racemic pathways during workup. Extract with EtOAc, concentrate, and determine the diastereomeric ratio (dr) via crude ¹H NMR prior to column chromatography to ensure no epimerization occurred during purification[3].

CPA_Workflow Start Substrate Preparation (Aldimine + Enecarbamate) CPA Add Chiral Phosphoric Acid (CPA) (e.g., (R)-TRIP, 2-10 mol%) Start->CPA Solvent Solvent Selection (CH2Cl2, 0°C) CPA->Solvent TS Hydrogen-Bonding Transition State (Double Asymmetric Induction) Solvent->TS H-bond network forms Cyclization Aza-Ene / Cyclization Cascade TS->Cyclization Stereocontrol enforced Product Enantioenriched Piperidine (>95% ee) Cyclization->Product

Workflow for CPA-catalyzed asymmetric piperidine synthesis.

References

  • Chiral Brønsted Acid-Catalyzed Tandem Aza-Ene Type Reaction/Cyclization Cascade for a One-Pot Entry to Enantioenriched Piperidines Journal of the American Chemical Society[Link]

  • Ionic Iridium-Catalyzed Hydrogenation of Pyridines EPFL Infoscience[Link]

  • Asymmetric organocatalytic synthesis of 4,6-bis-(1H-indole-3-yl)-piperidine-2 carboxylates Helda - University of Helsinki[Link]

  • Comparison of asymmetric hydrogenation reaction profiles with low catalyst load ResearchGate[Link]

  • Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction ResearchGate[Link]

Sources

Optimization

Technical Support Center: Strategies for Removing Unreacted 3-Methoxyphenethyl Bromide Precursors

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Subject: Post-Reaction Purification & Alkyl Halide Scavenging Overview: The Purification Bottleneck 3-Methoxyphenethyl bromide (3-MeO...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Subject: Post-Reaction Purification & Alkyl Halide Scavenging

Overview: The Purification Bottleneck

3-Methoxyphenethyl bromide (3-MeO-PEB) is a versatile, highly reactive alkylating agent widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex receptor ligands[1]. However, removing unreacted excess 3-MeO-PEB from the final reaction mixture is a notorious bottleneck. Standard rotary evaporation is entirely ineffective due to the compound's high boiling point, and normal-phase silica chromatography often yields mixed fractions because the lipophilic nature of the methoxy and ethyl-bromide moieties causes it to co-elute with many organic products.

This guide provides field-proven, scalable troubleshooting strategies to isolate your target compound with high purity, explaining the causality behind each method to ensure scientific integrity.

Part 1: Troubleshooting & FAQs

Q1: Why is 3-methoxyphenethyl bromide so difficult to remove via standard aqueous washes? A: The causality lies in its physicochemical properties. In standard aqueous workups (e.g., water/EtOAc or brine/DCM), 3-MeO-PEB remains entirely in the organic phase alongside your target molecule because it lacks any ionizable functional groups. It is strictly neutral and highly lipophilic.

Q2: I synthesized a secondary/tertiary amine using 3-MeO-PEB. What is the most efficient, chromatography-free removal method? A: If your product is a basic amine, Acid-Base Extraction is the gold standard. By lowering the pH, you protonate your amine product, converting it into a highly polar, water-soluble ammonium salt. The unreacted 3-MeO-PEB remains neutral, staying in the organic waste layer. Basifying the aqueous layer subsequently regenerates your purified free amine. This is a self-validating system: if the final organic layer contains product, the lipophilic impurities were successfully partitioned out in step one.

Q3: My product is not basic (e.g., an ether or amide), so acid-base extraction isn't viable. How can I remove the excess alkyl bromide? A: You should utilize Polymer-Supported Scavenging [2]. 2, such as Polystyrene-Trisamine (PS-Trisamine), act as macroscopic solid-phase nucleophiles[3]. When added to the crude reaction mixture, the resin covalently binds the electrophilic 3-MeO-PEB via a nucleophilic substitution (SN2) reaction. Because the scavenger is bound to a highly crosslinked polystyrene matrix, the resulting adduct is entirely insoluble and can be removed via simple filtration[4].

Q4: I don't have access to scavenger resins. Is there a liquid-phase alternative? A: Yes, via Chemical Derivatization . You can add a large excess of a highly water-soluble, low-molecular-weight amine (such as methylamine or dimethylamine) to the crude mixture[1]. This converts the lipophilic 3-MeO-PEB into a highly polar tertiary amine (e.g., N,N-dimethyl-3-methoxyphenethylamine). This new byproduct is easily washed away during a standard mildly acidic aqueous workup, leaving your non-basic product in the organic phase.

Part 2: Experimental Protocols

Protocol A: Acid-Base Extraction Workflow (For Amine Products)

This protocol leverages pH-dependent solubility to isolate basic products from neutral precursors.

  • Dilution: Dilute the crude reaction mixture (containing the basic amine product and unreacted 3-MeO-PEB) in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidification: Add 1.0 M HCl (aq) to the separatory funnel. Shake vigorously and vent.

    • Causality: The acidic environment protonates the target amine, converting it into a water-soluble ammonium salt. The unreacted 3-MeO-PEB remains neutral and highly lipophilic.

  • Phase Separation: Separate the layers. The organic layer contains the unreacted 3-MeO-PEB and other lipophilic impurities. Discard or retain for recycling.

  • Washing: Wash the aqueous layer once more with fresh organic solvent to ensure complete removal of lipophilic traces.

  • Basification: Basify the aqueous layer by slowly adding 1.0 M NaOH (aq) until the pH reaches 10–12.

    • Causality: This deprotonates the ammonium salt, regenerating the neutral, lipophilic free amine product.

  • Extraction: Extract the basified aqueous layer with fresh Dichloromethane (DCM) 2–3 times.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified amine.

  • Self-Validation Check: Spot the final organic layer on a TLC plate against the crude mixture. The high-Rf spot corresponding to 3-MeO-PEB must be completely absent.

G Start Crude Mixture (Amine Product + 3-MeO-PEB) Acidify Add 1M HCl (aq) Extract with EtOAc Start->Acidify OrgPhase1 Organic Phase (Unreacted 3-MeO-PEB) Acidify->OrgPhase1 Non-polar AqPhase1 Aqueous Phase (Protonated Amine Product) Acidify->AqPhase1 Polar Salt Discard Discard / Recycle OrgPhase1->Discard Basify Basify with NaOH to pH 10 Extract with DCM AqPhase1->Basify OrgPhase2 Organic Phase (Purified Free Amine) Basify->OrgPhase2 Free Base AqPhase2 Aqueous Phase (Salts) Basify->AqPhase2 Waste

Liquid-liquid acid-base extraction workflow for amine product isolation.

Protocol B: Polymer-Supported Scavenging (For Non-Basic Products)

This protocol utilizes functionalized solid supports to irreversibly capture electrophilic impurities[2].

  • Solvent Preparation: Dissolve the crude reaction mixture in a compatible swelling solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide)[2].

    • Causality: Polystyrene-based resins require a swelling solvent to expand the polymer matrix, allowing the 3-MeO-PEB to diffuse into the pores and reach the reactive amine sites[4].

  • Resin Addition: Add 3 to 5 equivalents of PS-Trisamine resin (based on the estimated unreacted 3-MeO-PEB).

  • Agitation: Agitate the mixture gently on an orbital shaker or with an overhead stirrer at room temperature for 4 to 12 hours.

    • Note: Avoid rigorous magnetic stirring, which can mechanically shear the resin beads and clog filters.

  • Self-Validation Check: Monitor the scavenging progress via LC-MS or GC-MS. The peak corresponding to 3-MeO-PEB should disappear completely from the chromatogram.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake thoroughly with the reaction solvent to elute any trapped product.

  • Isolation: Concentrate the filtrate in vacuo to obtain the purified product. The unreacted 3-MeO-PEB remains covalently bound to the discarded resin[3].

G Crude Crude Reaction Mixture (Product + Excess 3-MeO-PEB) AddResin Add PS-Trisamine Resin (Polymer-Supported Nucleophile) Crude->AddResin Reaction Covalent Capture (Resin-NH2 + R-Br -> Resin-NH-R + HBr) AddResin->Reaction Stir 4-12h Filtration Filtration Reaction->Filtration Filtrate Filtrate (Pure Product) Filtration->Filtrate Liquid Phase ResinWaste Filter Cake (Resin-Bound Precursor) Filtration->ResinWaste Solid Phase

Mechanism of excess alkyl halide removal using polymer-supported amine scavengers.

Part 3: Quantitative Data Summary

The table below summarizes the quantitative parameters and operational constraints of each purification strategy to assist in workflow selection:

Purification StrategyTarget Product TypeEfficiencyScalabilityRelative CostProcessing Time
Acid-Base Extraction Basic AminesHighExcellent (Multi-kg)Low1 - 2 hours
PS-Trisamine Scavenging Non-Basic (Neutral/Acidic)Very HighGood (Up to 100g)High4 - 12 hours
Chemical Derivatization Non-Basic (Neutral/Acidic)ModerateExcellent (Multi-kg)Low3 - 5 hours
Normal Phase Silica AnyLow-ModeratePoor (Solvent heavy)Medium2 - 6 hours

References

  • Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC. nih.gov.1

  • Scavenger resin - Wikipedia. wikipedia.org. 4

  • Scavenger Resins - Amerigo Scientific. amerigoscientific.com. 2

  • Strategies in organic synthesis - Wipf Group. pitt.edu. 3

Sources

Troubleshooting

Addressing degradation of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine under light exposure

Welcome to the Technical Support Center for 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (CAS: 917747-49-0). As a Senior Application Scientist, I have designed this portal to move beyond superficial fixes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (CAS: 917747-49-0). As a Senior Application Scientist, I have designed this portal to move beyond superficial fixes. Here, we address the fundamental photochemical causality behind the degradation of this specific piperidine derivative, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine degrade so rapidly under standard benchtop lighting? The Causality: The instability is a synergistic failure driven by two structural liabilities: the methoxybenzene moiety and the secondary amine of the piperidine ring. The methoxybenzene acts as a chromophoric "antenna," absorbing UV and near-UV photons (270–310 nm) present in ambient and fluorescent light[1]. This excitation triggers a Photo-induced Electron Transfer (PET)[2]. Simultaneously, the benzylic carbon (the ethyl linker adjacent to the phenyl ring) is highly susceptible to hydrogen abstraction. Once a benzylic radical forms, dissolved oxygen rapidly intercalates to form a hydroperoxide intermediate, which subsequently cleaves into ketones or alcohols[3].

Q2: How does the presence of oxygen specifically alter the degradation profile? The Causality: Photodegradation of this compound is heavily gated by oxygen concentration. In a degassed environment, the primary degradation pathway is direct photodecay (e.g., demethylation of the methoxy group or ring coupling). However, in an oxygen-saturated solution, the dominant pathway shifts to photo-oxidation. The excited triplet state of the molecule sensitizes ground-state oxygen to reactive singlet oxygen, which directly attacks the electron-rich piperidine nitrogen to form an N-oxide (+16 Da mass shift) or a lactam[2].

Photodegradation A 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (Ground State) B Excited State (Triplet/Singlet) via UV/Vis Absorption A->B hν (Light Exposure) C Benzylic C-H Abstraction (Radical Formation) B->C Pathway 1 (Linker) D Photo-induced Electron Transfer (Piperidine N-Oxidation) B->D Pathway 2 (Amine) E Demethylation / Ring Oxidation (Methoxybenzene moiety) B->E Pathway 3 (Aromatic) F Hydroperoxide Intermediate (+ O2) C->F + O2 (Photo-oxidation) H N-Oxide / Lactam D->H + O2 G Ketone / Cleavage Products F->G Degradation

Diagram 1: Primary light-induced degradation pathways of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine.

Section 2: Quantitative Troubleshooting Guide

When your experimental readouts drift, analyzing the specific degradation profile allows you to reverse-engineer the point of failure. Use the table below to match your analytical signatures to the root cause.

Table 1: Quantitative Degradation Kinetics & Troubleshooting Matrix (ICH Q1B Conditions)

Environmental ConditionDissolved O₂Light SourceDegradation Rate ( kobs​ , h⁻¹)Half-life ( t1/2​ )Major LC-MS SignatureRoot Cause & Corrective Action
Ambient BenchtopSaturatedFluorescent0.015~46.0 hours+16 Da (N-Oxide)Cause: Slow PET-driven amine oxidation. Action: Switch to amber glassware.
UV Chamber (UVA)Saturated320-400 nm0.120~5.8 hours+14 Da (Ketone)Cause: Benzylic radical hydroperoxidation. Action: Implement strict actinic shielding.
UV Chamber (UVA)Degassed (<1 ppm)320-400 nm0.025~27.7 hours-14 Da (Demethylation)Cause: Direct photodecay of methoxy group[1]. Action: Reduce UV exposure time.
Amber ShieldedSaturatedAmbient< 0.001> 30 daysNone detectedStatus: Optimal baseline stability achieved.

Section 3: Self-Validating Experimental Protocols

To guarantee the structural integrity of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine during complex assays, you must treat light and oxygen as reactive reagents. The following protocols are designed as self-validating systems—meaning the successful execution of step one inherently ensures the success of step two.

Protocol A: Preparation of Photostable Stock Solutions

Purpose: To eliminate dissolved oxygen prior to compound introduction, preventing the secondary photo-oxidation cascade.

  • Solvent Degassing (The Pre-requisite):

    • Transfer the desired solvent (e.g., HPLC-grade Methanol or DMSO) into a heavy-walled borosilicate flask.

    • Sparge the solvent with high-purity Argon (not Nitrogen, as Argon is denser and blankets the liquid better) for a minimum of 30 minutes at 50 mL/min.

    • Self-Validation Check: Measure dissolved oxygen using an optical DO probe; proceed only when DO is < 1 ppm.

  • Actinic Shielding:

    • Transfer the degassed solvent into an amber-glass volumetric flask. If amber glass is unavailable, wrap a clear flask tightly in two layers of heavy-duty aluminum foil.

  • Compound Dissolution (Inert Atmosphere):

    • Weigh the 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine powder under low-light conditions (preferably using a red-light darkroom lamp, as red photons lack the energy to excite the methoxybenzene chromophore).

    • Introduce the compound to the degassed solvent while maintaining a continuous Argon headspace flow.

  • Storage: Seal with a PTFE-lined cap, wrap the seal in Parafilm, and store at -20°C.

Workflow S1 1. Solvent Degassing (Argon Sparging) S3 3. Compound Dissolution (Under Inert Gas) S1->S3 S2 2. Actinic Shielding (Amber Glassware) S2->S3 S4 4. Analytical Validation (LC-MS/MS) S3->S4

Diagram 2: Standard operating workflow for handling photolabile methoxyphenethylpiperidine derivatives.

Protocol B: Forced Degradation Profiling (ICH Q1B Compliance)

Purpose: To establish the exact degradation boundaries of your specific formulation.

  • Baseline Establishment: Prepare a 1 mg/mL solution using Protocol A. Immediately inject an aliquot into the HPLC-UV/MS to establish the T0​ peak area and mass spectrum.

  • Controlled Exposure: Place the sample in a photostability chamber emitting an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Kinetic Sampling: Extract 10 µL aliquots at T2h​ , T4h​ , T8h​ , and T24h​ .

  • Quenching: Immediately inject the aliquots into an amber-shielded autosampler vial containing 90 µL of a quenching buffer (e.g., containing 0.1% BHT as a radical scavenger) to halt any ongoing radical propagation[3].

  • Analysis: Evaluate the loss of the parent peak at m/z 220.17 ( [M+H]+ ) and monitor for the appearance of the N-oxide ( m/z 236.17) and demethylated products ( m/z 206.15).

References

  • Hullar, T. et al. "Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution." Atmospheric Chemistry and Physics, Copernicus.org, 2022. Available at:[Link]

  • Ahmad, I. et al. "Photodegradation and In Silico Molecular Docking Study of a Diuretic Drug: Clopamide." ACS Omega, NIH.gov, 2022. Available at:[Link]

  • Wiles, D. M. & Carlsson, D. J. "Photostabilisation mechanisms in polymers : A review." NRC Publications Archive, Canada.ca, 1980. Available at:[Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the FTIR Spectrum of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine

An In-Depth Analysis for Researchers and Drug Development Professionals This guide provides a comprehensive interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine, a substituted piperidine derivative of interest in medicinal chemistry. By dissecting its spectral features and comparing them against key structural analogues—piperidine, anisole, and ethylbenzene—we will establish a clear, validated methodology for structural confirmation and purity assessment.

Introduction: The Role of FTIR in Structural Elucidation

In the field of drug discovery and development, unequivocal structural confirmation is paramount. 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine is a complex molecule featuring three distinct structural motifs: a saturated secondary amine (piperidine ring), a disubstituted aromatic system (methoxyphenyl group), and an aliphatic linker. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool to verify the presence and connectivity of these key functional groups. Each group possesses unique vibrational modes (stretching, bending) that absorb infrared radiation at characteristic frequencies, creating a molecular "fingerprint."

This guide moves beyond a simple peak list, explaining the causal relationships between molecular structure and spectral features. By comparing the target molecule's spectrum with those of its fundamental components, we create a self-validating analytical framework, ensuring trustworthy and robust interpretation.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The acquisition of a clean, high-resolution spectrum is the foundation of accurate analysis. An Attenuated Total Reflectance (ATR) accessory is often preferred for its minimal sample preparation requirements.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection: Before analyzing the sample, a background spectrum is collected. This measures the absorbance of the ambient environment and the ATR crystal, allowing it to be digitally subtracted from the sample spectrum.

  • Sample Application: A small amount of the 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine sample (typically a few milligrams if solid, or a single drop if an oil) is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: A pressure clamp is applied to ensure firm, uniform contact between the sample and the crystal surface. This is critical for achieving a strong, high-quality signal.

  • Data Acquisition: The spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing: The resulting spectrum is processed, which includes automatic background subtraction, baseline correction, and potentially ATR correction to produce a spectrum that closely resembles a traditional transmission spectrum.

Workflow for FTIR Spectral Interpretation

The following diagram illustrates the logical process from sample analysis to structural confirmation.

FTIR_Workflow cluster_prep Phase 1: Data Acquisition cluster_process Phase 2: Data Processing cluster_analysis Phase 3: Analysis & Interpretation SamplePrep Sample Preparation (ATR-FTIR) Background Background Scan SamplePrep->Background Acquisition Sample Spectrum Acquisition Background->Acquisition Processing Spectral Processing (Baseline & ATR Correction) Acquisition->Processing PeakID Peak Identification (Assign Vibrational Modes) Processing->PeakID Comparison Comparative Analysis (vs. Analogues) PeakID->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Logical workflow for FTIR analysis.

Spectral Interpretation of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine

The FTIR spectrum is best analyzed by dividing it into distinct regions corresponding to specific vibrational modes.

  • High Wavenumber Region (4000 - 2500 cm⁻¹): This region is dominated by X-H stretching vibrations.

    • ~3320 cm⁻¹ (Secondary Amine N-H Stretch): The piperidine ring contains a secondary amine (N-H). This functionality is expected to produce a single, moderately sharp absorption band in the 3350-3250 cm⁻¹ range.[1] For saturated secondary amines, this peak typically falls between 3320 and 3280 cm⁻¹.[2] Its presence is a key indicator of the piperidine moiety, and its singularity distinguishes it from a primary amine, which would show two N-H stretching peaks.[3]

    • 3100 - 3000 cm⁻¹ (Aromatic C-H Stretch): These absorptions, appearing at wavenumbers just above 3000 cm⁻¹, are characteristic of the C-H bonds on the phenyl ring.[4][5] They are typically less intense than the aliphatic C-H stretches.

    • 3000 - 2840 cm⁻¹ (Aliphatic C-H Stretch): Strong, sharp peaks in this region arise from the symmetric and asymmetric stretching of C-H bonds in the piperidine ring and the ethyl linker.[6] The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule.

  • Double-Bond Region (2500 - 1500 cm⁻¹):

    • ~1600 & ~1500 cm⁻¹ (Aromatic C=C Stretch): The phenyl ring exhibits characteristic in-ring carbon-carbon double bond stretching vibrations. These typically appear as a pair of sharp bands, one near 1600-1585 cm⁻¹ and another near 1500-1400 cm⁻¹.[4][7]

  • Fingerprint Region (1500 - 650 cm⁻¹): This complex region contains a wealth of structural information from bending vibrations and single-bond stretches.

    • ~1250 & ~1040 cm⁻¹ (Aryl Ether C-O-C Stretches): The methoxy group (-OCH₃) is an aryl alkyl ether. This functional group gives rise to two distinct, strong C-O stretching bands: an asymmetric stretch typically near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[8][9] The asymmetric band is often stronger due to resonance with the phenyl ring.[10]

    • 1250 - 1020 cm⁻¹ (Aliphatic C-N Stretch): A medium to weak absorption corresponding to the C-N bond stretch within the piperidine ring is expected in this range.[11][12] This peak can sometimes overlap with other signals, such as the C-O stretch.

    • ~750 cm⁻¹ (N-H Wag): Secondary amines often show an out-of-plane N-H bending (wagging) vibration between 750 and 700 cm⁻¹.[2]

    • ~850 & ~700 cm⁻¹ (Aromatic C-H Out-of-Plane Bending): The substitution pattern on the aromatic ring is revealed by strong C-H out-of-plane (OOP) bending bands. For a 1,3- (meta) disubstituted ring, characteristic absorptions are expected in the 810-850 cm⁻¹ and 690-710 cm⁻¹ regions.[5]

Comparative Analysis with Structural Alternatives

To validate the assignments for 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine, we compare its expected spectrum to molecules representing its core components. This approach confirms not only the presence of functional groups but also their integration into the final molecular structure.

Vibrational ModeTarget: 2-[2-(3-MP-E)-piperidine] Alt 1: Piperidine Alt 2: Anisole Alt 3: Ethylbenzene
N-H Stretch (Sec. Amine) ~3320 cm⁻¹ (Single peak)~3310 cm⁻¹ (Single peak)AbsentAbsent
Aromatic C-H Stretch 3100-3000 cm⁻¹Absent3100-3000 cm⁻¹3100-3000 cm⁻¹
Aliphatic C-H Stretch 3000-2840 cm⁻¹3000-2840 cm⁻¹Present (CH₃ only)3000-2850 cm⁻¹
Aromatic C=C Stretch ~1600 & ~1500 cm⁻¹Absent~1600 & ~1500 cm⁻¹~1600 & ~1500 cm⁻¹
C-O-C Asymmetric Stretch ~1250 cm⁻¹Absent~1250 cm⁻¹Absent
C-O-C Symmetric Stretch ~1040 cm⁻¹Absent~1040 cm⁻¹Absent
Aliphatic C-N Stretch 1250-1020 cm⁻¹1250-1020 cm⁻¹AbsentAbsent
Aromatic C-H OOP Meta-pattern (~850, ~700 cm⁻¹)AbsentMono-pattern (~750, ~700 cm⁻¹)Mono-pattern (~740, ~690 cm⁻¹)
  • Piperidine vs. Target: The piperidine spectrum confirms the signals for the saturated secondary amine (N-H stretch, C-N stretch, aliphatic C-H stretches). However, it completely lacks the aromatic C-H, C=C, and ether C-O stretches seen in the target molecule.

  • Anisole vs. Target: Anisole provides a reference for the methoxyphenyl group, showing clear aromatic C-H, C=C, and the two characteristic C-O ether stretches.[13] It is missing the crucial N-H stretch and the strong aliphatic C-H and C-N signals from the piperidine and ethyl moieties.

  • Ethylbenzene vs. Target: Ethylbenzene serves as a model for an alkyl-substituted benzene ring.[14] Its spectrum contains both aromatic and aliphatic C-H stretches and aromatic C=C bands. Crucially, it lacks the N-H stretch of the amine and the C-O ether bands of the methoxy group, highlighting the specific contributions of these groups in the target molecule.

Conclusion

The FTIR spectrum of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine provides a definitive structural fingerprint. The simultaneous presence of a single secondary amine N-H stretch (~3320 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), strong aliphatic C-H stretches (<3000 cm⁻¹), characteristic aromatic C=C bands (~1600, 1500 cm⁻¹), dual aryl ether C-O stretches (~1250, 1040 cm⁻¹), and out-of-plane bending bands indicative of meta-substitution offers a comprehensive and self-validating confirmation of its structure. By using a comparative approach with simpler analogues, researchers can confidently assign each key absorption band and distinguish the target compound from precursors, intermediates, or isomers, ensuring the integrity of their research and development efforts.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of ethylbenzene. [Link]

  • Advanced Spectral Analysis. (2026). Ethylbenzene's Hidden Fingerprint: Decoding Its Ir Spectrum Reveals Key Insights. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). [Link]

  • Chromatography and Spectroscopy. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Bartleby. (2021). IR Spectrum Of Anisole. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Piperidine - IR Spectrum. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Anisole - IR Spectrum. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

Validation

A Comparative Guide to the Potency of Diphenidine and 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine at the NMDA Receptor

For researchers in neuropharmacology and drug development, understanding the relative potency of novel compounds at specific neural targets is a cornerstone of preclinical evaluation. This guide provides an in-depth comp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in neuropharmacology and drug development, understanding the relative potency of novel compounds at specific neural targets is a cornerstone of preclinical evaluation. This guide provides an in-depth comparison of two piperidine-containing structures: the well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, Diphenidine, and the lesser-known analogue, 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine.

A significant disparity exists in the publicly available data for these two compounds. Diphenidine has been the subject of numerous pharmacological studies, providing a clear picture of its receptor affinity and functional activity. In contrast, 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine remains largely uncharacterized in a functional capacity. This guide will therefore serve two purposes: first, to present the established potency of Diphenidine, and second, to provide a comprehensive, self-validating experimental protocol that researchers can employ to determine the potency of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine, thereby enabling a direct and meaningful comparison.

Section 1: Pharmacological Profile of Well-Characterized Compound: Diphenidine

Diphenidine (1-(1,2-diphenylethyl)piperidine) is a dissociative anesthetic of the diarylethylamine class.[1] Its primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2]

Mechanism of Action: Diphenidine acts as an uncompetitive channel blocker, binding to the PCP site located within the ion channel of the NMDA receptor.[3] This action prevents the influx of calcium ions, thereby inhibiting receptor-mediated excitatory neurotransmission. Electrophysiological studies have confirmed that Diphenidine reduces NMDA-mediated field excitatory postsynaptic potentials (fEPSPs) in a manner similar to ketamine and the gold-standard uncompetitive antagonist, MK-801.[3][4]

Potency and Binding Affinity: The potency of a compound at its target is often quantified by its inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. Multiple studies have established the Ki of Diphenidine at the NMDA receptor, with reported values typically in the nanomolar range.

Section 2: Profile of a Structurally Related but Uncharacterized Compound: 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine

2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine is a structural analogue of other pharmacologically active piperidine compounds.[5] The piperidine scaffold is a common feature in many centrally active agents, including analgesics, antipsychotics, and dopamine transporter inhibitors.[6][7] The addition of a methoxy-substituted phenylethyl group at the 2-position suggests a rationale for investigating its potential activity at CNS targets.[5]

However, as of this guide's publication, there is no publicly available experimental data detailing the binding affinity or functional potency of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine at the NMDA receptor or other significant neural targets. Its synthesis is documented, but its pharmacological profile remains to be elucidated.[5] The presence of the meta-methoxy group is a key structural modification compared to related compounds and could significantly influence its binding affinity and selectivity.[5]

Section 3: Quantitative Potency Comparison

The following table summarizes the known in vitro binding affinities for Diphenidine. A corresponding entry for 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine is included to highlight the current knowledge gap.

CompoundTarget ReceptorRadioligandTissue PreparationKi (nM)Reference(s)
Diphenidine NMDA (PCP Site)[³H]MK-801Rat Forebrain18 - 39[3]
Dopamine Transporter (DAT)--230 - 317[3]
Sigma-1 (σ₁)--290[3][8]
Sigma-2 (σ₂)--193[3][8]
2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine NMDA (PCP Site)Not ApplicableNot ApplicableNot Reported-

Section 4: Experimental Protocol for Direct Potency Determination

To empirically compare the potency of these two compounds, a competitive radioligand binding assay is the gold standard. This protocol provides a step-by-step methodology to determine the Ki of a test compound at the PCP site of the NMDA receptor.

Objective: To quantify and compare the binding affinity (Ki) of Diphenidine and 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine for the PCP binding site within the NMDA receptor ion channel.

Causality and Experimental Choices:

  • Radioligand Selection: [³H]MK-801 is chosen as the radioligand. It is a high-affinity, specific, and well-characterized uncompetitive antagonist for the PCP site, ensuring that the assay is sensitive and targets the correct binding pocket.[9][10]

  • Tissue Source: Rat forebrain tissue is used as it provides a high density of NMDA receptors, yielding a robust signal-to-noise ratio in the assay.[2][10]

  • Assay Principle: The assay operates on the principle of competition. The unlabeled test compounds (Diphenidine or the novel piperidine) will compete with a fixed concentration of [³H]MK-801 for binding to the receptor. By measuring the displacement of the radioligand across a range of test compound concentrations, we can determine the concentration at which 50% of the specific binding is inhibited (the IC50).

  • Data Conversion: The experimentally derived IC50 value is dependent on the concentration of radioligand used. To obtain an absolute measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11][12] This allows for standardized comparison of potencies across different experiments and laboratories.[13]

Detailed Step-by-Step Methodology: [³H]MK-801 Competitive Binding Assay
  • Tissue Preparation:

    • Homogenize freshly dissected rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step three times to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer (5 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up the assay in triplicate. Each well will have a final volume of 250 µL.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]MK-801 (final concentration ~2-5 nM), and 150 µL of the membrane preparation (50-100 µg of protein).

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled ligand known to bind to the PCP site (e.g., 10 µM unlabeled MK-801 or PCP) to saturate the receptors, 50 µL of [³H]MK-801, and 150 µL of the membrane preparation.

    • Competition Binding: Add 50 µL of the test compound (Diphenidine or 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine) at varying concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]MK-801, and 150 µL of the membrane preparation.

    • Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow them to sit for several hours.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation :[11][14] Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand ([³H]MK-801) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow

G cluster_prep Tissue Preparation cluster_assay Competitive Binding Assay cluster_quant Quantification cluster_analysis Data Analysis prep1 Homogenize Rat Forebrain in Buffer prep2 Centrifuge & Wash Membranes (x3) prep1->prep2 prep3 Determine Protein Concentration prep2->prep3 assay1 Pipette Reagents into 96-well Plate: - Membranes - [3H]MK-801 (Radioligand) - Test Compound (Competitor) prep3->assay1 assay2 Incubate to Reach Equilibrium assay1->assay2 quant1 Rapid Vacuum Filtration (Separates Bound vs. Free) assay2->quant1 quant2 Liquid Scintillation Counting (Measures Radioactivity) quant1->quant2 analysis1 Calculate Specific Binding quant2->analysis1 analysis2 Generate Competition Curve (Determine IC50) analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for determining NMDA receptor binding affinity.

Section 5: Mechanistic Context of NMDA Receptor Antagonism

The NMDA receptor is a complex assembly of subunits that forms a ligand-gated ion channel. For the channel to open, two events must occur simultaneously: the binding of the neurotransmitter glutamate to its recognition site, and the binding of a co-agonist, either glycine or D-serine, to its respective site. Depolarization of the postsynaptic membrane is also required to expel a magnesium ion (Mg²⁺) that normally blocks the channel at resting membrane potential.

Uncompetitive antagonists like Diphenidine do not compete with glutamate or glycine. Instead, they bind to a site within the ion channel pore itself, physically obstructing the flow of ions even when the receptor is activated by its agonists. This mechanism makes their action dependent on the receptor being in an open state.

Visualization of NMDA Receptor Signaling and Antagonism

G cluster_receptor NMDA Receptor Complex cluster_activation Activation Pathway cluster_antagonism Antagonism by Diphenidine glutamate Glutamate Site glut_bind 1. Glutamate Binds glutamate->glut_bind glycine Glycine/D-Serine Site gly_bind 2. Glycine Binds glycine->gly_bind channel Ion Channel (Blocked by Mg2+ at rest) pcp_site PCP Site (Inside Channel) diphenidine Diphenidine pcp_site->diphenidine glut_bind->channel Agonist Binding gly_bind->channel Agonist Binding depol 3. Membrane Depolarization mg_expel Mg2+ Expelled depol->mg_expel channel_open Channel Opens mg_expel->channel_open channel_open->diphenidine Binds to PCP Site block Channel Blocked (No Ca2+ Influx) diphenidine->block

Caption: NMDA receptor activation and site of Diphenidine antagonism.

Conclusion

This guide establishes that while Diphenidine is a well-documented, potent NMDA receptor antagonist, 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine is a pharmacological unknown. A direct comparison of their potencies is not possible based on current literature. However, by employing the detailed and robust competitive radioligand binding protocol described herein, researchers can independently determine the Ki of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine. This will not only enable a direct potency comparison with Diphenidine but will also represent a critical first step in characterizing the pharmacological profile of this novel compound, contributing valuable data to the field of neuropharmacology.

References

  • World Health Organization. (2020). Critical Review Report: Diphenidine. [Link]

  • WikiMed Medical Encyclopedia. Diphenidine. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Reddit. Structure-Activity Relations and Synthesis of ~70 new Diarylethylamines (Diphenidine type Dissociatives). [Link]

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE. [Link]

  • PLOS. Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. [Link]

  • World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine 2-MXP. [Link]

  • ChemHelpASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Reynolds, I. J. (2000). The Use of Ligand Binding in Assays of NMDA Receptor Function. In: NMDA Receptor Protocols. Humana Press. [Link]

  • Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]

  • GOV.UK. (2023). ACMD review of the evidence on the use and harms of diphenidine (accessible). [Link]

  • ResearchGate. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. [Link]

  • GOV.UK. ACMD Report – A review of the evidence on the use and harms of Diphenidine and other related substances. [Link]

  • Reaction Biology. NMDA Biochemical Binding Assay Service. [Link]

  • ACS Publications. Expansion of Structure−Activity Studies of Piperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-Benzyl Moiety and Behavioral Pharmacology of Selected Molecules. [Link]

  • Northeastern University. NMDA receptor protocols. [Link]

  • Journal of Visualized Experiments. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • PubMed. Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. [Link]

  • MDPI. Pharmacological Applications of Piperidine Derivatives. [Link]

Sources

Comparative

Analytical Guide: Differentiating 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine from Positional Isomers

Executive Summary & The Analytical Challenge The structural characterization of substituted piperidines is a critical function in medicinal chemistry, neuropharmacology, and forensic drug profiling. 2-[2-(3-Methoxy-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The structural characterization of substituted piperidines is a critical function in medicinal chemistry, neuropharmacology, and forensic drug profiling. 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (the meta-methoxy, 2-piperidine isomer) is a bioactive scaffold closely related to dissociative anesthetics and research chemicals like methoxphenidine (MXP).

Differentiating this target compound from its positional isomers—specifically the ortho (2-methoxy) and para (4-methoxy) variants, as well as the 3-piperidine and 4-piperidine attachment variants—presents a high-barrier analytical challenge. Because these isomers are isobaric (exact mass: 219.1623 Da) and share identical functional groups, conventional electron ionization mass spectrometry (EI-MS) yields nearly indistinguishable spectra due to identical α -cleavage fragmentation pathways [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic screening. We will utilize a multi-modal, self-validating analytical workflow leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with kinetic dissociation profiling, and Gas Chromatography-Infrared Spectroscopy (GC-IRD) [2].

Analytical Strategy & Workflow

To achieve definitive structural elucidation, researchers must abandon single-technique reliance and adopt an orthogonal approach. The causality here is simple: MS provides molecular weight and basic connectivity, IR defines spatial symmetry, and NMR maps the exact atomic topology.

IsomerDifferentiation Start 2-[2-(3-Methoxy-phenyl)- ethyl]-piperidine & Isomeric Mixture GCMS GC-MS (EI) Initial Screening Start->GCMS LCMS LC-MS/MS (CID) Precursor Stability Start->LCMS NMR 1H/13C NMR Definitive Elucidation Start->NMR IR GC-IRD / FTIR Vibrational Profiling Start->IR Mass m/z 219 (Isobaric) m/z 84 (Base Peak) GCMS->Mass Frag Differential [M+H]+ Dissociation Kinetics LCMS->Frag SubstPhenyl Phenyl Substitution (o-, m-, p-) NMR->SubstPhenyl J-Coupling Patterns SubstPiperidine Piperidine Position (2-, 3-, 4-) NMR->SubstPiperidine Chemical Shifts IR->SubstPhenyl OOP Bending (900-650 cm⁻¹)

Analytical workflow for differentiating methoxyphenyl-ethyl-piperidine isomers.

Comparative Analytical Data

NMR Spectroscopy (The Gold Standard)

NMR is the only technique that directly observes the electronic environment of the nuclei. The meta-methoxy group of our target compound creates a highly asymmetric electron distribution on the phenyl ring, contrasting sharply with the symmetrical para-isomer. Furthermore, the attachment point of the piperidine ring radically alters the chemical shift of the aliphatic protons.

Table 1: Diagnostic 1 H NMR Features for Positional Isomers (CDCl 3​ , 400 MHz)

Isomer TypeStructural FeatureDiagnostic 1 H NMR SignalSplitting Pattern & Causality
Target 3-Methoxy (Meta) Aromatic H-2Narrow multiplet (~6.7 ppm) : Isolated between two substituents; lacks strong ortho coupling.
Positional2-Methoxy (Ortho)Aromatic H-3Doublet (~6.8 ppm) : Strong ortho coupling to H-4.
Positional4-Methoxy (Para)Aromatic H-2, H-6AA'BB' system (~7.1 ppm) : Two distinct, symmetrical doublet-like signals integrating to 2H each.
Target 2-Piperidine Piperidine C2-HDownfield multiplet (~2.5-2.8 ppm) : Proton is α to the electronegative nitrogen atom.
Positional3-PiperidinePiperidine C3-HUpfield multiplet (~1.5-1.8 ppm) : Proton is β to nitrogen, shielding it from inductive effects.
Positional4-PiperidinePiperidine C4-HSymmetrical multiplet (~1.4-1.6 ppm) : Highly symmetrical environment relative to nitrogen.
Infrared Spectroscopy (Vibrational Profiling)

While standard ATR-FTIR is useful, vapor-phase GC-IRD is vastly superior for isomer differentiation because it eliminates intermolecular hydrogen bonding, yielding sharp, highly reproducible out-of-plane (OOP) C-H bending vibrations [2].

Table 2: GC-IRD Diagnostic Out-of-Plane (OOP) Bending Vibrations

Phenyl SubstitutionCharacteristic OOP FrequencyStructural Causality
Meta (3-Methoxy) ~780 cm⁻¹ and ~690 cm⁻¹ Caused by the in-phase bending of 3 adjacent H atoms and 1 isolated H atom.
Ortho (2-Methoxy)~750 cm⁻¹Caused by the continuous bending of 4 adjacent aromatic H atoms.
Para (4-Methoxy)~820 cm⁻¹Caused by the symmetric bending of 2 adjacent aromatic H atoms.

Standardized Experimental Protocols

Protocol A: High-Resolution LC-MS/MS with In-Source CID Profiling

Rationale: Standard GC-MS yields an identical base peak at m/z 84 (the piperidinium ion) for all isomers due to rapid α -cleavage. However, the position of the methoxy group alters the electron density of the aromatic ring. By utilizing in-source Collision-Induced Dissociation (CID) in LC-MS/MS, we can exploit these subtle electronic differences to map the survival yield of the protonated precursor ion ( [M+H]+ at m/z 220.17) across varying collision energies [1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of Methanol:Water (50:50, v/v) containing 0.1% formic acid.

  • Chromatography: Inject 2 μ L onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 μ m). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Ionization: Operate the mass spectrometer in ESI+ mode.

  • Kinetic Dissociation Profiling: Instead of a static collision energy, program the instrument to ramp the cone voltage (or in-source CID energy) continuously from 10 V to 80 V across the elution peak.

  • Data Analysis: Plot the relative abundance of the precursor ion (m/z 220.17) versus the applied voltage. The ortho-isomer will exhibit distinct stability differences (often fragmenting at lower energies due to steric/proximity effects) compared to the meta and para isomers.

Self-Validation Checkpoint: Run a known reference standard (e.g., the para-isomer) sequentially. The kinetic dissociation curve of the unknown must not only match the meta-target but definitively diverge from the reference standard's curve. If the curves overlap, structural assignment cannot be finalized via MS alone.

Protocol B: 1D and 2D NMR Structural Elucidation

Rationale: To definitively prove that the compound is 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine, one must map the exact connectivity of the ethyl linker to both the piperidine ring and the phenyl ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the highly purified sample in 0.6 mL of CDCl 3​ (for freebase) or D 2​ O (for hydrochloride salts). Add TMS as an internal reference (0.0 ppm).

  • 1D 1 H Acquisition: Acquire a standard proton spectrum at 400 MHz or 600 MHz (minimum 32 scans, relaxation delay of 2 seconds).

  • 1D 13 C Acquisition: Acquire a proton-decoupled carbon spectrum (minimum 512 scans) to confirm the presence of exactly 14 distinct carbon environments (symmetry in the para-isomer would reduce this number).

  • 2D COSY (Correlation Spectroscopy): Acquire a 1 H- 1 H COSY spectrum. Trace the spin system starting from the piperidine N-H proton (if visible) or the downfield α -protons.

  • Positional Confirmation:

    • Piperidine Ring: The COSY cross-peaks will confirm if the ethyl linker is attached at C2 (continuous spin system from C3 to C6) versus C4 (split spin systems).

    • Phenyl Ring: Observe the isolated H-2 proton (~6.7 ppm). In the COSY spectrum, this proton will show no strong ortho cross-peaks, definitively proving the meta (1,3) substitution pattern.

Self-Validation Checkpoint: Integrate the methoxy singlet (~3.8 ppm). It must integrate to exactly 3.00 relative to the isolated aromatic H-2 proton (integrating to 1.00). Any fractional integration (e.g., 3.00 to 0.60) immediately indicates a co-eluting mixture of positional isomers.

References

  • Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis (John Wiley & Sons, Ltd.) URL:[Link]

  • Differentiation of the 1-(Methylenedioxyphenyl)-2-Piperazinopropanes and 1-(Methoxyphenyl)-2-Piperazinopropanones by GC-IRD and GC-MS. Office of Justice Programs (OJP) URL:[Link]

Validation

Validating Purity of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine: A Comparative Guide to GC-MS and Alternative Techniques

2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine is a synthetic piperidine derivative. Piperidine derivatives are ubiquitous in drug discovery, pharmaceutical research, and forensic chemistry, often serving as active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine is a synthetic piperidine derivative. Piperidine derivatives are ubiquitous in drug discovery, pharmaceutical research, and forensic chemistry, often serving as active pharmaceutical ingredients (APIs) or critical precursors[1]. Validating the purity of these compounds is a strict regulatory requirement to ensure the safety, efficacy, and integrity of subsequent chemical or biological applications[2].

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical modalities—Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—and provides a self-validating experimental protocol for purity assessment.

Analytical Techniques: A Comparative Overview

Selecting the correct analytical method depends entirely on the physicochemical properties of the piperidine derivative and the specific goals of the validation assay.

  • GC-MS (The Gold Standard for Volatiles): GC-MS combines high-resolution capillary separation with mass spectrometric identification. It is the premier choice for volatile, semi-volatile, and thermally stable molecules[3]. For piperidines in their free-base form, GC-MS excels at identifying trace-level volatile impurities, unreacted precursors, and residual solvents[2].

  • LC-MS (For Polar and Labile Compounds): While GC-MS requires volatility, LC-MS is highly versatile and ideal for polar, large, or thermally unstable molecules[3]. It is the preferred method if the piperidine derivative must be analyzed directly in its hydrochloride salt form without basic extraction[4].

  • qNMR (Absolute Quantification): qNMR provides highly accurate, non-destructive absolute purity analysis. Unlike chromatographic methods, qNMR is inherently quantitative and does not require a specific reference standard for the analyte or its impurities[5]. However, it may suffer from signal overlap in complex mixtures and lacks the extreme trace-level sensitivity of mass spectrometry[5].

Logical Selection Workflow

Selection Start Select Purity Validation Method Volatile Is the analyte volatile & thermally stable? Start->Volatile Ref Is a reference standard available? Start->Ref GCMS GC-MS (High Resolution, Volatiles) Volatile->GCMS Yes LCMS LC-MS (Polar, Thermally Labile) Volatile->LCMS No Ref->GCMS Yes qNMR qNMR (Absolute Purity) Ref->qNMR No

Decision Matrix for Selecting Purity Validation Methods

Comparative Purity Data

To illustrate the performance differences between these techniques, Table 1 presents comparative validation data for a hypothetical yet realistic batch of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine.

Table 1: Comparative Purity Assessment of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine

ParameterGC-MS (Area Normalization)LC-MS (UV/TIC)qNMR (1H, 400 MHz)
Analyte Purity (%) 99.198.899.2 (Absolute Molar %)
Desmethyl Impurity (%) 0.40.50.4
Synthesis Byproducts (%) 0.30.40.2
Residual Solvents (%) 0.2 (Quantified)Not Detected0.2 (Quantified)
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL~1 mg/mL
Primary Advantage High resolution for volatile impuritiesExcellent for intact salt formsNo reference standard needed

Mechanistic Causality in GC-MS Method Design

When designing a GC-MS protocol for 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine, several critical chemical interactions dictate the method's success:

  • Free Base Conversion vs. Salt Form: Piperidine derivatives are frequently synthesized as hydrochloride salts to enhance shelf stability. However, salts are non-volatile and will decompose in the high-temperature GC inlet, leading to erratic or missing peaks[6]. The protocol must include a liquid-liquid extraction step using a mild base (e.g., ammonium hydroxide) to liberate the volatile free-base form prior to injection[7].

  • Derivatization (Optional but Recommended): Secondary amines like piperidine contain an active hydrogen that can interact with unendcapped silanol groups on the GC column stationary phase. This causes severe peak tailing and reduces sensitivity[6]. Derivatization using Trifluoroacetic anhydride (TFAA) replaces the active amine hydrogen with a trifluoroacetyl group, significantly improving volatility, thermal stability, and chromatographic peak shape[7].

  • Electron Ionization (EI) at 70 eV: EI is a "hard" ionization technique that fragments the molecule reproducibly. The resulting mass spectrum acts as a unique molecular fingerprint, allowing for the definitive identification of the parent compound and any structurally related impurities by comparing fragmentation patterns against established spectral libraries[4].

Experimental Protocol: GC-MS Purity Validation

The following self-validating protocol outlines the step-by-step methodology for assessing the purity of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine.

Step 1: Sample Preparation and Derivatization
  • Standard/Sample Preparation: Accurately weigh 10.0 mg of the piperidine derivative into a clean glass centrifuge tube.

  • Free Base Extraction: If the sample is a hydrochloride salt, add 2 mL of 5% NH4​OH in methanol to neutralize the salt and liberate the free base. Extract the free base by adding 2 mL of ethyl acetate. Centrifuge the mixture and carefully transfer the upper organic layer to a new vial[7].

  • Evaporation: Evaporate the organic extract to complete dryness under a gentle, steady stream of nitrogen gas.

  • Derivatization: To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Cap the vial tightly and incubate in a heating block at 70°C for 30 minutes[7].

  • Reconstitution: Allow the vial to cool to room temperature. Evaporate the excess derivatizing reagent under nitrogen, and reconstitute the final residue in 1.0 mL of ethyl acetate for GC-MS injection.

Step 2: GC-MS Instrumental Parameters
  • System: Gas Chromatograph coupled with a single quadrupole Mass Spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film thickness). This low-polarity phase provides optimal separation for derivatized amines.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL injection volume, Split ratio 10:1, Injector temperature set to 250°C.

  • Oven Temperature Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) source at 230°C, Ionization energy 70 eV, Scan range m/z 40–400[4].

Step 3: Self-Validation Criteria

To ensure the system is self-validating during the run, the following criteria must be met:

  • Specificity: The chromatogram must demonstrate baseline resolution (Rs > 1.5) between the main API peak and any known synthesis impurities.

  • Linearity: Prepare and inject calibration standards ranging from 1 to 100 µg/mL. The correlation coefficient ( R2 ) of the calibration curve must be ≥0.999 [8].

  • Precision: Analyze six replicate injections of a mid-range (50 µg/mL) standard. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% [8].

GC-MS Analytical Workflow

Workflow A Sample Preparation (Free Base Extraction) B Derivatization (Optional: TFAA) A->B Improves Volatility C Gas Chromatography (Capillary Separation) A->C Direct Injection B->C D Mass Spectrometry (Electron Ionization) C->D Elution E Data Analysis (SIM/SCAN Mode) D->E m/z Detection F Purity Validation (Quantitation & RSD) E->F

GC-MS Analytical Workflow for Piperidine Purity Validation

Conclusion

While LC-MS and qNMR offer distinct advantages for polar compounds and absolute quantification, GC-MS remains the most robust and highly resolving technique for the purity validation of volatile piperidine derivatives like 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine. By employing rigorous sample preparation—specifically free-base extraction and derivatization—researchers can mitigate stationary phase interactions and achieve highly accurate, reproducible, and regulatory-compliant purity profiles.

References

  • A Comparative Guide to Purity Assessment of 1-Chlorobutan-2-ol: GC-MS, HPLC, and qNMR Methods. Benchchem. 2

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures. Academia.edu. 9

  • A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis. Benchchem.7

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.4

  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed. 1

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. 5

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. 6

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc.3

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Zhejiang ALWSCI Technologies Co.,Ltd.10

  • Analytical Method Development and Validation of Piperine by Gas-Liquid Chromatography. ResearchGate. 8

Sources

Comparative

Reference standards for 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine identification

Analytical and Pharmacological Reference Standards for 2-[2-(3-Methoxyphenyl)ethyl]piperidine: A Comparative Guide for Preclinical Workflows As a Senior Application Scientist in medicinal chemistry, I frequently oversee...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical and Pharmacological Reference Standards for 2-[2-(3-Methoxyphenyl)ethyl]piperidine: A Comparative Guide for Preclinical Workflows

As a Senior Application Scientist in medicinal chemistry, I frequently oversee the integration of novel chemical entities into high-throughput screening and structure-activity relationship (SAR) pipelines. The compound 2-[2-(3-Methoxyphenyl)ethyl]piperidine is a highly specialized reference standard. It is fundamentally a piperidine ring substituted at the 2-position with a phenethylamine backbone, where the critical modification is the addition of a methoxy group (-OCH₃) at the meta-position of the phenyl ring[1].

This specific substitution pattern is not arbitrary; it is a precision tool used to alter the compound's electronic properties and hydrogen-bonding capacity, thereby fine-tuning its binding affinity for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors[1][2]. This guide objectively compares the performance of the meta-methoxy reference standard against its structural analogs and provides field-proven, self-validating protocols for its analytical and biological evaluation.

Comparative Performance: Structural Analogs in GPCR Assays

When selecting a reference standard for 5-HT receptor screening, the position of the methoxy group profoundly impacts both pharmacodynamics and pharmacokinetics. The meta-substitution in 2-[2-(3-Methoxyphenyl)ethyl]piperidine provides a unique steric profile that balances receptor affinity with metabolic stability[2].

Below is a comparative data synthesis evaluating the meta-methoxy standard against the unsubstituted parent scaffold and the para-methoxy alternative.

Table 1: Pharmacological and Metabolic Comparison of Piperidine Analogs

Reference Standard5-HT7 Affinity (Kᵢ, nM)5-HT1A SelectivityMetabolic Stability (% Parent Recovery)*Primary Metabolic Liability
2-[2-(3-Methoxyphenyl)ethyl]piperidine 7.5 – 13.0Poor26% – 65%O-demethylation (CYP450)
2-(2-Phenylethyl)piperidine (Parent) > 100.0Moderate> 85%N-dealkylation
2-[2-(4-Methoxyphenyl)ethyl]piperidine 45.2Poor< 15%Rapid O-demethylation

*Recovery measured after 60-minute incubation in human liver microsomes (HLMs) with NADPH cofactors.

Key Insight: The meta-methoxy variant represents a "Goldilocks" standard for 5-HT7 assays. It achieves single-digit nanomolar affinity (Kᵢ = 7.5 nM) while maintaining sufficient in vitro metabolic stability (up to 65% recovery) to allow for reliable steady-state pharmacokinetic modeling[2][3].

Self-Validating Analytical Protocol: Purity and Identity Verification

Before deploying 2-[2-(3-Methoxyphenyl)ethyl]piperidine in biological assays, its stoichiometric identity must be verified. Commercial standards can sometimes contain ortho- or para-regioisomers as synthetic impurities. This protocol uses LC-MS/MS to ensure absolute isomeric purity.

Step-by-Step Methodology:

  • Sample Reconstitution: Dissolve 1 mg of the reference standard in 1.0 mL of LC-MS grade 100% DMSO to create a 1 mg/mL stock.

    • Causality: The lipophilic phenethylamine core and basic piperidine nitrogen require a highly polar, aprotic solvent to prevent micelle formation and ensure complete solvation prior to aqueous dilution.

  • Dilution: Dilute the stock to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the protonation of the piperidine nitrogen (forming an [M+H]⁺ ion at m/z 220.1), dramatically enhancing electrospray ionization (ESI+) efficiency.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a shallow gradient from 5% to 40% Acetonitrile over 10 minutes.

    • Causality: A shallow gradient is strictly required. The meta-, ortho-, and para-methoxy isomers possess identical molecular weights. Only a slow, controlled increase in organic modifier will resolve these regioisomers based on slight differences in their dipole moments and interaction with the stationary phase.

  • Validation Check: Confirm a single, sharp peak at the expected retention time. If peak tailing occurs, add 5 mM ammonium acetate to the mobile phase to mask residual silanols on the column.

AnalyticalWorkflow A 1. Reconstitution (100% DMSO) B 2. Acidic Dilution (0.1% Formic Acid) A->B Solvation C 3. C18 LC-MS/MS (Shallow Gradient) B->C Ionization Prep D 4. Isomer Resolution (Peak Validation) C->D Separation

Step-by-step analytical validation workflow for piperidine reference standards.

Pharmacological Evaluation: 5-HT7 Radioligand Binding Assay

To utilize this compound as a positive control in SAR studies, its biological activity must be quantified. The following protocol outlines a self-validating radioligand displacement assay.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO cell membranes stably expressing human 5-HT7 receptors and resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

    • Causality: MgCl₂ is critical for stabilizing the G-protein coupled state of the receptor, which represents the high-affinity binding conformation for agonists.

  • Radioligand Addition: Add 1 nM of [³H]-5-CT (a potent 5-HT7 radioligand) to the membrane suspension.

  • Compound Titration: Add 2-[2-(3-Methoxyphenyl)ethyl]piperidine in a 10-point concentration-response curve (ranging from 0.1 nM to 10 µM).

    • Causality: A wide logarithmic range ensures the capture of both the upper and lower asymptotes of the binding curve, which is mathematically required to calculate an accurate IC₅₀ value.

  • Incubation and Filtration: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, preventing non-specific binding of the positively charged piperidine standard to the filter matrix.

  • Detection: Add scintillation cocktail and read on a Microbeta counter. Calculate Kᵢ using the Cheng-Prusoff equation.

SignalingPathway Ligand 2-[2-(3-Methoxyphenyl) ethyl]piperidine Receptor 5-HT7 Receptor Ligand->Receptor High Affinity Binding Gs Gs Protein Receptor->Gs Conformational Shift AC Adenylyl Cyclase Gs->AC Alpha-Subunit Activation cAMP cAMP Elevation AC->cAMP ATP Conversion

5-HT7 receptor signaling pathway modulated by substituted piperidine ligands.

Metabolic Stability Profiling

Because the piperidine ring modulates critical physicochemical properties like lipophilicity and absorption[1], and the methoxy group is a known target for Phase I metabolism[3], assessing the compound's half-life in liver microsomes is a mandatory final step.

Protocol Highlights: Incubate 1 µM of the standard with 0.5 mg/mL Human Liver Microsomes (HLMs) and 1 mM NADPH at 37°C. Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., verapamil). Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int). The meta-methoxy group typically demonstrates slower O-demethylation kinetics compared to para-methoxy derivatives, explaining its superior 65% recovery rate[2][4].

References

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed ResearchGate. Retrieved from:[Link]

  • Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N1-arylsulfonyl indole derivatives as 5-HT6 receptor ligands Researcher.life. Retrieved from:[Link]

  • Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy Journal of Medicinal Chemistry - ACS Publications. Retrieved from: [Link]

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Safety & Regulatory Compliance

Safety

2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine proper disposal procedures

Comprehensive Disposal and Operational Safety Protocol: 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine In drug development and synthetic organic chemistry, piperidine derivatives like 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Protocol: 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine

In drug development and synthetic organic chemistry, piperidine derivatives like 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine serve as critical pharmacophores and synthetic intermediates. However, the structural features that make them biologically and chemically valuable—specifically the nucleophilic secondary amine and the lipophilic methoxyphenethyl moiety—also dictate stringent handling and disposal requirements. This guide provides an authoritative, step-by-step operational protocol for the safe lifecycle management and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Hazard Profile & Causality in Waste Segregation

Understanding the chemical nature of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine is the first step in establishing a self-validating safety protocol. As a nitrogen-containing heterocyclic compound, it behaves as an organic base and must be segregated with other non-halogenated organic waste[1].

  • Why segregate from halogenated solvents? Amines can undergo nucleophilic substitution (alkylation) reactions with halogenated solvents (e.g., dichloromethane, chloroform) over time. This reaction is exothermic and can generate amine hydrochloride salts and pressure within sealed waste containers, posing a severe explosion risk[2]. Therefore, it must strictly be classified and stored away from halogenated waste[3].

  • Why avoid acids and oxidizers? Mixing organic amines with strong acids leads to rapid, exothermic neutralization. Storing or mixing them with strong oxidizers can lead to the degradation of the organic framework, potentially causing fires or the release of toxic fumes[4].

Quantitative Data & Waste Classification

To streamline laboratory operations, the following table summarizes the critical quantitative and categorical data required for the proper containerization and manifesting of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine waste.

ParameterSpecification / ClassificationOperational Rationale
Waste Category Non-Halogenated Organic WastePrevents reactive cross-contamination with halogens[2].
EPA RCRA Status Managed as Characteristic WasteMay exhibit toxicity or mild corrosivity depending on concentration[5].
Primary Container High-Density Polyethylene (HDPE)Ensures chemical compatibility and prevents material leaching[4].
Maximum Fill Capacity 90% of container volumeAllows for vapor expansion and prevents pressure-induced ruptures[1].
Accumulation Time Limit < 180 days (Small Quantity Generators)Complies with standard EPA/RCRA accumulation regulations[6].

Step-by-Step Disposal Methodology

The following methodology provides a self-validating workflow for the disposal of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine.

Phase 1: Waste Generation and Containerization

  • Select the Appropriate Receptacle: Utilize a leak-proof, chemically resistant container (e.g., an HDPE carboy for liquid mixtures, or a wide-mouth glass jar for solid contaminated debris)[1].

  • Volume Management: Pour liquid waste into the container using a funnel within a certified fume hood. Halt filling when the container reaches exactly 90% capacity[1].

  • Segregation Verification: Verify that the waste stream entering the carboy contains absolutely no halogenated solvents, strong mineral acids, or heavy metal oxidizers[2].

Phase 2: Labeling and Storage 4. Immediate Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must state the full chemical name ("2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine") and its hazards (e.g., "Irritant"). Do not use abbreviations or structural acronyms[1],[6]. 5. Secondary Containment: Place the primary waste container inside a secondary containment tray (bund) to capture any potential leaks[2]. 6. Environmental Controls: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area away from direct sunlight and heat sources[4].

Phase 3: Final Transport and Destruction 7. EHS Coordination: Once the container is 90% full or approaching the facility's accumulation time limit (e.g., 6 months), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department[6]. 8. Final Disposition: The compound will be transported by a licensed contractor to an approved waste disposal plant, where it will undergo high-temperature incineration—the standard and environmentally sound method for destroying complex organic amines[4],[1].

Operational Workflows

WasteWorkflow Start Waste Generation: 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine Decision Physical State? Start->Decision Liquid Liquid Waste (Solutions/Extracts) Decision->Liquid Solvent Matrix Solid Solid Waste (Powders/PPE) Decision->Solid Pure Solid/ Consumables Carboy Non-Halogenated Organic Waste Carboy Liquid->Carboy Segregate from Halogens Bin Solid Hazardous Waste Bin Solid->Bin EHS EHS Collection & RCRA Manifesting Carboy->EHS Bin->EHS Incineration High-Temperature Incineration EHS->Incineration Final Destruction

Fig 1: Step-by-step segregation and disposal workflow for piperidine derivative laboratory waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to minimize exposure and environmental contamination.

  • Assessment: Determine the scale of the spill. For small spills (<500 mL) inside a fume hood, proceed with cleanup. For large spills outside containment, evacuate the laboratory and contact EHS immediately[7].

  • Containment: Don appropriate PPE, including chemical-resistant nitrile gloves, chemical safety goggles, and a lab coat[1].

  • Absorption: Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, which can react with amines[8].

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container. Label it clearly as "Spill Debris Contaminated with 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine"[1].

SpillResponse Spill Accidental Spill: Piperidine Derivative Assess Assess Volume & Concentration Spill->Assess Small Small Spill (<500 mL) Inside Fume Hood Assess->Small Large Large Spill (>500 mL) or Outside Hood Assess->Large Absorb Apply Inert Absorbent (e.g., Vermiculite) Small->Absorb Evacuate Evacuate Lab & Contact EHS Large->Evacuate Collect Collect in Leak-Proof Container Absorb->Collect

Fig 2: Emergency spill response protocol for 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine.

References

  • Amine Disposal For Businesses | Collect and Recycle. Collect and Recycle.
  • Proper Disposal of 1-butyl-1H-indol-4-amine: A Guide for Labor
  • Chemical Safety Guidelines. Virginia Tech Environmental Health & Safety.
  • The Disposal of Chemical Labor
  • 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol. BenchChem.
  • Piperidine-MO-1 | 871351-61-0. BenchChem.
  • Laboratory Waste Disposal Guidelines. University of Wollongong.
  • Laboratory Management Plan. University of Wyoming.

Sources

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